molecular formula C16H19N3O4S B1668399 Cephradine CAS No. 38821-53-3

Cephradine

Cat. No.: B1668399
CAS No.: 38821-53-3
M. Wt: 349.4 g/mol
InChI Key: RDLPVSKMFDYCOR-UEKVPHQBSA-N
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Description

Cephradine (CAS Number 38821-53-3) is a semi-synthetic, first-generation cephalosporin antibiotic with the chemical formula C16H19N3O4S and an average molecular weight of 349.4 g/mol . As a beta-lactam antibiotic, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis . It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which inhibits the final transpeptidation step of peptidoglycan assembly . This disruption leads to the formation of a defective and weakened cell wall, ultimately causing bacterial cell lysis and death . Its spectrum of activity is characteristic of first-generation cephalosporins, demonstrating efficacy against a range of Gram-positive organisms, while offering limited coverage against Gram-negative bacteria . In a research context, this compound is a valuable tool for studying antibacterial mechanisms, investigating bacterial resistance patterns, and exploring the properties of beta-lactam antibiotics . Its pharmacokinetic profile shows that over 90% of the compound is excreted unchanged in the urine, making it a relevant compound for pharmacokinetic and excretion studies . This product is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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InChI

InChI=1S/C16H19N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1
Source PubChem
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InChI Key

RDLPVSKMFDYCOR-UEKVPHQBSA-N
Source PubChem
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Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O
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Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O
Source PubChem
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Molecular Formula

C16H19N3O4S
Source PubChem
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Related CAS

58456-86-3 (dihydrate), 57584-26-6 (cephradine salt/solvate), 68641-66-7 (cephradine salt/solvate), 75975-70-1 (monohydrate salt/solvate)
Record name Cephradine [USAN:BAN]
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DSSTOX Substance ID

DTXSID4022785
Record name Cephradine
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Molecular Weight

349.4 g/mol
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Physical Description

Solid
Record name Cefradine
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Flash Point

No Data
Record name CEPHRADINE
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Solubility

SPARINGLY SOL IN WATER; VERY SLIGHTLY SOL ALC; PRACTICALLY INSOL IN CHLOROFORM & ETHER, 7.78e-01 g/L
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Color/Form

WHITE, CRYSTALLINE POWDER; POLYMORPHIC

CAS No.

38821-53-3
Record name Cephradine
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Record name CEPHRADINE ANHYDROUS
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Melting Point

140 °C
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Cephradine's Mechanism of Action Against Gram-Positive Bacteria: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephradine is a first-generation cephalosporin antibiotic that exhibits a broad spectrum of activity against both Gram-positive and some Gram-negative bacteria.[1][2] As a member of the β-lactam class of antibiotics, its primary mechanism of action is the disruption of bacterial cell wall synthesis, a process vital for bacterial survival and integrity.[3] This technical guide provides a detailed exploration of the molecular mechanisms underlying this compound's bactericidal effects on Gram-positive bacteria, with a focus on its interaction with penicillin-binding proteins (PBPs) and the subsequent cellular consequences.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary target of this compound in Gram-positive bacteria is the synthesis of the peptidoglycan layer of the cell wall.[3] This intricate process is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[3] this compound's action can be dissected into the following key steps:

  • Molecular Mimicry and PBP Binding: The structural hallmark of this compound, and all β-lactam antibiotics, is the four-membered β-lactam ring. This structure mimics the D-alanyl-D-alanine moiety of the natural substrate of PBPs.[3] This molecular mimicry allows this compound to bind to the active site of these enzymes.[3]

  • Inhibition of Transpeptidation: Upon binding, the strained β-lactam ring of this compound is cleaved, forming a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site. This acylation effectively inactivates the PBP, preventing it from carrying out its essential transpeptidation function – the cross-linking of peptidoglycan chains.[3]

  • Weakening of the Cell Wall: The inhibition of peptidoglycan cross-linking leads to the formation of a structurally deficient and weakened cell wall.[3] This compromises the bacterium's ability to withstand internal osmotic pressure.

  • Induction of Autolysins and Cell Lysis: The disruption of cell wall synthesis is believed to trigger the activity of endogenous bacterial enzymes called autolysins.[4] These enzymes degrade the existing peptidoglycan, and in the absence of new cell wall synthesis, their activity leads to further weakening of the cell wall, ultimately resulting in cell lysis and bacterial death.[4]

Quantitative Data: PBP Binding Affinity and In Vitro Activity

The efficacy of this compound is directly related to its binding affinity for specific PBPs within a given bacterial species. This is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP. A lower IC50 value indicates a higher binding affinity.

Brand of this compoundMIC50 (µg/ml)MIC90 (µg/ml)
Standard Powder932
Velosef959
Cefatil2969
Monocef1651

Data from a study on clinical isolates of Staphylococcus aureus. The MBC values were reported to be 2 to 3 two-fold dilutions higher than the MIC values.[5]

For further context, the table below shows the IC50 values of other cephalosporins for PBPs from Staphylococcus aureus and Streptococcus pneumoniae.

CephalosporinOrganismPBP TargetIC50 (µg/mL)
CeftarolineS. aureus (MRSA)PBP2a0.01 - 1
CeftarolineS. pneumoniae (Penicillin-resistant)PBP2x0.1 - 1
CeftarolineS. pneumoniae (Penicillin-resistant)PBP2b0.5 - 4
CeftarolineS. pneumoniae (Penicillin-resistant)PBP1a0.125 - 0.25
CefotaximeS. aureusPBP2Binds selectively at MIC
CephalexinS. aureusPBP3Binds selectively at MIC

This data for other cephalosporins is provided for comparative purposes to illustrate the range of binding affinities observed for this class of antibiotics.[6][7]

Experimental Protocols

Protocol 1: Determination of PBP Binding Affinity by Competitive Fluorescent Penicillin Binding Assay

This protocol outlines a method to determine the IC50 of this compound for specific PBPs in a Gram-positive bacterium like Staphylococcus aureus.

1. Preparation of Bacterial Membranes: a. Grow S. aureus to the mid-logarithmic phase in a suitable broth medium. b. Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline). c. Resuspend the cell pellet in buffer and lyse the cells by sonication or using a French press to release the cellular contents. d. Isolate the cell membranes, which contain the PBPs, by ultracentrifugation. e. Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.[8]

2. Competitive Binding Assay: a. In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes. b. Add varying concentrations of unlabeled this compound to the tubes. c. Incubate the mixtures for a defined period (e.g., 30 minutes at 37°C) to allow this compound to bind to the PBPs.[8] d. Add a constant, saturating concentration of a fluorescently labeled penicillin, such as Bocillin-FL, to each tube and incubate further. The fluorescent penicillin will bind to any PBPs not occupied by this compound.[8]

3. Detection and Quantification: a. Separate the proteins in the reaction mixtures by SDS-PAGE. b. Visualize the gel under UV light to detect the fluorescent signal from Bocillin-FL bound to the PBPs. c. Quantify the intensity of the fluorescent bands corresponding to each PBP using densitometry.[9]

4. Data Analysis: a. Plot the amount of fluorescent penicillin bound to each PBP against the concentration of this compound. b. Determine the IC50 value as the concentration of this compound that results in a 50% reduction in the binding of the fluorescent penicillin.[9]

Protocol 2: Autolysin Activity Assay

This protocol describes a method to measure autolysin activity in Staphylococcus aureus following treatment with this compound.

1. Cell Culture and Treatment: a. Grow S. aureus to the mid-exponential phase in a suitable broth medium. b. Treat the bacterial culture with a specific concentration of this compound (e.g., at or above the MIC). c. Collect cell samples at different time points after treatment.

2. Preparation of Cell Lysates: a. Harvest the bacterial cells by centrifugation. b. Wash the cells with a suitable buffer. c. Resuspend the cells in a buffer containing a cell wall substrate (e.g., purified cell walls from an indicator strain like Micrococcus lysodeikticus or from untreated S. aureus).

3. Measurement of Autolytic Activity: a. Incubate the cell suspensions at 37°C. b. Monitor the decrease in optical density (OD) at a specific wavelength (e.g., 600 nm) over time. A decrease in OD indicates cell lysis due to autolysin activity.

4. Data Analysis: a. Plot the OD values against time for both treated and untreated samples. b. The rate of decrease in OD is indicative of the autolytic activity. Compare the rates between this compound-treated and control cells to determine the effect of the antibiotic on autolysin activity.

Visualizations

Cephradine_Mechanism_of_Action This compound This compound (β-lactam antibiotic) PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and Inhibits Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) PBP->Transpeptidation Catalyzes PBP->Transpeptidation Inhibition CellWall Stable Bacterial Cell Wall Transpeptidation->CellWall Leads to WeakenedCellWall Weakened Cell Wall Transpeptidation->WeakenedCellWall Leads to Lysis Cell Lysis WeakenedCellWall->Lysis Results in Autolysins Autolysins Autolysins->WeakenedCellWall Degrades

Caption: Signaling pathway of this compound's action on Gram-positive bacteria.

PBP_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis Culture Bacterial Culture (e.g., S. aureus) Harvest Harvest & Wash Cells Culture->Harvest Lyse Cell Lysis (Sonication) Harvest->Lyse Isolate Isolate Membranes (Ultracentrifugation) Lyse->Isolate IncubateCeph Incubate Membranes with Varying [this compound] Isolate->IncubateCeph AddProbe Add Fluorescent Penicillin (Bocillin-FL) IncubateCeph->AddProbe IncubateProbe Incubate AddProbe->IncubateProbe SDS_PAGE SDS-PAGE Separation IncubateProbe->SDS_PAGE Visualize Visualize Fluorescence SDS_PAGE->Visualize Quantify Quantify Band Intensity Visualize->Quantify Calculate Calculate IC50 Quantify->Calculate

Caption: Experimental workflow for a competitive PBP binding assay.

PBP_Inhibition_Lysis_Relationship PBP_Inhibition PBP Inhibition by this compound Peptidoglycan_Synthesis_Block Peptidoglycan Synthesis Blocked PBP_Inhibition->Peptidoglycan_Synthesis_Block Leads to Cell_Wall_Degradation Progressive Cell Wall Degradation Peptidoglycan_Synthesis_Block->Cell_Wall_Degradation Contributes to Autolysin_Activity Unregulated Autolysin Activity Autolysin_Activity->Cell_Wall_Degradation Causes Osmotic_Instability Osmotic Instability Cell_Wall_Degradation->Osmotic_Instability Results in Cell_Lysis Bacterial Cell Lysis Osmotic_Instability->Cell_Lysis Causes

Caption: Logical relationship between PBP inhibition and bacterial cell lysis.

References

Synthesis and Characterization of Novel Cephradine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel derivatives of Cephradine, a first-generation cephalosporin antibiotic. The development of new derivatives is a crucial strategy to address the growing challenge of antimicrobial resistance. This document details the methodologies for creating this compound-based Schiff bases and metal complexes, their structural elucidation through various spectroscopic techniques, and the assessment of their antibacterial efficacy.

Synthesis of Novel this compound Derivatives

The modification of the this compound molecule, primarily at its reactive functional groups, has led to the development of new derivatives with potentially enhanced biological activities. The two main classes of derivatives explored are Schiff bases and metal complexes.

Synthesis of this compound Schiff Bases

Schiff bases are formed by the condensation reaction between the primary amino group of this compound and an aldehyde or ketone. This modification introduces an imine or azomethine (-C=N-) group, which can influence the compound's lipophilicity and biological activity.

Experimental Protocol: General Procedure for the Preparation of this compound Schiff Bases [1]

  • Dissolution: Dissolve 1.5 g (0.0043 mole) of this compound in methanol.

  • Addition of Carbonyl Compound: To this solution, add an equimolar amount of the respective aldehyde or ketone (e.g., benzaldehyde, substituted benzaldehydes, acetophenone).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion, evaporate the solvent under reduced pressure.

  • Purification: Wash the resulting solid product with n-hexane to remove unreacted aldehyde/ketone, yielding the colored Schiff base of this compound.

Experimental Workflow: Synthesis of this compound Schiff Bases

G cluster_synthesis Synthesis of this compound Schiff Bases This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Reaction_Mixture Methanol Methanol (Solvent) Methanol->Reaction_Mixture Acetic_Acid Acetic Acid (Catalyst) Acetic_Acid->Reaction_Mixture Reflux Reflux (2-6 h) Reaction_Mixture->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Washing Washing with n-hexane Evaporation->Washing Schiff_Base This compound Schiff Base (Product) Washing->Schiff_Base

General workflow for the synthesis of this compound Schiff bases.
Synthesis of this compound Metal Complexes

This compound can act as a ligand, coordinating with various metal ions to form metal complexes. The coordination can involve the carboxylate group, the β-lactam nitrogen, and other heteroatoms, potentially altering the drug's pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: Synthesis of this compound Metal Complexes [2]

  • Preparation of Metal Salt Solution: Dissolve 1 mmol of the metal salt (e.g., CoCl₂, CuCl₂, NiCl₂, SnCl₂) in approximately 40 mL of methanol.

  • Preparation of this compound Solution: Dissolve 2 mmol of this compound in methanol.

  • Reaction: Add the this compound solution to the metal salt solution with stirring at room temperature.

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 8.0 by the dropwise addition of 0.5 M NaOH to facilitate complex formation.

  • Complexation: Continue stirring for 5-10 minutes. The formation of a precipitate indicates the formation of the metal complex.

  • Isolation and Purification: Filter the precipitate, wash it with methanol, and dry it in a desiccator at room temperature.

Table 1: Synthesis of this compound Metal Complexes - Reaction Conditions and Yields [3]

Metal SaltLigand:Metal RatioSolventReaction Time (min)Product Yield (%)
SnCl₂·2H₂O2:1Methanol5-1071
NiCl₂·6H₂O2:1Methanol5-1069.7
FeCl₃·6H₂O2:1Methanol5-1051.6
CuCl₂·2H₂O2:1Methanol5-1035.5
CoCl₂·6H₂O2:1Methanol5-1011.4
PbCl₂·2H₂O2:1Methanol5-1011
SbCl₃·6H₂O2:1Methanol5-1068

Characterization of Novel this compound Derivatives

The synthesized derivatives are characterized to confirm their structure and purity using a combination of spectroscopic and analytical techniques.

Experimental Workflow: Characterization of this compound Derivatives

G cluster_characterization Characterization Workflow Synthesized_Derivative Synthesized Derivative FTIR FTIR Spectroscopy Synthesized_Derivative->FTIR NMR NMR Spectroscopy (1H and 13C) Synthesized_Derivative->NMR Mass_Spec Mass Spectrometry Synthesized_Derivative->Mass_Spec Elemental_Analysis Elemental Analysis Synthesized_Derivative->Elemental_Analysis Structural_Elucidation Structural Elucidation FTIR->Structural_Elucidation NMR->Structural_Elucidation Mass_Spec->Structural_Elucidation Elemental_Analysis->Structural_Elucidation

A typical workflow for the characterization of synthesized derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the synthesized compounds and to confirm the formation of new bonds (e.g., C=N in Schiff bases) or coordination with metal ions.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Mix a small amount of the dried sample with potassium bromide (KBr) and press it into a thin pellet.

  • Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

Table 2: Key FTIR Spectral Data (cm⁻¹) for this compound and its Metal Complexes [2]

Compoundν(C=O) β-Lactamν(C=O) Amideνas(COO⁻)νs(COO⁻)ν(M-N)ν(N-H)
This compound1750165016001400-3435
[Co(cephra)Cl]·2H₂O17661622162013846153435
[Ni(cephra)Cl]·2H₂O17661626162613836173435
[Sb(cephra)Cl₃]--1395-6603434
[Pb(cephra)Cl₂]17661651-13556573274
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural elucidation of the synthesized derivatives, providing information about the chemical environment of the protons and carbon atoms in the molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 MHz or 400 MHz).

Table 3: Representative ¹H NMR Data (δ, ppm) for a this compound Schiff Base Derivative [1]

Proton AssignmentChemical Shift (δ, ppm)
COOH13.11 (s, 1H)
NH8.06 (s, 1H)
Aromatic-H7.70-7.44 (m)
CH (imine)-
CH (β-lactam)5.33 (br. s, 1H)
Olefinic-H5.09-5.01 (m, 3H)
CH (β-lactam)4.74-4.69 (m, 1H)
CH3.64 (d, 1H, J=6.6Hz)
S-CH₂3.26-2.18 (m, 2H)
CH₂2.56-2.49 (m, 4H)
CH₃1.68 (s, 3H)

Note: This is an example for a specific derivative; chemical shifts will vary depending on the substituent.

Biological Evaluation: Antibacterial Activity

The primary goal of synthesizing new this compound derivatives is to evaluate their potential as improved antibacterial agents. The in vitro antibacterial activity is typically assessed by determining the zone of inhibition and the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Antibacterial Susceptibility Testing (Disk Diffusion Method) [2]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place sterile paper discs (6 mm in diameter) impregnated with known concentrations of the test compounds onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.

Table 4: Antibacterial Activity (Zone of Inhibition in mm) of this compound and its Metal Complexes [2][4]

CompoundConcentration (mg/mL)S. typhiE. coliS. aureusB. subtilisS. coccus
This compound 2121112.51313
Co Complex 21312.51414.514
Cu Complex 218.51316.51716
Ni Complex 2141314.51514.5
Sn Complex 212131315.517
Fe Complex 21312.51114.514
Sb Complex 21110.5111213
Pb Complex 2131314.515.516

Mechanism of Action

The established mechanism of action for this compound and other β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis.

Inhibition of Penicillin-Binding Proteins (PBPs)

This compound and its derivatives act by acylating the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting PBPs, the cross-linking of the peptidoglycan chains is prevented, leading to a weakened cell wall and ultimately, cell lysis and death.

Conceptual Diagram: Inhibition of Bacterial Cell Wall Synthesis

G cluster_mechanism Mechanism of Action of this compound Derivatives Cephradine_Derivative This compound Derivative PBP Penicillin-Binding Protein (PBP) Cephradine_Derivative->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis (Bactericidal Effect) PBP->Cell_Lysis Inhibition leads to Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains integrity of Cell_Wall->Cell_Lysis Weakening leads to

References

Unveiling the Solid-State Landscape of Cephradine: A Technical Guide to its Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cephradine, a first-generation cephalosporin antibiotic, has been a stalwart in the treatment of various bacterial infections. Beyond its well-established pharmacological activity, the solid-state properties of this compound, particularly its crystal structure and polymorphism, are of paramount importance in drug development and manufacturing. The ability of a compound to exist in different crystalline forms, or polymorphs, can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. This technical guide provides an in-depth exploration of the crystal structure and polymorphic behavior of this compound, offering a comprehensive resource for researchers and professionals in the pharmaceutical sciences.

Known Crystalline Forms of this compound

This compound is known to exist in at least two primary crystalline forms: a monohydrate and an anhydrous form. The presence or absence of water molecules within the crystal lattice fundamentally alters the three-dimensional arrangement of the this compound molecules, leading to distinct physical and chemical characteristics.

Table 1: Crystallographic Data of this compound Polymorphs

ParameterThis compound Dihydrate
Chemical FormulaC₁₆H₁₉N₃O₄S·2H₂O
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Value not explicitly found in search results
b (Å)Value not explicitly found in search results
c (Å)Value not explicitly found in search results
α (°)90
β (°)90
γ (°)90
Volume (ų)Value not explicitly found in search results
ZValue not explicitly found in search results
Density (calculated) (g/cm³)Value not explicitly found in search results

Note: While a 2013 study determined the atomic coordinates of this compound dihydrate using DFT-D methods, the explicit unit cell parameters were not found in the provided search results.[1]

Physicochemical Characterization of this compound Polymorphs

The differentiation and characterization of this compound's polymorphic forms rely on a suite of analytical techniques that probe their unique solid-state properties.

Table 2: Comparative Physicochemical Properties of this compound Polymorphs

PropertyThis compound MonohydrateAnhydrous this compound
Melting Point (°C) 140-142 (decomposes)[2]Information not available in search results
Thermal Behavior (DSC) Broad endotherm around 76.1°C (dehydration), followed by decomposition.[3]Anhydrous form is unstable and can transform into cephalexin.[4]
Thermal Stability (TGA) Weight loss corresponding to one water molecule upon heating.Information not available in search results
Solubility Sparingly soluble in water.[2]Information not available in search results
X-Ray Powder Diffraction (XRPD)

XRPD is a cornerstone technique for polymorph identification. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint" based on the arrangement of atoms in the crystal lattice. The XRPD profiles of commercial this compound monohydrate (CPH) have been compared to an anhydrous form (CPA1) obtained from the monohydrate, showing distinct differences in their diffraction peaks.[5]

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal behavior of this compound polymorphs. A DSC thermogram of cephalexin monohydrate, a structurally similar compound, shows a broad endothermic event around 76.1°C, indicative of dehydration, followed by a sharper exothermic transition around 189.9°C, which could be crystallization or decomposition.[3] TGA can quantify the loss of water, confirming the hydration state of the crystalline form.

Spectroscopic Analysis (FT-IR and Solid-State NMR)

Vibrational spectroscopy, such as Fourier-Transform Infrared (FT-IR) spectroscopy, can differentiate polymorphs by probing differences in the vibrational modes of the molecules in the crystal lattice. While specific comparative FT-IR spectra for this compound polymorphs were not found, the technique is widely used for this purpose.[6]

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for investigating the local molecular environment within a crystal structure. It can provide detailed information about the number of non-equivalent molecules in the asymmetric unit and their conformations. Although specific ssNMR studies on this compound polymorphs were not identified in the searches, its application to other cephalosporins like cefazolin sodium has successfully identified conformational polymorphism.[7]

Experimental Protocols

The ability to selectively prepare and characterize different polymorphic forms is essential for their study. The following are generalized protocols based on available information.

Preparation of this compound Monohydrate

This compound monohydrate is the commercially available form and can be obtained through crystallization from aqueous solutions.

Protocol:

  • Dissolve crude this compound in an aqueous acidic solution (e.g., water with hydrochloric acid).[8]

  • Induce crystallization by adjusting the pH towards the isoelectric point and controlling the temperature. Seeding with existing this compound monohydrate crystals can promote the formation of this form.[8]

  • The crystallization can be carried out at temperatures between 35 and 60°C.[9]

  • Collect the crystals by filtration, wash with a suitable solvent (e.g., 80% acetone), and dry under vacuum.[9]

Preparation of Anhydrous this compound

The anhydrous form can be prepared by the dehydration of the monohydrate or by crystallization from specific solvent systems. It's important to note that the anhydrous form of this compound is reported to be unstable and can convert to cephalexin.[4]

Protocol:

  • Dehydration: Carefully heat this compound monohydrate under controlled conditions (e.g., in a TGA instrument or a vacuum oven) to remove the water of hydration. The precise temperature and duration will need to be optimized to avoid degradation.

  • Solvent-Mediated Transformation: A solvent-mediated transformation from the monohydrate to an anhydrous form has been observed in methanol-water mixtures with low water mole fractions (below 0.2–0.35).[5]

Characterization Methods

X-Ray Powder Diffraction (XRPD):

  • Sample Preparation: Gently grind a small amount of the sample to a fine powder.

  • Instrument: A powder X-ray diffractometer with Cu Kα radiation is typically used.

  • Data Collection: Scan the sample over a 2θ range of approximately 2° to 40°.

  • Analysis: Compare the resulting diffraction pattern with known standards or previously obtained data to identify the polymorphic form.

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Instrument: A calibrated DSC instrument.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • Analysis: Analyze the thermogram for endothermic (melting, dehydration) and exothermic (crystallization, decomposition) events.

Thermogravimetric Analysis (TGA):

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument: A calibrated TGA instrument.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • Analysis: Monitor the weight loss as a function of temperature to determine the water content and decomposition profile.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

  • Instrument: An FT-IR spectrometer.

  • Data Collection: Collect the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Analysis: Compare the positions and intensities of the absorption bands to identify differences between polymorphs.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy:

  • Sample Preparation: Pack the powdered sample into a zirconia rotor.

  • Instrument: A solid-state NMR spectrometer.

  • Experiment: Acquire a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum.

  • Analysis: Analyze the chemical shifts and signal multiplicities to gain insights into the crystalline structure and identify different polymorphs.[7]

Workflow and Logical Relationships

A systematic approach is crucial for the comprehensive study of polymorphism. The following diagrams illustrate a typical workflow for polymorph screening and the logical relationship between different analytical techniques.

PolymorphScreeningWorkflow cluster_0 Crystallization Screening cluster_1 Primary Characterization cluster_2 Secondary Characterization of Novel Forms cluster_3 Data Analysis and Selection Start Amorphous or Known Crystalline Form of this compound SolventSelection Select Diverse Solvents (e.g., alcohols, ketones, water mixtures) Start->SolventSelection CrystallizationMethods Apply Various Crystallization Techniques (slow evaporation, cooling, anti-solvent addition, slurry) SolventSelection->CrystallizationMethods XRPD X-Ray Powder Diffraction (XRPD) (Identify unique patterns) CrystallizationMethods->XRPD DataAnalysis Correlate Data and Identify Unique Polymorphs XRPD->DataAnalysis Thermal Thermal Analysis (DSC/TGA) (Determine thermal stability, hydration state) Stability Assess Physicochemical Stability and Properties Thermal->Stability Spectroscopy Spectroscopy (FT-IR, Raman, ssNMR) (Probe molecular environment) Spectroscopy->Stability DataAnalysis->Thermal DataAnalysis->Spectroscopy Selection Select Optimal Form for Development Stability->Selection

Caption: A typical workflow for polymorph screening of an active pharmaceutical ingredient like this compound.

AnalyticalTechniques cluster_techniques Analytical Characterization Polymorph This compound Polymorph (e.g., Monohydrate vs. Anhydrous) XRPD XRPD (Crystal Lattice) Polymorph->XRPD provides DSC_TGA DSC/TGA (Thermal Properties) Polymorph->DSC_TGA provides FTIR FT-IR (Vibrational Modes) Polymorph->FTIR provides ssNMR ssNMR (Local Molecular Environment) Polymorph->ssNMR provides

Caption: The relationship between a this compound polymorph and the key analytical techniques used for its characterization.

Conclusion

The study of this compound's crystal structure and polymorphism is a critical aspect of its pharmaceutical development. The existence of monohydrate and anhydrous forms necessitates a thorough understanding of their respective physicochemical properties and the conditions under which they are formed and interconvert. While this guide provides a comprehensive overview based on available literature, further research to fully elucidate the crystal structures of all polymorphic forms and to develop robust, scalable methods for their selective crystallization is warranted. A complete solid-state characterization will ultimately lead to better control over the manufacturing process, ensuring the consistent quality, safety, and efficacy of this compound-based medicines.

References

In-Vitro Antibacterial Spectrum of Cephradine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephradine is a first-generation cephalosporin antibiotic demonstrating a broad spectrum of in-vitro activity against a variety of Gram-positive and some Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of the in-vitro antibacterial spectrum of this compound, with a focus on quantitative data, detailed experimental protocols for susceptibility testing, and the underlying mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Action

This compound, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The structural integrity of the bacterial cell wall is primarily maintained by a peptidoglycan layer. The final step in peptidoglycan synthesis involves the cross-linking of peptide chains, a reaction catalyzed by penicillin-binding proteins (PBPs). This compound's mechanism of action involves its binding to these essential PBPs, thereby inactivating them. This inhibition of peptidoglycan cross-linking leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.

Cephradine_Mechanism_of_Action This compound This compound (β-lactam antibiotic) PBPs Penicillin-Binding Proteins (PBPs) in bacterial cell wall This compound->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis (Transpeptidation) This compound->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes Weakened_Wall Weakened Bacterial Cell Wall Peptidoglycan_Synthesis->Weakened_Wall Leads to Cell_Lysis Cell Lysis and Bacterial Death Weakened_Wall->Cell_Lysis Results in Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Stock Prepare this compound Stock Solution Dilution Perform Serial Dilution of this compound Stock->Dilution Plates Prepare Microtiter Plates with Broth Plates->Dilution Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Plates Inoculum->Inoculation Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Reading Read Results Incubation->Reading MIC Determine MIC Reading->MIC Agar_Dilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Stock Prepare this compound Stock Solution Agar Prepare Agar Plates with Varying this compound Concentrations Stock->Agar Inoculation Inoculate Agar Plates Agar->Inoculation Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculation Incubation Incubate Plates Inoculation->Incubation Reading Read Results Incubation->Reading MIC Determine MIC Reading->MIC

References

Pharmacokinetic and pharmacodynamic properties of Cephradine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of Cephradine

Introduction

This compound is a first-generation cephalosporin antibiotic renowned for its broad-spectrum bactericidal activity against a variety of Gram-positive and some Gram-negative bacteria.[1] It is utilized in the treatment of infections affecting the respiratory tract, urinary tract, and skin and soft tissues.[1][2] this compound can be administered orally and parenterally.[3][4] This technical guide provides a comprehensive analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics (PK)

The study of pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). This compound is characterized by rapid absorption and excretion, primarily in an unchanged form.[3][5]

Absorption

Following oral administration, this compound is well and rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within one to two hours.[3][5] The oral bioavailability is high, estimated to be around 94% in both young and elderly adults.[6] While the presence of food can slow the rate of absorption, it does not significantly decrease the total amount absorbed.[5]

Distribution

This compound is widely distributed throughout body tissues and fluids, achieving satisfactory concentrations in pleural and synovial fluids, bone, and various tissues including the liver, lungs, and heart muscle.[7][8][9] Its penetration into the central nervous system (CNS) is poor.[7] The protein binding of this compound is low, reported to be between 5% and 20%.[7][10][11][12] This low level of protein binding means a larger fraction of the drug is free and biologically active in the plasma.[10][13] The volume of distribution (Vd) is larger than that of more highly protein-bound cephalosporins like cefazolin, indicating more extensive tissue distribution.[10]

Metabolism

This compound is not significantly metabolized in the body.[3][5][7]

Excretion

The primary route of elimination for this compound is renal.[4] It is predominantly excreted unchanged in the urine through both glomerular filtration and tubular secretion.[7] Approximately 60-90% of an administered dose is recovered in the urine within 6 hours.[5][7] This rapid renal clearance results in a relatively short elimination half-life of about 1 to 1.7 hours in adults with normal renal function.[3][6] In elderly patients, a decline in renal function can lead to reduced clearance and a longer half-life.[6]

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize key pharmacokinetic parameters of this compound across different populations and administration routes.

Table 1: Pharmacokinetic Parameters of this compound in Adult Populations

Parameter Young Adults (19-25 years) Elderly Adults (65-81 years) Healthy Korean Volunteers Reference(s)
Dose 1g IV / 1g Oral 1g IV / 1g Oral 500mg Oral [6][12]
Cmax (µg/mL) ~16 (Oral, 500mg) Not Specified 12.69 - 12.81 [7][12]
Tmax (h) ~1.0 Not Specified 0.92 - 1.22 [3][12]
Half-life (t½) (h) 1.12 ± 0.13 (IV) 1.71 ± 0.20 (IV) 1.02 - 1.13 [6][12]
AUC₀-t (µg·h/mL) Not Specified Not Specified 18.42 - 20.54 [12]
AUC₀-∞ (µg·h/mL) Not Specified Not Specified 19.14 - 21.22 [12]
Total Systemic Clearance (mL/min/kg) 4.81 ± 0.59 (IV) 2.64 ± 0.34 (IV) Not Specified [6]
Protein Binding (%) 5 - 20 5 - 20 6 - 20 [7][10][12]

| Bioavailability (%) | ~94 | ~94 | Not Specified |[6] |

Table 2: Pharmacokinetic Parameters of this compound in a Pediatric Population

Parameter Fasting (13 mo - 8.3 yrs) Non-Fasting (13 mo - 8.3 yrs) Reference(s)
Dose 15 mg/kg 15 mg/kg [14][15]
Cmax (µg/mL) 21.3 (mean) 9.9 (mean) [14][15]
Tmax (min) 30 30 [15]
Half-life (t½) (h) 0.8 1.0 [14][15]

| AUC (µg/mL·h) | 26% larger than non-fasting | Not Specified |[14][15] |

Pharmacodynamics (PD)

Pharmacodynamics focuses on the biochemical and physiological effects of drugs on the body, including their mechanism of action. This compound's pharmacodynamic activity is defined by its bactericidal effect on susceptible microorganisms.

Mechanism of Action

As a member of the β-lactam class of antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2][16] The process involves several key steps:

  • Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[16][17] These enzymes are essential for the final steps of peptidoglycan synthesis.

  • Inhibition of Transpeptidation: By binding to PBPs, this compound inhibits the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.[1][3] This cross-linking is crucial for the strength and rigidity of the cell wall.

  • Cell Lysis: The disruption of peptidoglycan synthesis leads to a weakened and defective cell wall.[2][16] The compromised cell wall cannot withstand the high internal osmotic pressure of the bacterium, resulting in cell lysis and death.[16][17] This bactericidal action is most effective against actively dividing bacteria that are continuously synthesizing new cell walls.[2][17]

Cephradine_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall PBP->CellWall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Transpeptidation (Cross-linking) Lysis Cell Lysis (Bacterial Death) CellWall->Lysis Weakened Wall Leads to This compound This compound This compound->PBP Binds to and Inhibits

This compound's mechanism of action on bacterial cell wall synthesis.
Spectrum of Activity and Resistance

This compound is active against a broad spectrum of Gram-positive bacteria and some Gram-negative organisms.[16][18] Susceptible pathogens often include Staphylococcus aureus (including penicillinase-producing strains), Streptococcus pneumoniae, Streptococcus pyogenes, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[3][18] Bacterial resistance to this compound can emerge, most commonly through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective.[16]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a key measure of an antibiotic's potency.

Table 3: Representative MIC Values for this compound

Bacterial Species MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference(s)
Staphylococcus aureus 64 512 [19]
Escherichia coli Not Specified Not Specified [20]
Klebsiella pneumoniae Not Specified Not Specified [21]
Proteus mirabilis Not Specified Not Specified [21]

| Streptococcus pneumoniae | Not Specified | Not Specified |[21] |

Note: MIC values can vary significantly depending on the specific bacterial strain and the testing methodology employed.[1]

Experimental Protocols

Detailed and standardized methodologies are critical for obtaining reliable and reproducible PK/PD data.

Protocol for Pharmacokinetic Analysis via HPLC

This protocol describes a typical High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in human plasma.[1][12]

PK_Workflow cluster_sample_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing Plasma Collect 200 µL Human Plasma IS Add Internal Standard (e.g., Cefaclor) Plasma->IS Precipitate Add 400 µL Acetonitrile (Protein Precipitation) IS->Precipitate Vortex Vortex for 1 minute Precipitate->Vortex Centrifuge Centrifuge at 10,000 rpm for 10 minutes Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject Sample into HPLC System Reconstitute->Inject Separate Separation on Analytical Column Inject->Separate Detect UV Detection (e.g., 260 nm) Separate->Detect Quantify Quantify Concentration (Peak Area Ratio) Detect->Quantify PK_Calc Calculate PK Parameters (Cmax, AUC, t½, etc.) Quantify->PK_Calc

Workflow for a typical pharmacokinetic study of this compound.
  • Sample Preparation :

    • To 200 µL of human plasma, add a known concentration of an internal standard (e.g., Cefaclor).

    • Precipitate plasma proteins by adding 400 µL of acetonitrile.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube and evaporate it to dryness under a gentle stream of nitrogen gas at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.[1]

  • HPLC Conditions :

    • Mobile Phase : A typical isocratic mobile phase consists of acetonitrile, methanol, and a buffer like 20 mM potassium phosphate (e.g., in a 15/5/80 v/v/v ratio), with the pH adjusted to 3.48.[12]

    • Column : A C18 or similar reverse-phase column (e.g., Cosmosil Cholester, 250 x 4.6 mm, 3 µm).[12]

    • Detection : UV detection at a wavelength of 260 nm.[12]

    • Flow Rate : Typically around 1.0 mL/min.

  • Data Analysis :

    • This compound concentration is determined by comparing the peak area ratio of this compound to the internal standard against a standard curve.

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are then calculated from the resulting concentration-time data.

Protocol for MIC Determination (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.[19][22]

MIC_Workflow cluster_prep 1. Preparation cluster_incubation 2. Inoculation & Incubation cluster_readout 3. Result Interpretation Stock Prepare this compound Stock Solution Dilute Perform Serial Two-Fold Dilutions in Microtiter Plate Wells Stock->Dilute Inoculate Inoculate Each Well with Bacterial Suspension Dilute->Inoculate Inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) Inoculum->Inoculate Controls Include Growth Control (no drug) & Sterility Control (no bacteria) Inoculate->Controls Incubate Incubate Plate at 35-37°C for 18-24 hours Controls->Incubate Read Visually Inspect Wells for Turbidity (Growth) Incubate->Read Determine_MIC Identify Lowest Concentration with No Visible Growth Read->Determine_MIC

Workflow for determining the Minimum Inhibitory Concentration (MIC).
  • Preparation :

    • Prepare a stock solution of this compound of a known concentration.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable growth medium (e.g., Mueller-Hinton Broth) to create a range of concentrations.

    • Prepare a standardized bacterial inoculum from a pure culture, adjusting its turbidity to match a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation :

    • Inoculate each well containing the diluted antibiotic with the standardized bacterial suspension.

    • Include a positive control well (broth and bacteria, no antibiotic) to confirm bacterial growth and a negative control well (broth only) to ensure medium sterility.

    • Incubate the plate at 35-37°C for 18 to 24 hours.[19]

  • Interpretation :

    • Following incubation, visually inspect the wells for turbidity. The presence of turbidity indicates bacterial growth.

    • The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.[23]

Conclusion

This compound remains a clinically relevant first-generation cephalosporin, characterized by favorable pharmacokinetic properties including rapid oral absorption, wide tissue distribution, low protein binding, and efficient renal excretion of the unchanged drug. Its pharmacodynamic profile is defined by a potent bactericidal mechanism involving the inhibition of bacterial cell wall synthesis. A thorough understanding of these PK/PD characteristics, supported by robust experimental methodologies, is essential for optimizing its therapeutic use and for the continued development of effective anti-infective agents.

References

The Dawn of a New Antibiotic: A Technical Guide to the Discovery and Development of Cephradine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, historical development, and core scientific principles of Cephradine, a pivotal first-generation cephalosporin antibiotic. We delve into the seminal research that led to its synthesis, its mechanism of action at a molecular level, and the evolution of its production from chemical synthesis to more efficient enzymatic processes. This document consolidates quantitative data on its efficacy and pharmacokinetics, presents detailed experimental protocols for its synthesis and microbiological evaluation, and utilizes visualizations to elucidate complex pathways and workflows, serving as a comprehensive resource for the scientific community.

Introduction: The Rise of a First-Generation Cephalosporin

This compound emerged in an era of burgeoning antibiotic research, representing a significant advancement in the fight against bacterial infections. Developed by the Squibb Institute for Medical Research and first reported in 1972, it is a semi-synthetic, broad-spectrum antibiotic, classified as a first-generation cephalosporin.[1] This class of antibiotics is characterized by its potent activity against Gram-positive bacteria and moderate activity against some Gram-negative species.[2][3][4] this compound's introduction provided a valuable alternative to penicillins, particularly against penicillinase-producing strains of Staphylococcus aureus.[5]

This guide will trace the historical development of this compound, from the initial discovery of the cephalosporin nucleus to its chemical and, later, enzymatic synthesis. We will examine its molecular mechanism of action, detailing its interaction with bacterial cell wall synthesis machinery. Furthermore, this guide will present a compilation of its pharmacokinetic properties and in vitro efficacy, supported by detailed experimental methodologies to aid in contemporary research and development.

Historical Development

The journey to this compound began with the discovery of the cephalosporin nucleus, Cephalosporin C, from the fungus Cephalosporium acremonium by Giuseppe Brotzu in 1945.[3][6] This foundational discovery paved the way for the development of a new class of β-lactam antibiotics. The subsequent isolation of the 7-aminocephalosporanic acid (7-ACA) nucleus was a critical breakthrough, allowing for the semi-synthesis of a vast array of cephalosporin derivatives with modified side chains, leading to improved antibacterial activity and pharmacological properties.[3][6]

First-generation cephalosporins were the first to be marketed and were characterized by their strong activity against Gram-positive organisms.[3] The development of this compound in the early 1970s was a part of this wave of innovation, offering a new therapeutic option for a range of common bacterial infections.[1]

Synthesis of this compound: From Chemical to Enzymatic Routes

The industrial production of this compound has evolved from traditional chemical synthesis to more sustainable and efficient enzymatic methods. The core of its synthesis involves the acylation of the 7-aminodesacetoxycephalosporanic acid (7-ADCA) nucleus with a D-(-)-α-amino-1,4-cyclohexadienylacetyl side chain.[7]

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process that typically involves the use of protecting groups and organic solvents.[1][7] A common approach is the mixed anhydride method.[7]

Experimental Protocol: Chemical Synthesis of this compound [7]

  • Silylation of 7-ADCA: 7-ADCA is silylated with hexamethyldisilazane in the presence of a catalyst like saccharine to protect the carboxyl group.[8]

  • Mixed Anhydride Formation: The D-(-)-α-amino-1,4-cyclohexadienylacetyl side chain is activated by forming a mixed anhydride.

  • Condensation: The activated side chain is then condensed with the silylated 7-ADCA.

  • Hydrolysis: The protecting groups are removed by hydrolysis to yield this compound.[8]

The overall yield for this process has been reported to be around 88%.[8]

Enzymatic Synthesis

The enzymatic synthesis of this compound represents a significant advancement, offering a more environmentally friendly and efficient alternative to chemical methods. This process utilizes an immobilized enzyme, typically penicillin G acylase, to catalyze the acylation of 7-ADCA.[9][10][11][12][13]

Experimental Protocol: Enzymatic Synthesis of this compound [9]

  • Reaction Setup: A solution of 7-ADCA is prepared in a buffered aqueous medium.

  • Acyl Donor: An activated form of the side chain, such as D-phenyglycine methylester hydrochloride, is used as the acyl donor.

  • Enzymatic Reaction: Immobilized penicillin G acylase from Bacillus megaterium is added to the reaction mixture.

  • Incubation: The reaction is carried out at a controlled temperature (e.g., 25°C) and pH (e.g., 7.5) with agitation.

  • Product Isolation: Upon completion, the this compound product is isolated and purified.

This enzymatic process can achieve a conversion rate of 7-ADCA of up to 81%.[9]

Workflow for the Synthesis of this compound

G Synthesis of this compound cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start 7-ADCA & Dihydrophenylglycine silylation Silylation of 7-ADCA chem_start->silylation mixed_anhydride Mixed Anhydride Formation chem_start->mixed_anhydride condensation Condensation silylation->condensation mixed_anhydride->condensation hydrolysis Hydrolysis condensation->hydrolysis chem_end This compound hydrolysis->chem_end enz_start 7-ADCA & Activated Side Chain enz_reaction Enzymatic Acylation (Penicillin G Acylase) enz_start->enz_reaction enz_end This compound enz_reaction->enz_end

Caption: A diagram illustrating the workflows for both the chemical and enzymatic synthesis of this compound.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[14] Peptidoglycan provides structural integrity to the bacterial cell wall.

The mechanism of action can be summarized in the following steps:

  • Binding to PBPs: this compound binds to the active site of PBPs.

  • Inhibition of Transpeptidation: This binding inhibits the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.

  • Cell Wall Weakening: The inhibition of peptidoglycan synthesis leads to a weakened cell wall.

  • Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

Signaling Pathway of this compound's Mechanism of Action

G This compound's Mechanism of Action This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to transpeptidation Transpeptidation (Peptidoglycan Cross-linking) This compound->transpeptidation Inhibits pbp->transpeptidation Catalyzes cell_wall Bacterial Cell Wall Synthesis transpeptidation->cell_wall Essential for weak_wall Weakened Cell Wall cell_wall->weak_wall Disruption leads to lysis Cell Lysis weak_wall->lysis Results in

Caption: A diagram illustrating the signaling pathway of this compound's inhibitory action on bacterial cell wall synthesis.

Quantitative Data: Efficacy and Pharmacokinetics

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The in vitro activity of this compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Test [15][16][17][18][19]

  • Preparation of Antibiotic Dilutions: A series of two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is prepared from a fresh culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of this compound that shows no visible turbidity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

BacteriumMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus64 - >1024-64 - 512
Streptococcus pyogenes---
Escherichia coli---
Klebsiella pneumoniae---
Proteus mirabilis---

Note: Comprehensive MIC data for a wide range of bacteria is not consistently available in the provided search results. The data for S. aureus is from a study on various brands of this compound and may show higher resistance patterns.[20][21] First-generation cephalosporins are generally active against Gram-positive cocci (like Staphylococcus and Streptococcus) and some Gram-negative bacteria such as E. coli, K. pneumoniae, and P. mirabilis.[4][22]

Pharmacokinetics

The pharmacokinetic profile of this compound has been well-characterized in healthy volunteers.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers (Oral Administration)

Parameter250 mg Dose500 mg Dose1 g Dose
Cₘₐₓ (µg/mL) 11.49 ± 1.7315-1823-24
Tₘₐₓ (hr) 0.76 ± 0.12~1~1
AUC (µg·hr/mL) 16.4 ± 1.71--
t₁/₂ (hr) 0.441 ± 0.1930.7-20.7-2
Total Body Clearance (L/hr) 15.4 ± 1.89--
Volume of Distribution (L) 9.65 ± 3.78--
Oral Bioavailability (%) ~94~94~94

Data compiled from multiple studies.[23][24][25][26]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers (Intravenous Administration)

Parameter1 g Dose (Young)1 g Dose (Elderly)
Elimination Half-life (hr) 1.12 ± 0.131.71 ± 0.20
Total Systemic Clearance (mL/min/kg) 4.81 ± 0.592.64 ± 0.34
Renal Clearance -Significantly lower
Volume of Distribution No significant differenceNo significant difference

Data from a comparative study in young and elderly subjects.[23]

Clinical Development and Applications

Clinical trials have demonstrated the efficacy of this compound in treating a variety of infections. It is indicated for respiratory tract infections, urinary tract infections, and skin and soft tissue infections caused by susceptible organisms.[27] Studies have shown high rates of pathogen eradication and clinical success in these indications.

Conclusion

This compound holds a significant place in the history of antibiotic development. Its discovery and subsequent improvements in synthesis have provided a valuable therapeutic agent for combating bacterial infections for decades. This technical guide has provided a comprehensive overview of its historical context, synthesis, mechanism of action, and key quantitative data. The detailed experimental protocols and visual diagrams are intended to serve as a valuable resource for researchers and professionals in the ongoing efforts of drug discovery and development, building upon the foundational knowledge established by this important first-generation cephalosporin.

References

An In-Depth Technical Guide to the Binding Affinity of Cephradine to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephradine is a first-generation cephalosporin antibiotic that exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1] Like all β-lactam antibiotics, its primary molecular targets are the penicillin-binding proteins (PBPs), a group of enzymes essential for the final steps of peptidoglycan synthesis.[2] The interaction between this compound and these proteins leads to the disruption of cell wall integrity and, ultimately, cell lysis.[1] This technical guide provides a comprehensive overview of the binding affinity of this compound to PBPs, including its mechanism of action, a comparative analysis of PBP binding affinities of related compounds, and detailed experimental protocols for determining these interactions.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal action of this compound is initiated by its binding to essential PBPs located in the bacterial cytoplasmic membrane. The core of this mechanism can be broken down into the following key stages:

  • Molecular Mimicry : The this compound molecule, featuring a characteristic β-lactam ring, structurally mimics the D-alanyl-D-alanine moiety of the natural peptidoglycan precursors.[1]

  • Acylation of the PBP Active Site : This structural similarity allows this compound to access the active site of a PBP. A serine residue within the active site initiates a nucleophilic attack on the carbonyl carbon of the strained β-lactam ring.[3]

  • Covalent Bond Formation : This attack leads to the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[3]

  • Enzyme Inactivation : The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out its transpeptidase function, which is the cross-linking of peptidoglycan strands.

  • Cell Lysis : The inhibition of peptidoglycan synthesis, coupled with the ongoing activity of bacterial autolytic enzymes, weakens the cell wall. The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.[1]

Cephradine_Mechanism_of_Action Mechanism of PBP Inhibition by this compound cluster_bacterial_cell Bacterial Cell cluster_cephradine_action This compound Action Peptidoglycan_Precursors Peptidoglycan Precursors (D-Ala-D-Ala) PBP Active Penicillin-Binding Protein (PBP) Peptidoglycan_Precursors->PBP Binds to Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall Synthesis) PBP->Cross_linked_Peptidoglycan Catalyzes Inactive_PBP Inactive Acyl-Enzyme Complex PBP->Inactive_PBP Covalent Acylation This compound This compound This compound->PBP Inactive_PBP->Cross_linked_Peptidoglycan Inhibits

Mechanism of this compound action on bacterial cell wall synthesis.

Quantitative Analysis of PBP Binding Affinity

The efficacy of a cephalosporin is closely linked to its binding affinity for specific PBPs. This affinity is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the PBP's activity. A lower IC50 value indicates a higher binding affinity.[4]

This compound PBP Binding Affinity Data

Specific quantitative IC50 values for the binding of this compound to individual PBPs are not widely available in publicly accessible literature. However, some qualitative statements and contextual information can be found:

  • In a study of a this compound-resistant strain of Staphylococcus aureus, it was observed that oral cephalosporins, including this compound, exhibited poor binding to PBP2.[3][5]

  • This compound has been utilized in studies focusing on PBP3, suggesting a notable interaction with this particular penicillin-binding protein.[2]

Comparative PBP Binding Affinity of First-Generation Cephalosporins

To provide a framework for understanding the potential binding profile of this compound, the following tables summarize the PBP binding affinities of other first-generation cephalosporins, Cefazolin and Cephalothin, against key bacterial pathogens.

Table 1: IC50 (µg/mL) of Cefazolin for PBPs from Staphylococcus aureus

PBP TargetCefazolin IC50 (µg/mL)
PBP10.8
PBP20.8
PBP30.8
PBP2a (MRSA)>100

Data extracted from a study on various S. aureus strains, including methicillin-resistant S. aureus (MRSA).[3]

Table 2: Comparative PBP Binding Affinities of Cephalosporins in Streptococcus pneumoniae

CephalosporinPBP1a (IC50 µg/mL)PBP1b (IC50 µg/mL)PBP2x (IC50 µg/mL)PBP3 (IC50 µg/mL)
CephalothinInhibitedInhibited-Lower IC50 than PBP1a/1b

Note: Specific IC50 values were not provided in the text, but relative affinities were described.[6]

Experimental Protocols for Determining PBP Binding Affinity

The most common method for determining the PBP binding affinity of a β-lactam antibiotic is a competitive binding assay. This assay measures the ability of an unlabeled antibiotic (e.g., this compound) to compete with a labeled penicillin derivative (e.g., fluorescently-labeled Bocillin FL or radiolabeled penicillin G) for binding to PBPs in bacterial membrane preparations.

Detailed Methodology: Competitive PBP Binding Assay

1. Preparation of Bacterial Membranes

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase of growth.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or a French press.

  • Membrane Isolation: Separate the membrane fraction, which contains the PBPs, from the cytoplasmic components by ultracentrifugation.

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

2. Competitive Binding Assay

  • Incubation with Inhibitor: In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of the unlabeled test antibiotic (this compound). Include a control tube with no antibiotic. Allow the mixture to incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.

  • Labeling with Probe: Add a fixed, saturating concentration of a labeled β-lactam probe (e.g., Bocillin-FL) to each tube. Incubate for a shorter period (e.g., 10 minutes at 30°C) to allow the probe to bind to any PBPs not occupied by the test antibiotic.

  • Termination of Reaction: Stop the binding reaction by adding a surplus of unlabeled penicillin G or by the addition of a denaturing solution like sodium dodecyl sulfate (SDS) loading buffer and heating the samples.

3. Detection and Quantification

  • Electrophoresis: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization: Visualize the labeled PBPs using a method appropriate for the probe used (e.g., fluorescence scanning for fluorescent probes or fluorography for radiolabeled probes).

  • Quantification and Data Analysis: Quantify the intensity of the bands corresponding to each PBP using densitometry software. Plot the percentage of labeled probe binding against the logarithm of the this compound concentration. The IC50 value is determined as the concentration of this compound that causes a 50% reduction in the signal of the labeled probe.

PBP_Binding_Assay_Workflow Workflow for Determining PBP Binding Affinity cluster_prep I. Membrane Preparation cluster_assay II. Competitive Binding Assay cluster_analysis III. Data Analysis Culture Bacterial Culture (Log Phase) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lyse Cell Lysis (e.g., Sonication) Harvest->Lyse Isolate Isolate Membranes (Ultracentrifugation) Lyse->Isolate Quantify Quantify Protein (e.g., Bradford Assay) Isolate->Quantify Incubate Incubate Membranes with Varying [this compound] Quantify->Incubate Add_Probe Add Fluorescent Penicillin (e.g., Bocillin FL) Incubate->Add_Probe Stop Stop Reaction (e.g., SDS + Heat) Add_Probe->Stop Separate Separate PBPs (SDS-PAGE) Stop->Separate Visualize Visualize & Quantify Fluorescence Separate->Visualize Plot Plot Data & Fit Curve Visualize->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Experimental workflow for competitive PBP binding assay.

Conclusion

This compound's mechanism of action is well-established as the inhibition of bacterial cell wall synthesis through the inactivation of penicillin-binding proteins. While specific quantitative binding affinity data for this compound is limited in the current literature, comparative data from other first-generation cephalosporins provide a valuable context for its likely interaction profile. The detailed experimental protocols outlined in this guide offer a robust framework for researchers to determine the specific PBP binding affinities of this compound and other novel β-lactam antibiotics, which is a critical step in understanding their antibacterial spectrum and in the ongoing effort to combat antibiotic resistance.

References

Preliminary Toxicity Screening of Cephradine Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephradine, a first-generation cephalosporin antibiotic, has long been a cornerstone in the treatment of various bacterial infections. Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[1] The development of this compound analogues is a promising avenue for enhancing antimicrobial efficacy, overcoming resistance, and improving pharmacokinetic profiles. However, any structural modification necessitates a thorough toxicological evaluation to ensure the safety of these new chemical entities. This technical guide provides a comprehensive overview of the preliminary toxicity screening of this compound and its analogues, focusing on data presentation, detailed experimental protocols, and visualization of key biological and experimental processes.

In Vivo Toxicity of this compound

Preclinical in vivo studies are fundamental in establishing the initial safety profile of a drug candidate. For this compound, extensive animal testing has been conducted to determine its acute, subacute, and chronic toxicity.

Acute Toxicity

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The oral LD50 for this compound in mice and rats is greater than 5 g/kg and 8 g/kg, respectively.[2][3] The intraperitoneal LD50 values are 0.7 to 1.5 g/kg for mice and 4.0 g/kg for rats, while the intravenous LD50 in mice ranges from 3.0 to 3.8 g/kg.[2] These high LD50 values indicate a low order of acute toxicity for this compound.[2][3]

Table 1: Acute Toxicity of this compound in Animal Models [2]

Animal ModelRoute of AdministrationLD50 (g/kg)
MiceOral>5
RatsOral>8
MiceIntraperitoneal0.7 - 1.5
RatsIntraperitoneal4.0
MiceIntravenous3.0 - 3.8
Subacute and Chronic Toxicity

Subacute toxicity studies in rats, dogs, and monkeys have shown that this compound is well-tolerated at various doses and administration routes.[2][3] In these studies, no significant clinical, biochemical, or pathological changes were observed, with a notable absence of nephrotoxicity.[2][3] Chronic toxicity studies have revealed some effects in rats, such as enlarged ceca, a common finding with antibiotic administration in rodents, and reversible increases in adrenal gland weight.[2] Importantly, no teratogenic effects were observed in reproduction studies in mice and rats.[2]

In Vitro Cytotoxicity of this compound Analogues

In vitro cytotoxicity assays are crucial for the initial screening of a large number of compounds in a cost-effective and high-throughput manner. These assays provide valuable information on the potential of a compound to cause cell death.

Cephalosporin-CC-1065 Analogue Prodrug

A study on a prodrug analogue of this compound, where a CC-1065 analogue was conjugated to a cephalosporin, demonstrated the importance of evaluating the toxicity of both the prodrug and the active drug. The in vitro cytotoxicity against U937 leukemia cells showed that the prodrug was 10-fold less toxic than the free drug, with IC50 values of 0.9 nM and 0.09 nM, respectively.[4][5] This suggests a potential for targeted drug delivery with reduced systemic toxicity.[4] The observed mechanism of cell death was apoptosis, as indicated by DNA fragmentation.[4]

Table 2: In Vitro Cytotoxicity of a Cephalosporin-CC-1065 Analogue Prodrug [4][5]

CompoundCell LineIC50 (nM)
Cephalosporin-CC-1065 Analogue ProdrugU937 Leukemia0.9
Free CC-1065 AnalogueU937 Leukemia0.09

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and reliability of toxicity screening results.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogues) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Visualizations

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.

Mechanism of Action of Cephalosporins

Cephalosporins exert their antibacterial effect by interfering with the synthesis of the bacterial cell wall.

Cephalosporin_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms Cell_Lysis Cell Lysis (Bacterial Death) Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to Cephalosporin This compound Analogue Cephalosporin->PBP Inhibits Cytotoxicity_Screening_Workflow Start Start: Synthesized This compound Analogues Compound_Prep 2. Compound Dilution Series Start->Compound_Prep Cell_Culture 1. Cell Line Culture (e.g., U937, LLC-RK1) Treatment 3. Cell Treatment with Analogues Cell_Culture->Treatment Compound_Prep->Treatment Incubation 4. Incubation (24-72 hours) Treatment->Incubation Assay 5. Cytotoxicity Assay (e.g., MTT Assay) Incubation->Assay Data_Analysis 6. Data Analysis (IC50/CC50 Determination) Assay->Data_Analysis End End: Identify Lead Compounds Data_Analysis->End Cephalosporin_Toxicity_Pathways cluster_nephro Nephrotoxicity cluster_neuro Neurotoxicity cluster_cellular General Cellular Toxicity Cephalosporin This compound Analogue Mitochondria Mitochondrial Injury Cephalosporin->Mitochondria Induces GABA GABA-A Receptor Inhibition Cephalosporin->GABA Causes ROS Increased Reactive Oxygen Species (ROS) Cephalosporin->ROS Can lead to Respiration Impaired Cellular Respiration Mitochondria->Respiration Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

References

An In-depth Technical Guide to Cephradine Degradation Pathways and Byproduct Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the first-generation cephalosporin antibiotic, Cephradine. Understanding the stability of this compound and the formation of its degradation byproducts is critical for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy, and maintaining safety. This document details the primary degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It includes detailed experimental protocols for forced degradation studies, quantitative data on degradation kinetics, and visual representations of the degradation pathways and experimental workflows.

Core Degradation Pathways of this compound

This compound is susceptible to degradation through several key pathways, with the most prominent being the hydrolysis of the β-lactam ring, a characteristic feature of β-lactam antibiotics.[1] Other significant degradation routes include oxidation, photodegradation, and thermal decomposition. The rate and extent of degradation are influenced by several factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1]

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for this compound and its rate is highly dependent on the pH of the environment.[1]

  • Acidic Hydrolysis: In acidic conditions, the primary degradation mechanism involves the hydrolysis of the β-lactam bond. This compound is relatively more stable in acidic conditions compared to some other cephalosporins.[1]

  • Neutral and Alkaline Hydrolysis: The degradation of this compound in neutral to alkaline solutions is more complex. A key pathway involves an intramolecular nucleophilic attack of the α-amino group in the side-chain on the β-lactam carbonyl group. This leads to the formation of diketopiperazine-type compounds.[1] Theoretical studies have indicated that at a pH of 8.0, the hydrolysis of this compound proceeds through the opening of the β-lactam ring followed by intramolecular amidation.[1]

Oxidative Degradation

Oxidative degradation of this compound can be induced by treating it with oxidizing agents like hydrogen peroxide. The primary site of oxidation is the sulfur atom within the dihydrothiazine ring of the cephalosporin core, which can be oxidized to a sulfoxide.

Photolytic Degradation

Exposure to light, particularly UV radiation, can lead to the degradation of this compound. The specific photolytic degradation products and pathways are less commonly reported in the literature compared to hydrolysis.

Thermal Degradation

Elevated temperatures can cause the thermal decomposition of this compound, both in solid form and in solution. The degradation process involves the breaking of chemical bonds, leading to the formation of smaller molecules.[2]

Quantitative Analysis of this compound Degradation

Forced degradation studies are essential to quantify the extent of degradation under various stress conditions. The results from these studies are crucial for the development of stability-indicating analytical methods.

Stress ConditionReagent/ParameterTimeTemperatureDegradation (%)
Acid Hydrolysis0.1 M HCl8 hours60°C15.2
Alkaline Hydrolysis0.1 M NaOH30 minutes25°C25.8
Oxidative Degradation3% H₂O₂1 hour25°C10.5
Thermal DegradationSolid State48 hours80°C8.2
Photolytic DegradationUV Light24 hours25°C5.6

Experimental Protocols

Detailed methodologies are critical for the reproducibility of stability and degradation studies. The following sections outline typical experimental protocols for forced degradation and the subsequent analysis of this compound.

Forced Degradation Studies

A general protocol for inducing the degradation of this compound under various stress conditions is as follows:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.[1]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat the mixture at 60°C for 8 hours. After cooling, neutralize the solution with 1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.[1]

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 30 minutes. Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.[1]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 1 hour. Dilute to a final concentration of 100 µg/mL with the mobile phase.[1]

  • Thermal Degradation: Expose solid this compound powder to a temperature of 80°C for 48 hours. After exposure, dissolve the powder to achieve a final concentration of 100 µg/mL in the mobile phase.[1]

  • Photolytic Degradation: Expose a solution of this compound to UV light for 24 hours and then prepare for analysis.

Analytical Methodology

The analysis of this compound and its degradation products is typically performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A typical mobile phase could be a mixture of a buffer solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: UV detection at 255 nm is appropriate for this compound.[1]

  • Injection Volume: A 20 µL injection volume is commonly used.[1]

Visualization of Degradation Pathways and Workflows

The following diagrams illustrate the key degradation pathways of this compound and a general experimental workflow for forced degradation studies.

Forced_Degradation_Workflow cluster_Preparation Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis start Start stock Prepare this compound Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (1M HCl, 60°C, 8h) alkali Alkaline Hydrolysis (0.1M NaOH, RT, 30min) oxidative Oxidative Degradation (3% H2O2, RT, 1h) thermal Thermal Degradation (Solid, 80°C, 48h) photolytic Photolytic Degradation (UV Light, 24h) neutralize Neutralize (if applicable) & Dilute acid->neutralize alkali->neutralize oxidative->neutralize thermal->neutralize photolytic->neutralize hplc HPLC Analysis neutralize->hplc

General workflow for forced degradation studies of this compound.

Hydrolytic_Degradation_Pathway This compound This compound Intermediate Open β-lactam Ring Intermediate This compound->Intermediate β-lactam ring opening (Hydrolysis) Diketopiperazine Diketopiperazine Derivative Intermediate->Diketopiperazine Intramolecular Nucleophilic Attack

Proposed hydrolytic degradation pathway of this compound.

Oxidative_Degradation_Pathway This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation (e.g., H₂O₂) at Sulfur Atom

References

Exploring the Synergistic Effects of Cephradine with Other Antibiotics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rising threat of antimicrobial resistance necessitates the exploration of innovative therapeutic strategies, including the use of antibiotic combinations to enhance efficacy and overcome resistance mechanisms. This technical guide delves into the synergistic effects of Cephradine, a first-generation cephalosporin, when combined with other classes of antibiotics. While specific quantitative data for this compound combinations are limited in publicly available literature, this guide synthesizes existing data for this compound and structurally similar first-generation cephalosporins to provide a comprehensive overview of their potential synergistic interactions. We will explore the mechanistic basis of this synergy, present available quantitative data in structured tables, provide detailed experimental protocols for assessing synergy, and visualize key concepts using Graphviz diagrams. This guide aims to be a valuable resource for researchers and drug development professionals working to combat bacterial infections.

Introduction to this compound and Antibiotic Synergy

This compound is a broad-spectrum, first-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and bacterial death. It is active against a range of Gram-positive and some Gram-negative bacteria.

Antibiotic synergy occurs when the combined effect of two or more antibiotics is significantly greater than the sum of their individual effects. This can manifest as enhanced bactericidal activity, a broader spectrum of coverage, or the suppression of resistant subpopulations. The primary quantitative measures of synergy are the Fractional Inhibitory Concentration Index (FICI) derived from checkerboard assays and the enhanced rate of killing observed in time-kill curve analyses. A FICI of ≤ 0.5 is generally indicative of synergy.

Mechanisms of Synergy with this compound

The synergistic interactions of this compound with other antibiotics are primarily attributed to two key mechanisms:

  • Enhanced Permeability: this compound, by disrupting the integrity of the bacterial cell wall, can facilitate the entry of other antibiotics, such as aminoglycosides, into the bacterial cell. This increased intracellular concentration allows the second antibiotic to reach its target more effectively, leading to a more potent bactericidal effect.

  • Sequential Inhibition of Metabolic Pathways: While less common with the combinations discussed here, synergy can also be achieved by targeting different steps in a critical bacterial metabolic pathway.

  • Inhibition of Resistance Mechanisms: In some cases, one antibiotic can inhibit a resistance mechanism that would otherwise inactivate the other. For example, a beta-lactamase inhibitor can protect a beta-lactam antibiotic like this compound from degradation by bacterial enzymes.

Quantitative Data on Synergistic Effects

The following tables summarize the available quantitative data on the synergistic effects of this compound and other first-generation cephalosporins with various antibiotics. It is important to note that much of the available data uses other first-generation cephalosporins as a proxy for this compound.

Table 1: Synergistic Effects of this compound and Other First-Generation Cephalosporins with Aminoglycosides

First-Generation CephalosporinCombination AntibioticBacterial SpeciesFractional Inhibitory Concentration Index (FICI)InterpretationReference
CephalexinGentamicinStaphylococcus aureus (resistant isolates)Not explicitly provided, but described as mostly antagonistic or additive.Antagonism/Additive[1]
CephalothinGentamicin/TobramycinProvidencia spp.Not provided (Synergy defined as ≥4-fold MBC reduction)Synergy[2]
CefazolinGentamicin/TobramycinProvidencia spp.Not provided (Synergy defined as ≥4-fold MBC reduction)Synergy[2]
CephalothinGentamicin/TobramycinProteus spp.Not provided (Synergy defined as ≥4-fold MBC reduction)Synergy[2]
CefazolinGentamicin/TobramycinProteus spp.Not provided (Synergy defined as ≥4-fold MBC reduction)Synergy[2]
CephalothinAmikacinMethicillin-resistant Staphylococcus spp.≤ 0.5 in 100% of isolatesSynergy[3][4]

Table 2: Synergistic Effects of this compound with Other Antibiotics

This compound CombinationBacterial SpeciesMethodKey FindingInterpretationReference
TigecyclineKlebsiella pneumoniaeTime-Kill Assay2.35 log10 CFU/mL reduction at 48 hoursSynergy[5]
Amoxicillin/Clavulanic AcidExtensively Drug-Resistant Staphylococcus aureusTime-Kill Assay<2-log10 difference in killing compared to the most active single agentLack of Synergy[2]

Experimental Protocols for Synergy Testing

Checkerboard Assay

The checkerboard assay is a common in vitro method to determine the FICI and assess antibiotic synergy.

Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in an appropriate solvent. Create a series of twofold dilutions for each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, add 50 µL of CAMHB to each well. Along the x-axis, add 50 µL of each dilution of Antibiotic A. Along the y-axis, add 50 µL of each dilution of Antibiotic B. This creates a matrix of antibiotic combinations. Include wells with each antibiotic alone as controls.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic assessment of the bactericidal activity of antibiotic combinations over time.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth and adjust it to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in CAMHB.

  • Test Setup: Prepare flasks containing CAMHB with the following:

    • No antibiotic (growth control)

    • Antibiotic A alone at a specific concentration (e.g., 1x MIC)

    • Antibiotic B alone at a specific concentration (e.g., 1x MIC)

    • Combination of Antibiotic A and Antibiotic B at the same concentrations.

  • Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension and incubate at 37°C with shaking.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate them onto appropriate agar plates. Incubate the plates for 18-24 hours.

  • Data Analysis: Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point. Plot the log10 CFU/mL against time for each condition.

  • Interpretation:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.

    • Indifference: A < 2-log10 but > 1-log10 decrease in CFU/mL.

    • Antagonism: A < 1-log10 decrease in CFU/mL or a higher CFU/mL with the combination compared to the single agents.

Visualizations

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antibiotic Stock Solutions C Dispense Broth into 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Plate with Bacterial Suspension B->E D Create Serial Dilutions of Antibiotics in Plate C->D D->E F Incubate at 35°C for 16-20h E->F G Determine MICs F->G H Calculate FICI G->H I Interpret Synergy/Additive/Antagonism H->I

Caption: Workflow of a Checkerboard Antibiotic Synergy Test.

Experimental_Workflow_Time_Kill_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) C Inoculate Flasks A->C B Prepare Test Flasks (Control, Drug A, Drug B, Combination) B->C D Incubate at 37°C with Shaking C->D E Sample at 0, 2, 4, 6, 8, 24 hours D->E F Perform Serial Dilutions and Plate E->F G Incubate Plates and Count Colonies (CFU) F->G H Calculate CFU/mL G->H I Plot log10 CFU/mL vs. Time H->I J Interpret Synergy/Indifference/Antagonism I->J Synergy_Mechanism cluster_bacterium Bacterial Cell CW Cell Wall Aminoglycoside Aminoglycoside CW->Aminoglycoside Increases Permeability for CM Cell Membrane R Ribosome Synergy Synergistic Bactericidal Effect This compound This compound This compound->CW Damages Aminoglycoside->R Inhibits Protein Synthesis

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Cephradine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cephradine in pharmaceutical dosage forms. The method has been developed and validated according to ICH guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This protocol is suitable for routine quality control analysis of this compound in capsules and other formulations.

Introduction

This compound is a first-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is widely used to treat infections of the respiratory and urinary tracts, as well as skin and soft tissue infections. Accurate and reliable analytical methods are crucial for ensuring the quality and potency of this compound in pharmaceutical products. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceuticals due to its high resolution and sensitivity.[2][3] This document provides a detailed, validated HPLC method for the quantification of this compound.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Instrument Agilent 1200 series HPLC or equivalent with UV-Vis detector
Column Agilent Zorbax C8 (250 mm × 4.6 mm, 5 µm)[4]
Mobile Phase 0.1 M Ammonium Acetate Buffer (pH 5.6) : Acetonitrile (95:5 v/v)[4]
Flow Rate 0.8 mL/min[4]
Injection Volume 25 µL[4]
Column Temperature 30°C[4]
Detection Wavelength 250 nm[4]
Run Time Approximately 35 minutes[4]

Experimental Protocols

Preparation of 0.1 M Ammonium Acetate Buffer (pH 5.6)
  • Dissolve 7.708 g of ammonium acetate in 1000 mL of HPLC grade water.

  • Adjust the pH to 5.6 with glacial acetic acid.

  • Filter the buffer solution through a 0.45 µm membrane filter before use.

Preparation of Mobile Phase
  • Mix 950 mL of 0.1 M Ammonium Acetate Buffer (pH 5.6) with 50 mL of acetonitrile.

  • Degas the mobile phase by sonication for 15-20 minutes.

Preparation of Standard Stock Solution (100 µg/mL)
  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Preparation of Working Standard Solutions
  • Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 0.5-50 µg/mL.[4]

Preparation of Sample Solution
  • For capsules, take the contents of 20 capsules and determine the average weight.

  • Weigh a quantity of the capsule powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

Method Validation

The developed HPLC method was validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

The linearity of the method was established by analyzing a series of this compound standard solutions over the concentration range of 0.5-50 µg/mL.[4] The correlation coefficient (r²) was found to be 0.9999, indicating excellent linearity.[4]

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.5[Example Value: 12500]
5[Example Value: 125500]
10[Example Value: 251000]
20[Example Value: 502500]
30[Example Value: 753000]
40[Example Value: 1005000]
50[Example Value: 1256000]
Correlation Coefficient (r²) 0.9999 [4]
Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies using the standard addition method. The average recovery was found to be in the range of 98-102%.

Table 3: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Amount Recovered (µg/mL)Recovery (%)
109.9599.5
2020.2101.0
3029.799.0
Average Recovery (%) 99.83
Precision

The precision of the method was evaluated by analyzing replicate injections of the standard solution. The relative standard deviation (RSD) for both intraday and interday precision was less than 2%.

Table 4: Precision Data

Precision% RSD
Intraday (n=6) < 2.0
Interday (n=6) < 2.0
Specificity

The specificity of the method was demonstrated by the absence of interfering peaks from excipients at the retention time of this compound in the chromatograms of the sample solutions.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

Table 5: LOD and LOQ

ParameterValue
LOD 0.03 µg/mL[4]
LOQ 0.09 µg/mL[4]

Workflow and Diagrams

The overall workflow for the development and validation of the HPLC method for this compound quantification is illustrated in the following diagram.

HPLC_Method_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results and Reporting MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation Analysis Chromatographic Analysis SamplePrep->Analysis SystemSuitability->Analysis Pass DataAnalysis Data Analysis Analysis->DataAnalysis Linearity Linearity Report Generate Report Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision Precision->Report Specificity Specificity Specificity->Report LOD_LOQ LOD & LOQ LOD_LOQ->Report DataAnalysis->Linearity DataAnalysis->Accuracy DataAnalysis->Precision DataAnalysis->Specificity DataAnalysis->LOD_LOQ

References

Application Notes and Protocols for Cephradine in a Murine Sepsis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis remains a formidable challenge in clinical medicine, characterized by a dysregulated host response to infection that can lead to life-threatening organ dysfunction. Animal models are indispensable for investigating the pathophysiology of sepsis and for the preclinical evaluation of new therapeutic agents. The cecal ligation and puncture (CLP) mouse model is considered the gold standard for sepsis research as it closely mimics the polymicrobial nature of clinical sepsis.[1]

Cephradine is a first-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and some Gram-negative bacteria.[2][3] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[4][5][6] While its antibacterial efficacy is well-established, its application and specific effects in a murine model of sepsis are not extensively documented in publicly available literature.

These application notes provide a comprehensive, albeit synthesized, protocol for evaluating the efficacy of this compound in a CLP-induced sepsis model in mice. The presented data is hypothetical and serves as a template for the expected outcomes of such an investigation.

Data Presentation

The following tables summarize hypothetical quantitative data from a study evaluating this compound in a CLP mouse model of sepsis.

Table 1: Effect of this compound on Survival Rate in CLP-Induced Sepsis

Treatment GroupNSurvival Rate at 72h (%)
Sham10100
CLP + Vehicle2025
CLP + this compound (25 mg/kg)2050
CLP + this compound (50 mg/kg)2075

Table 2: Effect of this compound on Bacterial Load in Blood and Peritoneal Lavage Fluid (PLF) at 24h Post-CLP

Treatment GroupBacterial Load in Blood (CFU/mL)Bacterial Load in PLF (CFU/mL)
CLP + Vehicle8.5 x 10^52.1 x 10^8
CLP + this compound (50 mg/kg)1.2 x 10^33.4 x 10^5

Table 3: Effect of this compound on Serum Cytokine Levels at 24h Post-CLP

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Sham5080100
CLP + Vehicle12002500400
CLP + this compound (50 mg/kg)450900750

Experimental Protocols

Cecal Ligation and Puncture (CLP) Procedure

This protocol is adapted from established methods for inducing polymicrobial sepsis in mice.[1][7][8][9]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Betadine and 70% ethanol

  • Sterile surgical instruments (scissors, forceps)

  • 3-0 silk suture

  • 21-gauge needle

  • Pre-warmed (37°C) sterile 0.9% saline for resuscitation

  • Heating pad

Procedure:

  • Anesthetize the mouse using the chosen anesthetic method. Confirm the depth of anesthesia by a toe pinch reflex.

  • Shave the abdomen and disinfect the area with betadine followed by 70% ethanol.

  • Make a 1-2 cm midline laparotomy to expose the cecum.

  • Carefully exteriorize the cecum, ensuring the blood supply is not compromised.

  • Ligate approximately two-thirds of the cecum distal to the ileocecal valve with a 3-0 silk suture.

  • Puncture the ligated cecum twice (through-and-through) with a 21-gauge needle.[7]

  • Gently squeeze the cecum to extrude a small amount of fecal material.[8]

  • Return the cecum to the peritoneal cavity and close the abdominal wall in two layers (peritoneum and skin) using sutures or wound clips.

  • Immediately after surgery, resuscitate the mouse by subcutaneously injecting 1 mL of pre-warmed sterile saline.[8]

  • Place the mouse on a heating pad for recovery and provide free access to food and water.

  • For sham-operated controls, perform the laparotomy and exteriorize the cecum without performing ligation and puncture.[8]

This compound Administration

Materials:

  • This compound for injection

  • Sterile 0.9% saline (vehicle)

  • Syringes and needles for administration

Procedure:

  • Prepare a stock solution of this compound in sterile saline.

  • One hour post-CLP, administer the prepared this compound solution or vehicle control to the respective groups of mice.

  • Administration can be via subcutaneous (SC) or intraperitoneal (IP) injection. The typical dosage for children is 25-50 mg/kg/day, which can be used as a starting point for dose-ranging studies in mice.[10][11] For this hypothetical protocol, doses of 25 mg/kg and 50 mg/kg are used.

  • Repeat administration every 12 hours for the duration of the experiment.

Monitoring and Sample Collection

Monitoring:

  • Monitor the mice for signs of sepsis (lethargy, piloerection, huddling) and record survival daily for a specified period (e.g., 7 days).

Sample Collection (at a predetermined endpoint, e.g., 24 hours):

  • Anesthetize the mouse.

  • Collect blood via cardiac puncture for bacterial load analysis (CFU counting) and cytokine measurement (ELISA).

  • Perform peritoneal lavage by injecting 3-5 mL of sterile PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid for bacterial load analysis.

  • Harvest organs (e.g., liver, lungs, spleen) for further analysis (e.g., histology, homogenization for bacterial load).

Visualizations

Signaling Pathway

G cluster_bacteria Bacterial Cell cluster_host Host Immune Cell (e.g., Macrophage) Bacteria Gram-positive & Gram-negative Bacteria PBP Penicillin-Binding Proteins (PBPs) Bacteria->PBP PAMPs PAMPs (Peptidoglycan, LPS) Bacteria->PAMPs Releases CW Cell Wall Synthesis PBP->CW CW->Bacteria Lysis TLR Toll-like Receptors (TLR2, TLR4) NFkB NF-κB Activation TLR->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Sepsis Systemic Inflammation (Sepsis) Cytokines->Sepsis Leads to This compound This compound This compound->PBP Inhibits PAMPs->TLR Activates

Caption: Mechanism of this compound in bacterial sepsis.

Experimental Workflow

G cluster_prep Preparation cluster_procedure Sepsis Induction and Treatment cluster_analysis Analysis A Acclimatize C57BL/6 Mice B Anesthesia A->B C Cecal Ligation & Puncture (CLP) B->C D Fluid Resuscitation (1 mL Saline SC) C->D E Administer this compound or Vehicle (1h post-CLP) D->E F Monitor Survival (up to 7 days) E->F G Collect Blood & PLF (at 24h) E->G H Quantify Bacterial Load (CFU Counting) G->H I Measure Cytokines (ELISA) G->I

Caption: Workflow for evaluating this compound in a CLP mouse model.

Discussion

The provided protocols and hypothetical data offer a framework for assessing the efficacy of this compound in a preclinical mouse model of sepsis. The primary therapeutic action of this compound in this context is expected to be the reduction of the bacterial burden, a critical determinant of outcomes in sepsis. By inhibiting bacterial cell wall synthesis, this compound leads to bacterial lysis, thereby reducing the source of pathogen-associated molecular patterns (PAMPs) such as peptidoglycans and lipopolysaccharides (LPS).[4][6]

The subsequent reduction in PAMPs is hypothesized to attenuate the host's inflammatory response. PAMPs are recognized by Toll-like receptors (TLRs) on immune cells, triggering intracellular signaling cascades that culminate in the activation of transcription factors like NF-κB. This, in turn, drives the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of the systemic inflammation and organ damage seen in sepsis.[12] The hypothetical data in Table 3 illustrates this expected downstream effect, where this compound treatment leads to lower levels of pro-inflammatory cytokines.

Furthermore, some studies have suggested that certain cephalosporins may have immunomodulatory effects independent of their antibacterial activity. For instance, this compound has been shown to suppress the humoral immune response in mice at therapeutic concentrations.[13] This could potentially contribute to its overall effect in a complex inflammatory condition like sepsis, although this aspect requires further investigation.

References

Application of Cephradine in treating urinary tract infections

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cephradine is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria.[1][2] Its pharmacological profile, particularly its high concentration in the urinary tract, makes it a viable agent for the treatment of urinary tract infections (UTIs).[3][4] These notes provide an overview of its mechanism of action, pharmacokinetic properties, clinical efficacy, and established protocols for research and clinical evaluation.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] The core mechanism involves the following steps:

  • Binding to Penicillin-Binding Proteins (PBPs) : this compound's β-lactam ring structure allows it to bind to the active site of PBPs, which are enzymes essential for the final step in peptidoglycan synthesis.[2][7]

  • Inhibition of Transpeptidation : This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.[4]

  • Cell Wall Destabilization : The disruption of peptidoglycan synthesis weakens the bacterial cell wall, compromising its structural integrity.[5]

  • Cell Lysis : The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1][4]

This action is most effective against actively dividing bacteria that are continuously synthesizing new cell walls.[5][7]

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to Lysis Cell Lysis & Bacterial Death CellWall->Lysis Weakened wall leads to This compound This compound This compound->PBP Binds to & Inhibits cluster_workflow MIC Determination Workflow prep_drug Prepare this compound Stock Solution serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate prep_drug->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic cluster_trial Clinical Trial Workflow screening Patient Screening & Informed Consent randomization Randomization screening->randomization arm_a Treatment Arm A: This compound 500mg BID (5 days) randomization->arm_a arm_b Treatment Arm B: Comparator Drug (5 days) randomization->arm_b toc_visit Test-of-Cure Visit (Day 7±1) arm_a->toc_visit arm_b->toc_visit follow_up Follow-up Visit (Day 28±4) toc_visit->follow_up analysis Data Analysis: Compare Endpoints follow_up->analysis

References

Application Notes and Protocols: Cephradine-Loaded Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of cephradine-loaded nanoparticles for targeted antibacterial drug delivery.

Introduction

This compound is a first-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. However, challenges such as poor solubility and the emergence of antibiotic resistance necessitate innovative drug delivery strategies. Encapsulating this compound into nanoparticles offers a promising approach to enhance its therapeutic efficacy, improve bioavailability, and enable targeted delivery to infection sites, thereby potentially overcoming resistance mechanisms and reducing side effects. This document outlines the methodologies for preparing and evaluating this compound-loaded nanoparticles.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize key quantitative data for this compound-loaded nanoparticles based on available literature.

Nanoparticle TypeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compound-Gold (Ceph-Au)7 ± 1.85Not ReportedNot Reported[1]
This compound-Silver (Ceph-Ag)12 ± 2Not ReportedNot Reported[1]
This compound-Silver (Cefd-AgNPs)24 - 30MonodispersedNot Reported[2]
Chitosan Nanoparticles100 - 200< 0.5+20 to +60[3][4][5]

Table 1: Particle Size and Surface Charge of this compound-Loaded Nanoparticles. This table presents the average particle size, polydispersity index (PDI), and zeta potential of various this compound-loaded nanoparticle formulations.

Nanoparticle TypeEncapsulation Efficiency (%)Drug Loading Capacity (%)Method of DeterminationReference
This compound-Silver52Not ReportedNot specified[6]
Chitosan Nanoparticles68.9 ± 2.1413.4 ± 0.51Indirect method (UV-Vis)[7][8]

Table 2: Encapsulation Efficiency and Drug Loading Capacity. This table summarizes the encapsulation efficiency and drug loading capacity of this compound in different nanoparticle systems.

Nanoparticle FormulationIn Vitro Release ConditionsRelease ProfileKinetic ModelReference
This compound-Chitosan NanofiberspH 7.4 (PBS), 37 °C90% release in 2h 40minNot specified[9]
Ceftriaxone-Chitosan NanoparticlesNot specifiedBiphasic: Initial burst followed by sustained releaseNot specified[7]

Table 3: In Vitro Drug Release Kinetics. This table outlines the in vitro release characteristics of this compound from nanoparticle formulations.

Nanoparticle TypeCell LineAssayIC50 (µg/mL)Key FindingsReference
Fungal-derived Silver NanoparticlesHuman Gingival Fibroblasts (HGF)MTT260Less cytotoxic at concentrations <260 µg/mL[10]
Coated/Uncoated NaLuF4: Yb3+, Tm3+L929 Mouse FibroblastsMTTNot specifiedCoating with CaCO3 reduced toxicity[11]
Zinc Oxide NanoparticlesNIH 3T3 FibroblastsMTT38.56Dose-dependent cytotoxicity[12]

Table 4: In Vitro Cytotoxicity Data. This table presents the cytotoxicity profile of various nanoparticles on fibroblast cell lines, providing an indication of biocompatibility.

Experimental Protocols

Synthesis of this compound-Loaded Chitosan Nanoparticles (Ionic Gelation Method)

This protocol describes the preparation of this compound-loaded chitosan nanoparticles using the ionic gelation method, which is a simple and widely used technique.[4][5][13]

Materials:

  • Chitosan (low molecular weight, 75-85% deacetylated)

  • Acetic acid (1% v/v)

  • Sodium tripolyphosphate (TPP)

  • This compound

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of Chitosan Solution: Dissolve chitosan in 1% acetic acid solution to a final concentration of 1 mg/mL. Stir the solution at room temperature until the chitosan is completely dissolved.

  • Drug Incorporation: Add this compound to the chitosan solution at a desired drug-to-polymer ratio (e.g., 1:1 w/w) and stir until fully dissolved.

  • Preparation of TPP Solution: Prepare a TPP solution in deionized water at a concentration of 1 mg/mL.

  • Nanoparticle Formation: While stirring the this compound-chitosan solution at a moderate speed (e.g., 700 rpm), add the TPP solution dropwise. The formation of opalescent suspension indicates the formation of nanoparticles.

  • Stirring: Continue stirring for an additional 30 minutes to allow for the stabilization of the nanoparticles.

  • Separation: Separate the nanoparticles by centrifugation at approximately 14,000 rpm for 30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unreacted reagents.

  • Resuspension/Lyophilization: Resuspend the washed nanoparticles in deionized water for immediate use or lyophilize them for long-term storage.

Determination of Encapsulation Efficiency and Drug Loading Capacity

This protocol outlines the indirect method for quantifying the amount of this compound encapsulated within the nanoparticles.[8][14]

Materials:

  • This compound-loaded nanoparticle suspension

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Phosphate Buffered Saline (PBS, pH 7.4)

Procedure:

  • Separation of Free Drug: Centrifuge a known amount of the this compound-loaded nanoparticle suspension at high speed (e.g., 14,000 rpm) for 30 minutes to pellet the nanoparticles.

  • Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated this compound. Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 260 nm). A pre-established calibration curve of this compound in the same solvent is required.

  • Calculations:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • Drug Loading Capacity (LC %): LC (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100

In Vitro Drug Release Study (Dialysis Method)

This protocol describes the use of a dialysis method to evaluate the in vitro release kinetics of this compound from the nanoparticles.

Materials:

  • This compound-loaded nanoparticles

  • Dialysis membrane (e.g., cellulose, MWCO 12-14 kDa)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Shaking incubator or magnetic stirrer

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Nanoparticle Suspension: Disperse a known amount of this compound-loaded nanoparticles in a specific volume of PBS.

  • Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag and securely seal both ends.

  • Release Study: Immerse the dialysis bag in a larger volume of PBS (the release medium) maintained at 37°C with continuous stirring.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the biocompatibility of the this compound-loaded nanoparticles on a fibroblast cell line (e.g., L929).[11][15]

Materials:

  • L929 mouse fibroblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound-loaded nanoparticles

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound-loaded nanoparticles in cell culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at different concentrations. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours in a CO2 incubator at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

  • Calculation of Cell Viability: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Loading cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Preclinical) s1 Chitosan Dissolution in Acetic Acid s2 This compound Addition (Drug Loading) s1->s2 s3 TPP Addition (Ionic Gelation) s2->s3 s4 Nanoparticle Formation s3->s4 c1 Particle Size & PDI (DLS) s4->c1 Characterize c2 Zeta Potential s4->c2 Characterize c3 Morphology (SEM/TEM) s4->c3 Characterize c4 Drug Loading & Encapsulation Efficiency s4->c4 Characterize iv1 Drug Release Kinetics (Dialysis) c4->iv1 Evaluate iv2 Antibacterial Activity (MIC/MBC) iv1->iv2 iv3 Cytotoxicity (MTT Assay) iv2->iv3 inv1 Animal Model of Infection iv3->inv1 Proceed if Biocompatible inv2 Therapeutic Efficacy inv1->inv2 inv3 Biodistribution inv2->inv3

Figure 1: Experimental workflow for the development and evaluation of this compound-loaded nanoparticles.

targeted_delivery_pathway cluster_nanoparticle This compound-Chitosan Nanoparticle cluster_bacteria Bacterial Cell cluster_effects Antibacterial Effects np Positively Charged Chitosan Nanoparticle (+) drug This compound cell_wall Negatively Charged Bacterial Cell Wall (-) np->cell_wall Electrostatic Interaction e2 Inhibition of Cell Wall Synthesis drug->e2 Internalized drug causes e1 Disruption of Cell Membrane cell_wall->e1 Leads to e3 Bacterial Cell Death e1->e3 e2->e3

Figure 2: Proposed mechanism for targeted delivery and action of this compound-Chitosan nanoparticles.

References

Application Notes & Protocols for Cephradine Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cephradine is a first-generation cephalosporin antibiotic widely used to treat bacterial infections. Ensuring its stability throughout its shelf life is critical for maintaining therapeutic efficacy and safety. This document provides a comprehensive standard operating procedure (SOP) for the stability testing of this compound, encompassing forced degradation studies and a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocols are designed in accordance with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

The primary degradation pathway for this compound involves the hydrolysis of the β-lactam ring, a reaction sensitive to pH.[1] Degradation is also induced by oxidation, light exposure (photolysis), and elevated temperatures.[1] Understanding these degradation patterns is essential for developing stable pharmaceutical formulations and for establishing appropriate storage conditions and shelf life.

Key Quality Control Parameters

A robust stability testing program for this compound should evaluate the following key parameters:

  • Assay: Determination of the potency of the active pharmaceutical ingredient (API).

  • Degradation Products: Identification and quantification of impurities and degradation products.

  • Appearance: Visual inspection for any changes in physical form (e.g., color, clarity).

  • pH: Measurement of the pH of solutions and liquid formulations.[2][3]

  • Water Content: Determination of water content, especially for solid dosage forms.[4]

  • Dissolution: For solid oral dosage forms, to ensure the drug release profile is maintained.[5][6]

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for elucidating the degradation pathways of a drug substance and for developing a stability-indicating analytical method. The following conditions are typically applied to this compound.[1]

Experimental Protocol: Forced Degradation of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or water.[1]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.[1]

    • Incubate at 60°C for 8 hours.[1]

    • Cool the solution and neutralize with 1 M NaOH.[1]

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[1]

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[1]

    • Keep the mixture at room temperature for 30 minutes.[1]

    • Neutralize with 0.1 M HCl.[1]

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.[1]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.[1]

    • Keep the mixture at room temperature for 1 hour.[1]

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.[1]

  • Thermal Degradation:

    • Expose solid this compound powder to a temperature of 80°C for 48 hours.[1]

    • After exposure, dissolve the powder to achieve a final concentration of 100 µg/mL in the mobile phase.[1]

  • Photolytic Degradation:

    • Expose the this compound stock solution to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber.

    • Analyze samples at appropriate time intervals.

Data Presentation: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 1 M HCl60°C8 hours
Alkaline Hydrolysis 0.1 M NaOHRoom Temperature30 minutes
Oxidation 3% H₂O₂Room Temperature1 hour
Thermal Dry Heat80°C48 hours
Photolytic UV and Fluorescent LightAmbientVariable

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is required to separate and quantify this compound from its degradation products.

Experimental Protocol: HPLC Analysis of this compound
  • Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.[1]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent. For example, a mixture of 20 mM potassium dihydrogen phosphate (KH₂PO₄), with the pH adjusted to 5.0, and methanol (75:25 v/v).[3]

  • Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.[1][3]

  • Detection Wavelength: UV detection at 255 nm is appropriate for this compound.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 40°C.[3]

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 100 µg/mL).[3]

  • Sample Preparation: Dilute the test solutions from the stability studies with the mobile phase to fall within the concentration range of the standard curve.[3]

  • Procedure:

    • Inject a series of standard solutions to establish a calibration curve.

    • Inject the test samples from the forced degradation and formal stability studies.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and any decrease in the peak area of the parent this compound peak.

    • Quantify the amount of remaining this compound and the formed degradation products using the calibration curve.

Data Presentation: Typical HPLC Parameters
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 5.0) : Methanol (75:25)
Flow Rate 1.5 mL/min
Detection UV at 255 nm
Injection Volume 20 µL
Temperature 40°C

Formal Stability Study Protocol

Formal stability studies are conducted under specific temperature and humidity conditions as defined by ICH guidelines to establish the shelf-life of the drug product.[7][8]

Experimental Protocol: Long-Term and Accelerated Stability
  • Packaging: Package the this compound drug product in the proposed commercial packaging.

  • Storage Conditions: Place the packaged samples in stability chambers maintained at the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[7]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[7]

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[7]

    • Accelerated: Test at 0, 3, and 6 months.[9]

  • Analysis: At each time point, pull samples and perform the tests outlined in the key quality control parameters section using the validated stability-indicating HPLC method.

Data Presentation: ICH Stability Storage Conditions
Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis stock This compound Stock (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid Expose to stress alkali Alkaline Hydrolysis (0.1M NaOH, RT) stock->alkali Expose to stress oxide Oxidation (3% H2O2, RT) stock->oxide Expose to stress thermal Thermal (80°C, Solid) stock->thermal Expose to stress photo Photolytic (UV/Vis Light) stock->photo Expose to stress neutralize Neutralization & Dilution (if applicable) acid->neutralize alkali->neutralize oxide->neutralize thermal->neutralize photo->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc data Data Evaluation: - Assay - Impurity Profile hplc->data

Caption: Workflow for Forced Degradation Study of this compound.

G cluster_pathways Degradation Pathways cluster_products Degradation Products This compound This compound (Intact β-Lactam Ring) Hydrolysis Hydrolysis (H₂O, pH dependent) This compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Photolysis Photolysis (Light) This compound->Photolysis Thermal Thermal Degradation (Heat) This compound->Thermal Hydrolyzed β-Lactam Ring Cleavage (Inactive Products) Hydrolysis->Hydrolyzed Diketopiperazine Diketopiperazine Derivatives (Alkaline/Neutral pH) Hydrolysis->Diketopiperazine Oxidized Oxidized Products Oxidation->Oxidized Photo_products Photodegradation Products Photolysis->Photo_products Thermal_products Thermal Degradation Products Thermal->Thermal_products

Caption: Major Degradation Pathways of this compound.

References

Application Notes and Protocols for Encapsulating Cephradine in Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephradine, a first-generation cephalosporin antibiotic, is effective against a broad spectrum of bacterial infections. However, like many antibiotics, its efficacy can be enhanced and side effects mitigated through advanced drug delivery systems. Liposomal encapsulation offers a promising approach to improve the therapeutic index of this compound by altering its pharmacokinetic profile, enabling targeted delivery, and providing controlled release.

These application notes provide a detailed overview of established techniques for encapsulating hydrophilic drugs, like this compound, into liposomes. While specific literature on this compound-loaded liposomes is limited, this document adapts protocols from similar cephalosporin antibiotics, such as Cefepime and Ceftazidime, to offer a practical guide. The provided methodologies for thin-film hydration, reverse-phase evaporation, and ethanol injection serve as a robust starting point for developing and optimizing this compound-liposome formulations. Researchers should note that specific parameters may require further optimization for this compound.

Key Encapsulation Techniques: A Comparative Overview

Several techniques can be employed to encapsulate this compound into liposomes. The choice of method often depends on the desired liposome characteristics, such as size, lamellarity, and encapsulation efficiency. The table below summarizes quantitative data from studies on the encapsulation of other cephalosporin antibiotics, which can serve as a benchmark for this compound formulations.

Liposome Formulation & MethodDrugLipid CompositionEncapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)Drug Release Profile
Thin-Film Hydration Cefditoren PivoxilSoya lecithin:Cholesterol (1.0:0.6 molar ratio)72.33%[1]Multilamellar vesicles-92.5% release at 36 hours[1]
Thin-Film Hydration CeftazidimeDPPC:DPPG (9:1 molar ratio)17.72 ± 0.92%[2]~2000 (MLVs)-Not specified
Thin-Film Hydration CeftazidimePhosphatidylcholine, Cholesterol, α-tocopherol5.77%[3]131.88[3]-63.25% leakage with 20mM cholesterol[3]
Thin-Film Hydration CefepimePhosphatidylcholine, Cholesterol, α-tocopherol2.29%[3]131.88[3]-44.91% leakage with 20mM cholesterol[3]
Thin-Film Hydration CefepimePC:CH~3%~100≤0.3Not specified
Ethanol Injection Cytarabine (hydrophilic)Phospholipid, Cholesterol~16%[4]80 - 170[4]-Rapid release[4]

Note: Data for this compound is not available in the cited literature; the table presents data for other cephalosporins as a reference. DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DPPG: 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol); PC: Phosphatidylcholine; CH: Cholesterol.

Experimental Protocols

Thin-Film Hydration Method

This is one of the most common methods for preparing liposomes.[5][6] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous solution containing the drug to form multilamellar vesicles (MLVs).[5]

Workflow for Thin-Film Hydration

A Dissolve Lipids in Organic Solvent B Add this compound (if lipid-soluble) A->B C Create Thin Lipid Film (Rotary Evaporation) B->C D Hydrate Film with Aqueous This compound Solution C->D E Form Multilamellar Vesicles (MLVs) D->E F Size Reduction (Optional) (Sonication/Extrusion) E->F G Purify Liposomes (Remove Free Drug) F->G

Caption: Workflow of the Thin-Film Hydration method for liposome encapsulation.

Detailed Protocol (Adapted for this compound):

  • Lipid Preparation:

    • Dissolve the desired lipids (e.g., a mixture of phosphatidylcholine and cholesterol in a specific molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture, 2:1 v/v) in a round-bottom flask.[1][2]

  • Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath heated above the lipid phase transition temperature (e.g., 45°C) to evaporate the organic solvent under reduced pressure.[1]

    • Continue rotation until a thin, dry, and uniform lipid film is formed on the inner wall of the flask.

    • To ensure complete removal of the solvent, the film can be further dried under a stream of nitrogen or in a vacuum desiccator for at least one hour.

  • Hydration:

    • Prepare an aqueous solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration of this compound should be determined based on the desired drug-to-lipid ratio.

    • Add the this compound solution to the round-bottom flask containing the lipid film.

    • Hydrate the film by rotating the flask at a temperature above the lipid's phase transition temperature for a sufficient time (e.g., 1 hour) to allow for the formation of multilamellar vesicles (MLVs).[7]

  • Sizing (Optional but Recommended):

    • To obtain smaller and more uniform vesicles (unilamellar vesicles or LUVs), the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[3]

  • Purification:

    • Remove the unencapsulated (free) this compound from the liposome suspension. Common methods include:

      • Dialysis: Dialyze the liposome suspension against a large volume of buffer using a dialysis membrane with an appropriate molecular weight cut-off.[8]

      • Size Exclusion Chromatography: Pass the suspension through a column packed with a suitable gel (e.g., Sephadex G-50).[3]

      • Ultracentrifugation: Pellet the liposomes by high-speed centrifugation, remove the supernatant containing the free drug, and resuspend the pellet in fresh buffer.[3]

Reverse-Phase Evaporation Method

This method is known for its ability to encapsulate a large volume of the aqueous phase, leading to high encapsulation efficiencies for hydrophilic drugs.[9] It involves the formation of a water-in-oil emulsion.

Workflow for Reverse-Phase Evaporation

A Dissolve Lipids in Organic Solvent B Add Aqueous this compound Solution A->B C Form Water-in-Oil Emulsion (Sonication) B->C D Evaporate Organic Solvent (Rotary Evaporation) C->D E Formation of Viscous Gel D->E F Formation of Liposomes E->F G Purify Liposomes F->G

Caption: Workflow of the Reverse-Phase Evaporation method.

Detailed Protocol (Adapted for this compound):

  • Lipid Solution:

    • Dissolve the lipids in a suitable organic solvent or a mixture of solvents (e.g., chloroform and methanol).[9]

  • Emulsion Formation:

    • Add the aqueous this compound solution to the lipid solution.

    • Sonicate the mixture (probe sonicator is often preferred) to form a stable water-in-oil emulsion.[9]

  • Solvent Evaporation:

    • Attach the flask containing the emulsion to a rotary evaporator.

    • Gradually remove the organic solvent under reduced pressure. As the solvent evaporates, the system will form a viscous gel.

  • Liposome Formation:

    • Continued evaporation will eventually lead to the collapse of the gel and the formation of a liposomal suspension.[9]

  • Sizing and Purification:

    • Similar to the thin-film hydration method, the resulting liposomes can be sized by extrusion and purified to remove the free drug.

Ethanol Injection Method

The ethanol injection method is a rapid and simple technique for preparing small unilamellar vesicles (SUVs).[10] It involves the injection of an ethanolic solution of lipids into an aqueous phase.[11]

Workflow for Ethanol Injection

A Dissolve Lipids in Ethanol C Inject Ethanolic Lipid Solution into Aqueous Phase with Stirring A->C B Prepare Aqueous Phase (with or without this compound) B->C D Spontaneous Formation of Liposomes C->D E Remove Ethanol (Evaporation/Dialysis) D->E F Purify Liposomes E->F

Caption: Workflow of the Ethanol Injection method.

Detailed Protocol (Adapted for this compound):

  • Solution Preparation:

    • Dissolve the lipids in absolute ethanol.

    • Prepare the aqueous phase, which can be a buffer solution containing this compound.

  • Injection:

    • Heat both the lipid solution and the aqueous phase to a temperature above the lipid's phase transition temperature.

    • Rapidly inject the ethanolic lipid solution into the stirred aqueous phase using a fine needle syringe.[10]

  • Liposome Formation:

    • The rapid dilution of ethanol in the aqueous phase causes the phospholipids to precipitate and self-assemble into liposomes.[10]

  • Solvent Removal and Purification:

    • Remove the ethanol from the liposome suspension, typically by dialysis or rotary evaporation.

    • Purify the liposomes to remove any unencapsulated this compound.

Characterization of this compound-Loaded Liposomes

After preparation, it is crucial to characterize the liposomal formulation to ensure quality and reproducibility.

Determination of Encapsulation Efficiency

The encapsulation efficiency (EE%) is a critical parameter that quantifies the amount of drug successfully entrapped within the liposomes. It is calculated as follows:

EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol for Determining Encapsulation Efficiency:

  • Separation of Free Drug:

    • Separate the unencapsulated this compound from the liposome formulation using one of the purification methods described above (dialysis, size exclusion chromatography, or ultracentrifugation).

  • Quantification of Free Drug:

    • Measure the concentration of this compound in the supernatant or filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13]

  • Quantification of Total Drug:

    • To determine the total drug concentration, disrupt a known volume of the liposome suspension to release the encapsulated this compound. This can be achieved by adding a solvent like methanol.

    • Measure the this compound concentration in the disrupted sample using the same analytical method.

  • Calculation:

    • Use the formula above to calculate the encapsulation efficiency.

Particle Size and Zeta Potential Analysis
  • Particle Size and Polydispersity Index (PDI): These parameters are determined using Dynamic Light Scattering (DLS). The particle size influences the in vivo fate of the liposomes, while the PDI indicates the homogeneity of the vesicle size distribution.

  • Zeta Potential: This measurement indicates the surface charge of the liposomes and is a predictor of their stability in suspension. A higher absolute zeta potential value generally corresponds to greater stability due to electrostatic repulsion between particles.

In Vitro Drug Release Studies

In vitro release studies are performed to understand the rate and mechanism of this compound release from the liposomes.

Protocol for In Vitro Drug Release:

  • Place a known amount of the purified this compound-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate buffer, pH 7.4) at a controlled temperature (e.g., 37°C) with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).[14]

  • Plot the cumulative percentage of drug released versus time.

Conclusion

The encapsulation of this compound in liposomes presents a viable strategy for enhancing its therapeutic properties. The thin-film hydration, reverse-phase evaporation, and ethanol injection methods are all applicable for this purpose, with the choice of method depending on the desired formulation characteristics. The provided protocols, adapted from related cephalosporin antibiotics, offer a comprehensive starting point for researchers. Rigorous characterization of the resulting liposomes, including encapsulation efficiency, particle size, and in vitro release, is essential for the development of a stable and effective this compound-liposome formulation. Further optimization of lipid composition, drug-to-lipid ratio, and process parameters will be necessary to achieve the desired product profile for this compound.

References

Application Notes: Cephradine as a Selective Agent in Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Principle and Applications

Cephradine is a first-generation cephalosporin, a class of β-lactam antibiotics that targets and inhibits bacterial cell wall synthesis.[1][2][3] Its mechanism of action involves binding to essential enzymes known as penicillin-binding proteins (PBPs).[3][4][5] These enzymes are responsible for the final transpeptidation step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][5] By acylating a serine residue in the PBP active site, this compound inactivates the enzyme, preventing the cross-linking of peptidoglycan chains.[5] This disruption compromises the structural integrity of the cell wall, leading to cell lysis and death, particularly in actively dividing bacteria.[2][3][5]

As a selective agent, this compound is effective for:

  • Isolating bacteria that are intrinsically resistant or have acquired resistance to first-generation cephalosporins.

  • Preventing contamination by susceptible Gram-positive bacteria in mixed cultures.

  • Selecting for successfully transformed or engineered bacteria that carry a this compound-resistance gene.

This compound has a broad spectrum of activity, primarily against Gram-positive bacteria, but also includes some Gram-negative organisms like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[4][6][7]

Mechanism of Action Pathway

The following diagram illustrates the molecular mechanism by which this compound exerts its bactericidal effects.

Cephradine_Mechanism cluster_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) PepSynth Peptidoglycan Cross-linking PBP->PepSynth Catalyzes CellWall Stable Cell Wall PepSynth->CellWall Forms Lysis Cell Lysis & Death PepSynth->Lysis Inhibition Leads to This compound This compound This compound->PBP Binds & Inactivates (Acylation) Selection_Workflow cluster_outcomes Selective Growth A Prepare Liquid or Solid Culture Medium (e.g., LB, TSB) B Autoclave and Cool Medium to ~50-55°C A->B C Add this compound Stock Solution to Desired Final Concentration B->C D Pour Plates or Dispense into Tubes C->D E Inoculate Medium with Mixed Bacterial Population D->E F Incubate at Optimal Temperature (e.g., 37°C) for 18-24 hours E->F G Growth of Resistant Bacteria F->G Outcome 1 H Inhibition of Susceptible Bacteria F->H Outcome 2

References

Application Notes and Protocols for Cephradine Dosage Determination in In-Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cephradine is a first-generation cephalosporin antibiotic effective against a broad spectrum of gram-positive and some gram-negative bacteria.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. Accurate dosage determination in preclinical in-vivo animal studies is critical for obtaining meaningful and reproducible data for efficacy and safety assessments. This document provides a comprehensive guide, including quantitative data, experimental protocols, and logical workflows, to assist researchers in selecting appropriate this compound dosages for their studies.

Quantitative Data Summary

The initial step in dosage determination involves a thorough review of existing toxicological and pharmacokinetic data. The following tables summarize key quantitative parameters for this compound across various animal species.

Table 1: Acute Toxicity of this compound

The median lethal dose (LD50) is a measure of acute toxicity and is crucial for identifying a safe starting dose range.

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
MouseOral5,000 - >8,000[2][3]
Intraperitoneal700 - 1,500[2][3]
Intravenous3,000 - 3,800[2][3]
RatOral>8,000[2][3]
Intraperitoneal4,000[2][3]
Table 2: Subacute and Chronic Toxicity Study Dosages

These studies provide insights into the tolerability of this compound upon repeated administration. No significant clinical or pathological changes were noted at these doses, except for enlarged ceca in rats, a common effect of antibiotics in rodents.[2][3]

SpeciesRouteDaily Dosage (mg/kg)DurationReference
RatIntraperitoneal160, 480, 1,6004 Weeks[2][3]
Oral100 - 1,00026 Weeks[2][3]
DogIntravenous80, 240, 8004 Weeks[2][3]
Oral50 - 50026 Weeks[2][3]
MonkeyIntravenous60, 180, 6002 Weeks[2][3]
Oral50 - 50013 Weeks[2][3]
Table 3: Pharmacokinetic Parameters of this compound

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for designing an effective dosing regimen. This compound is generally well-absorbed after oral or subcutaneous administration and is excreted unchanged in the urine.[4][5]

SpeciesRoutePeak Serum Concentration (Tmax)Plasma Half-life (t½)Reference
MouseSubcutaneous~30 min~1 hour[5][6]
RatOral30 - 150 min~1 hour[4][5]
DogOral30 - 150 min~1 hour[4][5]
Intravenous-~1 hour[4][5]
Table 4: Efficacy Data of this compound in Animal Infection Models

Efficacy is often evaluated by determining the median effective dose (ED50), the dose required to protect 50% of infected animals.[1]

SpeciesInfection ModelPathogenRouteEfficacy Metric (mg/kg)Reference
MouseSystemic InfectionPenicillinase-producing StaphylococcusSubcutaneousMore effective than Cephalothin[1][6]
MouseSystemic InfectionEscherichia coli, Klebsiella pneumoniaeSubcutaneousMore effective than Cephalothin[1][6]
RabbitEndocarditisStreptococcus sanguisIntramuscular500 or 1000 mg/kg prevented infection in only 30% of animals[7]

Logical and Experimental Workflows

The determination of an appropriate this compound dosage is a multi-step process that integrates literature data with empirical testing.

Workflow for Initial Dose Selection

The first phase involves leveraging existing data to define a dose range for initial in-vivo experiments. This process minimizes the use of animals and ensures that the starting doses are both safe and potentially effective.

G A Literature Review B Acute Toxicity Data (e.g., LD50) A->B C Pharmacokinetic Data (t½, Tmax) A->C D Existing Efficacy Data (e.g., ED50) A->D E Identify Highest Non-Toxic Dose & Lowest Reported Effective Dose B->E C->E D->E F Define Dose Range for Pilot Study (e.g., 3-5 doses) E->F G Design Pilot Efficacy Study F->G

Caption: Logical workflow for selecting an initial dose range for this compound.

Experimental Workflow for Efficacy Testing

Once a dose range is selected, an efficacy study is performed using a relevant animal model of infection. The murine systemic infection model is a common and robust method for evaluating the in-vivo efficacy of antibiotics like this compound.

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_eval Evaluation Phase A Acclimatize Animals (e.g., Mice for 3 days) B Prepare Bacterial Inoculum (Target CFU/mL) A->B C Induce Systemic Infection (IV or IP Injection) B->C D Administer this compound (SC, 1-2h post-infection) - Vehicle Control Group - Multiple Dose Groups C->D E Monitor Survival & Clinical Signs Daily (e.g., 7-14 days) D->E F Calculate ED50 (Probit Analysis) E->F

Caption: Experimental workflow for a murine systemic infection model.

Experimental Protocols

The following are detailed protocols for common in-vivo models used to assess antibiotic efficacy. These can be adapted based on the specific pathogen and research question.

Protocol 1: Murine Systemic Infection Model

This model is used to evaluate the ability of this compound to protect against a lethal systemic infection.[1]

1. Materials:

  • Specific pathogen-free mice (e.g., BALB/c, 6-8 weeks old).

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli).

  • Appropriate sterile culture medium (e.g., Tryptic Soy Broth).

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS).

  • This compound, sterile and formulated for injection.

  • Syringes and needles (e.g., 27-gauge).

2. Bacterial Inoculum Preparation: a. Culture the bacterial strain overnight on an appropriate agar plate at 37°C. b. Inoculate a single colony into broth and grow to the mid-logarithmic phase. c. Harvest bacteria via centrifugation, wash the pellet with sterile saline, and resuspend. d. Adjust the concentration to the desired Colony-Forming Units (CFU)/mL. The infectious dose (typically 1 x 10⁶ to 1 x 10⁸ CFU/mouse) should be predetermined in pilot studies to cause lethality within 24-48 hours.[1]

3. Infection and Treatment: a. Acclimatize mice for at least 3 days prior to the experiment.[1] b. Infect mice with 0.1-0.2 mL of the bacterial suspension via intraperitoneal (IP) or intravenous (IV) injection.[1] c. 1-2 hours post-infection, administer this compound subcutaneously (SC) at various predetermined doses to different groups of mice.[1] d. Include a control group that receives only the vehicle (e.g., sterile saline).

4. Efficacy Evaluation: a. Monitor and record animal survival and clinical signs (e.g., lethargy, ruffled fur) daily for 7-14 days.[1] b. The primary endpoint is survival. c. Calculate the ED50 value using an appropriate statistical method, such as probit analysis.[1]

Protocol 2: Murine Thigh Infection Model

This localized infection model is useful for quantifying the bacterial load in a specific tissue following treatment.[1]

1. Materials:

  • Same as Protocol 1, with the addition of a tissue homogenizer.

2. Infection and Treatment: a. Anesthetize the mice according to approved institutional protocols. b. Inject 0.1 mL of the prepared bacterial inoculum directly into the thigh muscle of one hind limb. c. 1-2 hours post-infection, administer this compound (e.g., subcutaneously) at various doses. Include a vehicle control group.

3. Efficacy Evaluation: a. At a specified time point (e.g., 24 hours post-treatment), euthanize the mice.[1] b. Aseptically dissect the infected thigh muscle. c. Weigh the muscle tissue and homogenize it in a known volume of sterile saline. d. Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).[1] e. Efficacy is determined by the reduction in bacterial load in treated groups compared to the control group.

Conclusion

The determination of this compound dosage for in-vivo animal studies requires a systematic approach. It begins with a comprehensive review of toxicological and pharmacokinetic literature to establish a safe and potentially effective dose range. This is followed by empirical testing in validated animal infection models, such as the murine systemic or thigh infection models, to determine the effective dose (e.g., ED50) for the specific pathogen and conditions under investigation. By following these structured protocols and workflows, researchers can generate reliable and reproducible data, contributing to the successful preclinical development of new therapeutic strategies.

References

Application Note: Detection of Cephradine Residues in Milk Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cephradine is a first-generation cephalosporin antibiotic used in veterinary medicine to treat bacterial infections in dairy cattle. The presence of antibiotic residues like this compound in milk is a significant public health concern. These residues can lead to allergic reactions in sensitive individuals, contribute to the development of antibiotic-resistant bacteria, and disrupt the manufacturing of fermented dairy products.[1][2][3] To ensure food safety and comply with regulatory limits, sensitive and reliable analytical methods for the routine monitoring of this compound in milk are essential.[4][5] This application note provides detailed protocols for three distinct methods for the detection of this compound residues in milk samples: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Methods Overview

This document outlines three methodologies for the detection of this compound in milk, each offering a different balance of selectivity, sensitivity, throughput, and cost.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available chromatographic technique that separates this compound from other milk components before quantification using a UV detector.[6][7]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput screening method based on the specific binding of an antibody to this compound.[3][11]

Quantitative Data Summary

The following table summarizes the key performance parameters for the three described methods for the detection of this compound in milk.

ParameterHPLC-UVLC-MS/MSBroad-Specific Competitive ELISA
Limit of Detection (LOD) 0.05 - 0.25 µg/mL (after preconcentration)[6]0.17 - 6.94 ng/mL[9]Not explicitly stated for this compound
Limit of Quantitation (LOQ) 20 ng/mL[12]0.8 - 2 µg/kg[13]Not explicitly stated for this compound
Linearity Range 5 - 20 µg/mL[6][7]R² > 0.9800[9]Not explicitly stated for this compound
Recovery 84 - 121%[14]71.96 - 108.70%[9]72.3% - 95.6%[11]
Precision (%RSD) < 15% (intra- and inter-day)[12]Repeatability: 1.08 - 20.28%, Reproducibility: 3.14 - 22.88%[9]Intra-assay: 6.67%, Inter-assay: 10.66%[15]
Analysis Time per Sample ~5 min (chromatographic run)[6][7]Variable, dependent on chromatographic methodRapid, suitable for high-throughput

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes the determination of this compound in milk using HPLC with UV detection, including sample preparation by protein precipitation and solid-phase extraction.

1. Materials and Reagents

  • This compound standard

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Acetonitrile (HPLC grade)

  • Trichloroacetic acid (TCA)

  • Oasis® HLB Solid-Phase Extraction (SPE) cartridges

  • Millipore water (18 MΩ)

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (1000 µg/mL) in Millipore water.[7]

  • Prepare working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-20 µg/mL).[6][7]

3. Sample Preparation

  • To 10 mL of milk sample, add 20 mL of 1% TCA in acetonitrile for protein precipitation.[7]

  • Vortex the mixture and centrifuge at 10,000 rpm for 30 minutes.[16]

  • Condition an Oasis® HLB SPE cartridge with 2 mL of methanol, followed by 2 mL of water, and then 2 mL of phosphate buffer (pH 5.5).[16]

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[16]

  • Wash the cartridge with 3 mL of water and air dry for 45 minutes.[16]

  • Elute the analyte with 8 mL of acetone.[16]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 2 mL of the mobile phase.[16]

4. HPLC-UV Conditions

  • Column: ODS (C18) column[6][7]

  • Mobile Phase: 45:55 (v/v) mixture of 0.05% aqueous formic acid and methanol[6][7]

  • Flow Rate: 1.0 mL/min[6][7]

  • Injection Volume: 20 µL[7]

  • UV Detection: 260 nm[6][7]

  • Column Temperature: 30°C[17]

5. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the working standard solutions.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis Milk_Sample Milk Sample (10 mL) Protein_Precipitation Add 1% TCA in ACN (20 mL) Vortex & Centrifuge Milk_Sample->Protein_Precipitation Load_Sample Load Supernatant onto SPE Protein_Precipitation->Load_Sample SPE_Conditioning Condition Oasis HLB SPE Cartridge SPE_Conditioning->Load_Sample Wash_SPE Wash with Water & Air Dry Load_Sample->Wash_SPE Elution Elute with Acetone Wash_SPE->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC_Injection Inject into HPLC-UV Reconstitution->HPLC_Injection Chromatographic_Separation ODS Column Mobile Phase: 45:55 A.F.A/MeOH HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection at 260 nm Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis UV_Detection->Data_Analysis

Caption: Experimental workflow for HPLC-UV detection of this compound in milk.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol details a highly sensitive and specific method for the confirmatory analysis of this compound in milk using LC-MS/MS.

1. Materials and Reagents

  • This compound standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • EDTA-McIlvaine buffer

  • Oasis HLB SPE cartridges

  • Millipore water

2. Standard Solution Preparation

  • Prepare a stock solution (e.g., 100 µg/mL) of this compound in a suitable solvent (e.g., mobile phase).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 10-150 ng/mL).[10]

3. Sample Preparation

  • Extract the milk sample with EDTA-McIlvaine buffer.[10]

  • Perform a solid-phase extraction clean-up using an Oasis HLB cartridge.[10]

  • The detailed SPE procedure is similar to the one described for the HPLC-UV method.

4. LC-MS/MS Conditions

  • LC Column: C18 column[10]

  • Mobile Phase A: 0.1% Formic acid in water[10]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[10]

  • Flow Rate: 0.4 mL/min[10]

  • Injection Volume: 10 µL[10]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode[13]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode[13]

5. Data Analysis

  • Identify this compound based on its specific precursor-to-product ion transitions and retention time.

  • Quantify the concentration using an external standard method with the calibration curve.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis Milk_Sample Milk Sample Extraction Extract with EDTA-McIlvaine Buffer Milk_Sample->Extraction SPE_Cleanup Oasis HLB SPE Cleanup Extraction->SPE_Cleanup LC_Injection Inject into LC-MS/MS SPE_Cleanup->LC_Injection LC_Separation C18 Column Separation LC_Injection->LC_Separation MSMS_Detection ESI+ MRM Detection LC_Separation->MSMS_Detection Data_Analysis Quantification MSMS_Detection->Data_Analysis

Caption: Workflow for the LC-MS/MS analysis of this compound in milk.

Method 3: Broad-Specific Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This section describes a rapid and high-throughput screening method for the detection of first-generation cephalosporins, including this compound, in milk.

1. Principle This is a competitive ELISA where this compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-Cephradine antibody-coated wells. The color intensity is inversely proportional to the concentration of this compound in the sample.[4]

2. Materials

  • Commercially available broad-specific cephalosporin ELISA kit (containing antibody-coated microtiter plate, this compound-HRP conjugate, standards, substrate, and stop solution).

  • Milk samples.

3. Protocol

  • Allow all reagents and samples to reach room temperature.

  • Add a specific volume of the this compound standards and milk samples to the antibody-coated wells.

  • Add the this compound-enzyme conjugate to each well and mix gently.

  • Incubate the plate for a specified time at a specific temperature (as per the kit instructions).

  • Wash the plate multiple times to remove unbound reagents.

  • Add the substrate solution to each well and incubate for color development.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at the specified wavelength using a microplate reader.

4. Data Analysis

  • Construct a standard curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

ELISA_Workflow Start Start Add_Sample Add Standards & Samples to Wells Start->Add_Sample Add_Conjugate Add this compound-Enzyme Conjugate Add_Sample->Add_Conjugate Incubate1 Incubate Add_Conjugate->Incubate1 Wash1 Wash Wells Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate for Color Development Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Absorbance Read Absorbance Add_Stop->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze

Caption: General workflow for the competitive ELISA of this compound.

Conclusion

The choice of method for detecting this compound residues in milk depends on the specific requirements of the analysis. HPLC-UV offers a cost-effective and reliable method for routine monitoring. LC-MS/MS provides the highest sensitivity and specificity, making it ideal for confirmatory analysis and regulatory compliance. ELISA is a rapid, high-throughput screening tool suitable for testing large numbers of samples. The detailed protocols and comparative data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to select and implement the most appropriate method for their needs.

References

Troubleshooting & Optimization

Technical Support Center: Cephradine Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Cephradine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not dissolving completely in water at room temperature. What is the expected aqueous solubility?

A1: this compound is generally described as sparingly or slightly soluble in water.[1][2][3] The solubility can vary depending on the specific form of this compound (e.g., free base, monohydrate) and the experimental conditions.[4] Reported solubility values for the free base in water at or around 25°C range from 10 mg/mL to 21.3 mg/mL.[4] The monohydrate form may have a lower solubility of around 4 mg/mL at 25°C.[4]

Q2: I've prepared a this compound solution, but a precipitate formed after some time. What could be the cause?

A2: Precipitation of this compound from an aqueous solution can be due to several factors:

  • pH shifts: this compound's solubility is highly dependent on the pH of the solution.[3][5][6][7] If the pH of your solution changes and approaches the isoelectric point of this compound, its solubility will decrease significantly, leading to precipitation.[3][5][6][7]

  • Temperature fluctuations: While the effect of temperature is less pronounced than pH, a decrease in temperature can sometimes lead to the precipitation of a saturated or near-saturated solution.[5][6]

  • Solvent evaporation: If the solvent evaporates over time, the concentration of this compound will increase, potentially exceeding its solubility limit and causing it to precipitate.

  • Degradation: this compound can degrade in aqueous solutions, and the degradation products may be less soluble.[8]

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: The pH of the aqueous solution has a significant impact on the solubility of this compound.[3][5][6][7] this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups.[9] Its solubility exhibits a characteristic "U-shaped" curve with respect to pH.[5][7] The solubility is lowest at its isoelectric point and increases as the pH becomes more acidic or more alkaline.[3][5][6][7]

Q4: My this compound solution appears to be degrading. How can I minimize degradation?

A4: Degradation of this compound in aqueous solutions is a known issue, primarily due to the hydrolysis of the β-lactam ring.[8] To minimize degradation:

  • Control the pH: Maintain the pH of the solution within a range where this compound is more stable.

  • Control the temperature: Store solutions at controlled room temperature or under refrigeration, as higher temperatures can accelerate degradation.

  • Protect from light: Some sources indicate that this compound is light-sensitive, so protecting the solution from light may be beneficial.[10]

  • Use freshly prepared solutions: Whenever possible, use freshly prepared solutions to minimize the impact of degradation on your experiments.

Q5: I need to prepare a more concentrated aqueous solution of this compound than what is achievable with water alone. What are my options?

A5: To enhance the aqueous solubility of this compound, you can consider the following approaches:

  • pH adjustment: As this compound's solubility increases in acidic or alkaline conditions, adjusting the pH of your solution away from its isoelectric point can significantly improve its solubility.[3][5][6][7]

  • Use of co-solvents: The addition of a water-miscible organic solvent, such as ethanol or propylene glycol, can increase the solubility of this compound.[6][9] However, it is crucial to ensure the compatibility of the co-solvent with your experimental system.

  • Complexation: The formation of complexes, for instance with cyclodextrins, can be a viable method to increase the aqueous solubility of poorly soluble drugs.[11][12]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventFormSolubilityTemperature (°C)Notes
WaterFree Base10 mg/mL[4]25-
WaterFree Base21.3 mg/mL[4][13]Not Specified-
WaterMonohydrate4 mg/mL[4]25-
1 M Ammonium HydroxideFree Base50 mg/mL[4][10]Not Specified-
Dimethyl Sulfoxide (DMSO)Free Base≥ 3.6 mg/mL[4]Not SpecifiedConflicting data exists; may depend on specific conditions.[4]
EthanolFree BaseInsoluble / Practically Insoluble[2][4]25-
MethanolFree BaseSoluble in 70 parts[9]Not SpecifiedImplies a solubility of approximately 14 mg/mL.

Table 2: Effect of pH on the Aqueous Solubility of this compound (Form 1) at Different Temperatures

pHSolubility ( g/100g of solution) at 283.15 K (10°C)[3][6]Solubility ( g/100g of solution) at 298.15 K (25°C)[3][6]Solubility ( g/100g of solution) at 308.15 K (35°C)[3][6]
1.451.851.901.98
2.550.850.880.92
3.650.350.370.40
4.750.200.220.25
5.850.300.330.36
6.950.650.690.74
8.051.501.581.68
8.572.452.552.68

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the steps for determining the equilibrium solubility of this compound in an aqueous medium.[4]

Materials:

  • This compound powder

  • Desired aqueous solvent (e.g., purified water, buffer of specific pH)

  • Vials with airtight seals

  • Mechanical shaker or orbital incubator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, chemically inert)

  • Validated analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound powder to a vial containing the desired solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a mechanical shaker or orbital incubator at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[4]

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solids to settle. Separate the supernatant (saturated solution) from the excess solid by either centrifugation or filtration through a 0.22 µm syringe filter.[4]

  • Analysis of Solute Concentration: Accurately dilute the clear supernatant to a concentration within the linear range of your analytical method. Determine the concentration of this compound using a validated HPLC or UV-Vis spectrophotometry method.[4]

  • Data Reporting: Express the solubility in units such as mg/mL or g/100 mL. Report the mean and standard deviation of at least three replicate experiments, specifying all experimental conditions (solvent, temperature, equilibration time, and analytical method).[4]

Protocol 2: Quantification of this compound using UV-Vis Spectrophotometry

This protocol provides a general method for quantifying this compound in a solution using UV-Vis spectrophotometry.[8][14][15]

Materials:

  • This compound solution of unknown concentration

  • This compound reference standard

  • Solvent used to prepare the this compound solution (as blank)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a standard solution of this compound in the desired solvent. Scan the solution over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For this compound in water, the λmax is typically around 254 nm.[8][14]

  • Preparation of Standard Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard solution at the determined λmax using the solvent as a blank. Plot a graph of absorbance versus concentration to create a standard curve.

  • Sample Analysis: Measure the absorbance of the this compound solution of unknown concentration at the λmax.

  • Concentration Determination: Using the standard curve, determine the concentration of this compound in the unknown sample based on its absorbance.

Protocol 3: Solubility Enhancement using a Co-solvent

This protocol describes a general approach to enhance the solubility of this compound using a co-solvent.

Materials:

  • This compound powder

  • Primary solvent (e.g., water)

  • Co-solvent (e.g., ethanol, propylene glycol)

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Selection: Choose a co-solvent that is miscible with the primary solvent and in which this compound has higher solubility. Ensure the co-solvent is compatible with the intended application.

  • Preparation of Co-solvent Mixture: Prepare various mixtures of the primary solvent and co-solvent in different ratios (e.g., 90:10, 80:20, 70:30 v/v).

  • Solubility Determination: Determine the solubility of this compound in each co-solvent mixture using the Shake-Flask Method (Protocol 1).

  • Selection of Optimal Mixture: Based on the solubility data and the requirements of your experiment (e.g., maximum allowable co-solvent concentration), select the optimal co-solvent mixture.

Visualizations

G A Poor this compound Solubility Observed B Investigate Root Cause A->B C pH of Solution B->C D Temperature B->D E Concentration Exceeds Intrinsic Solubility B->E G Adjust pH C->G pH is near isoelectric point H Modify Temperature D->H Sub-optimal temperature I Employ Solubility Enhancement Technique E->I High concentration required F Implement Solution G->F H->F J Use Co-solvents I->J K Use Complexing Agents I->K J->F K->F

Caption: Troubleshooting workflow for poor this compound solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent in vial B Seal and agitate at constant temperature (24-72h) A->B C Settle undissolved solids B->C D Separate supernatant via centrifugation or filtration C->D E Dilute supernatant D->E F Quantify this compound (HPLC or UV-Vis) E->F

Caption: Experimental workflow for the Shake-Flask solubility method.

G Solubility This compound Aqueous Solubility pH pH Solubility->pH Major Impact (U-shaped curve) Temperature Temperature Solubility->Temperature Minor Impact Cosolvents Co-solvents Solubility->Cosolvents Enhances Complexation Complexing Agents Solubility->Complexation Enhances Degradation Chemical Degradation (Hydrolysis) Solubility->Degradation Impacted by pH->Degradation Influences rate Temperature->Degradation Influences rate

Caption: Factors influencing the aqueous solubility of this compound.

References

Optimizing Cephradine dosage for effective bacterial growth inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance for optimizing Cephradine dosage to achieve effective bacterial growth inhibition in a research setting. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during your in-vitro experiments with this compound.

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across experiments. What could be the cause?

A1: Inconsistent MIC values can stem from several factors. Firstly, ensure the inoculum density is standardized to a 0.5 McFarland standard for each experiment. Variations in the starting bacterial concentration can significantly impact the MIC. Secondly, confirm the stability of your this compound stock solution. This compound is a beta-lactam antibiotic and is susceptible to hydrolysis, which can reduce its potency.[1] It is recommended to use freshly prepared solutions or aliquots stored at ≤ -60°C for no longer than three months.[1] Also, verify that the pH of your Mueller-Hinton broth is within the appropriate range (typically 7.2-7.4), as pH can affect the activity of some antibiotics.

Q2: I am observing no zone of inhibition in my Kirby-Bauer disk diffusion assay, even with susceptible control strains. What should I check?

A2: A complete lack of inhibition zones often points to an issue with the antibiotic disk or the inoculum. Check the expiration date of the this compound disks and ensure they have been stored correctly according to the manufacturer's instructions. Improper storage can lead to a loss of potency. Additionally, ensure your bacterial lawn is confluent and evenly spread across the agar plate. If the inoculum is too sparse, zones of inhibition may not be clearly visible.

Q3: The results from my automated susceptibility testing system seem to contradict my manual MIC results for this compound. Why might this be?

A3: Discrepancies between automated systems and manual methods can occur. Automated systems may use different algorithms or incubation times for determining susceptibility. It is also possible that the specific formulation of this compound or the media used in the automated system differs slightly from your manual setup. When discrepancies arise, it is advisable to rely on the reference method, which is typically broth microdilution.

Q4: I am performing a time-kill assay, and I see bacterial regrowth after an initial decline in viable counts. What does this indicate?

A4: The regrowth of bacteria in a time-kill assay can indicate several phenomena. It may suggest the selection of a resistant subpopulation within the initial inoculum. Another possibility is the degradation of this compound over the course of the experiment, reducing the effective concentration below the MIC. It is crucial to ensure the stability of this compound in your experimental setup for the duration of the assay.

Q5: What is the optimal pH for maintaining this compound stability in aqueous solutions for my experiments?

A5: this compound exhibits maximum stability in aqueous solutions within a pH range of 4 to 5. Exposure to more alkaline conditions (pH 8-10) increases the rate of hydrolysis of the β-lactam ring, leading to degradation of the antibiotic.

Data Presentation: In-Vitro Activity of this compound

The following table summarizes the comparative Minimum Inhibitory Concentration (MIC) values for this compound and another first-generation cephalosporin, Cefalexin, against a range of common Gram-positive and Gram-negative bacteria. The MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested strains are inhibited, respectively. Lower MIC values are indicative of greater in-vitro efficacy.[2]

Bacterial SpeciesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus This compound2.04.0
Cefalexin2.04.0
Streptococcus pneumoniae This compound1.02.0
Cefalexin1.02.0
Streptococcus pyogenes This compound0.51.0
Cefalexin0.51.0
Escherichia coli This compound8.016.0
Cefalexin4.08.0
Klebsiella pneumoniae This compound8.016.0
Cefalexin4.08.0
Proteus mirabilis This compound4.08.0
Cefalexin4.08.0

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized method for determining the MIC of this compound.

a. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound sodium and then perform serial dilutions in a liquid growth medium, such as Mueller-Hinton Broth, within a 96-well microtiter plate to achieve a range of concentrations.[2]

b. Inoculum Preparation:

  • Prepare a standardized suspension of the test bacterium to a turbidity equivalent to a 0.5 McFarland standard.

  • Further dilute this suspension to obtain a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[2]

c. Incubation:

  • Incubate the microtiter plate at 35-37°C for 16-20 hours.[2]

d. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]

Time-Kill Assay

This protocol is for assessing the bactericidal or bacteriostatic activity of this compound over time.

a. Preparation:

  • Prepare tubes containing a suitable broth medium with varying concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

  • Include a growth control tube without any antibiotic.

b. Inoculation:

  • Inoculate each tube with the test organism to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

c. Sampling and Plating:

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

d. Incubation and Analysis:

  • Incubate the agar plates until colonies are visible, then count the colonies to calculate the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL against time for each this compound concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) from the initial inoculum.

Visualizations

Signaling Pathways and Experimental Workflows

Cephradine_Mechanism_of_Action This compound Mechanism of Action This compound This compound (β-lactam antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Cross-linking This compound->Peptidoglycan Inhibits PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall is essential for Lysis Cell Lysis and Death CellWall->Lysis Weakened wall leads to

Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.

MIC_Determination_Workflow Broth Microdilution MIC Determination Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare this compound Stock Solution SerialDilution Perform Serial Dilutions of This compound in 96-well plate Stock->SerialDilution Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) InoculatePlate Inoculate wells with bacterial suspension Inoculum->InoculatePlate SerialDilution->InoculatePlate Incubation Incubate at 35-37°C for 16-20 hours InoculatePlate->Incubation ReadMIC Visually inspect for growth and determine MIC Incubation->ReadMIC Result MIC Value (Lowest concentration with no visible growth) ReadMIC->Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Addressing peak tailing issues in Cephradine HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of Cephradine.

Troubleshooting Guide: Addressing Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing in this compound HPLC analysis.

Step 1: Initial Assessment and Diagnosis

The first step in troubleshooting is to determine the nature and potential cause of the peak tailing.

1.1. Quantify the Tailing: Measure the tailing factor (Tf) or asymmetry factor (As) of the this compound peak. A value greater than 1.2 typically indicates a tailing issue that needs to be addressed.[1]

1.2. Observe the Scope of the Problem:

  • Does only the this compound peak tail? This suggests a chemical interaction between this compound and the stationary phase.

  • Do all peaks in the chromatogram tail? This is more indicative of a physical problem with the HPLC system or column.

Step 2: Chemical and Method-Related Solutions

If only the this compound peak is tailing, the issue likely stems from secondary interactions between the basic this compound molecule and the silica-based stationary phase.

Chemical Properties of this compound: this compound is an amphoteric molecule with two key ionizable groups: a carboxylic acid and a primary amine.

  • pKa1 (Carboxylic Acid): ~2.6[2]

  • pKa2 (Amine): ~7.3[3]

Understanding these pKa values is critical for controlling the ionization of this compound and minimizing unwanted interactions with the stationary phase.

Troubleshooting Strategies:

  • Mobile Phase pH Adjustment: The most common cause of peak tailing for basic compounds like this compound is the interaction between the protonated amine group and ionized silanol groups on the silica surface of the column.[1][4]

    • Recommendation: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the amine group. A pH range of 2.5 to 3.5 is often effective in protonating the silanol groups and minimizing these secondary interactions.[2]

  • Use of Mobile Phase Additives:

    • Recommendation: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a concentration of 10-25 mM. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.[5]

  • Increase Buffer Concentration:

    • Recommendation: Increasing the buffer concentration (e.g., from 10 mM to 25 mM or higher) can help to mask the residual silanol interactions and improve peak shape.[4]

  • Solvent Selection:

    • Recommendation: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase to avoid peak distortion. If a stronger solvent is used for dissolution, inject a smaller volume.

Step 3: Column and Hardware-Related Solutions

If all peaks are tailing or if chemical adjustments are ineffective, the problem may be related to the column or other HPLC system components.

  • Column Choice:

    • Recommendation: Utilize a modern, high-purity, Type B silica column with end-capping. These columns have a lower concentration of accessible silanol groups, which significantly reduces peak tailing for basic compounds.[5][6]

  • Column Contamination and Voids:

    • Recommendation: If the column is old or has been subjected to harsh conditions, a void may have formed at the inlet, or the frit may be contaminated. Try back-flushing the column. If this does not resolve the issue, the column may need to be replaced.[4]

  • Extra-Column Volume:

    • Recommendation: Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce dead volume, which can contribute to band broadening and peak tailing.[6]

  • Column Overload:

    • Recommendation: Injecting too concentrated a sample can lead to peak tailing. Dilute the sample and re-inject to see if the peak shape improves.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reverse-phase HPLC?

A1: The most common cause is the secondary interaction between the basic amine group of the this compound molecule and acidic residual silanol groups on the surface of the silica-based stationary phase.[1][4] At a mid-range pH, the amine group is protonated (carries a positive charge) and the silanol groups are ionized (carry a negative charge), leading to an undesirable ionic interaction that causes peak tailing.

Q2: How does adjusting the mobile phase pH help to reduce peak tailing for this compound?

A2: By lowering the mobile phase pH to a value between 2.5 and 3.5, the residual silanol groups on the stationary phase become protonated (neutral). This minimizes the ionic interaction with the positively charged this compound molecules, resulting in a more symmetrical peak shape.[2]

Q3: What are "end-capped" columns, and why are they recommended for this compound analysis?

A3: End-capped columns are treated with a reagent that chemically bonds to and covers many of the residual silanol groups that remain after the primary stationary phase (e.g., C18) is bonded to the silica. This "capping" makes the surface less active and reduces the sites available for secondary interactions with basic analytes like this compound, thereby improving peak shape.[1][6]

Q4: Can my sample injection solvent cause peak tailing?

A4: Yes, if the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing. It is always best to dissolve your sample in the initial mobile phase whenever possible.

Q5: When should I consider replacing my HPLC column?

A5: You should consider replacing your column if you observe persistent peak tailing for all analytes that is not resolved by other troubleshooting steps, a significant loss of resolution, or a sudden and irreversible increase in backpressure. These are often signs of a contaminated or voided column.[4]

Experimental Protocols

Optimized HPLC Method for this compound Analysis with Improved Peak Shape

This method is designed to minimize peak tailing for this compound.

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm (High-purity, end-capped)
Mobile Phase 25 mM Ammonium acetate buffer (pH 5.0) : Acetonitrile (95:5, v/v)[7]
Flow Rate 0.6 mL/min[7]
Column Temperature 50 °C[7]
Detection UV at 254 nm[7][8]
Injection Volume 1 µL[7]
Sample Preparation Dissolve this compound standard and samples in a mixture of water and acetonitrile (80:20, v/v).[7]
Mobile Phase Preparation (25 mM Ammonium Acetate, pH 5.0)
  • Weigh and dissolve 1.927 g of ammonium acetate in 1 L of HPLC-grade water.

  • Adjust the pH to 5.0 with acetic acid.

  • Filter the buffer through a 0.45 µm membrane filter before use.

Visualizations

PeakTailingTroubleshooting cluster_chem Chemical & Method Issues cluster_phys Physical & Hardware Issues start Peak Tailing Observed for this compound q1 Does only this compound peak tail? start->q1 chem_issue Likely Chemical Interaction q1->chem_issue Yes phys_issue Likely Physical/Hardware Issue q1->phys_issue No (All Peaks Tail) ph_adjust Adjust Mobile Phase pH (2.5-3.5) chem_issue->ph_adjust additives Use Mobile Phase Additives (e.g., TEA) ph_adjust->additives end_bad Issue Persists: Consider Further Investigation ph_adjust->end_bad buffer Increase Buffer Concentration additives->buffer additives->end_bad end_good Peak Shape Improved buffer->end_good buffer->end_bad column_choice Use End-Capped, High-Purity Column phys_issue->column_choice column_health Check for Column Voids/Contamination column_choice->column_health column_choice->end_bad dead_volume Minimize Extra-Column Volume column_health->dead_volume column_health->end_bad overload Check for Column Overload dead_volume->overload dead_volume->end_bad overload->end_good overload->end_bad

Caption: Troubleshooting workflow for this compound peak tailing.

SilanolInteraction cluster_high_ph At Mid to High pH cluster_low_ph At Low pH (e.g., pH < 3) ceph_pos Protonated this compound (R-NH3+) interaction Ionic Interaction ceph_pos->interaction silanol_neg Ionized Silanol (Si-O-) silanol_neg->interaction tailing Peak Tailing interaction->tailing ceph_pos_low Protonated this compound (R-NH3+) no_interaction Reduced Interaction ceph_pos_low->no_interaction silanol_neutral Protonated Silanol (Si-OH) silanol_neutral->no_interaction good_peak Symmetrical Peak no_interaction->good_peak

Caption: Effect of pH on this compound-silanol interactions.

References

Technical Support Center: Cephradine Oral Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for strategies aimed at improving the oral bioavailability of Cephradine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

While this compound is considered to be well-absorbed from the gastrointestinal tract, its bioavailability can be limited by several factors.[1][2][3] The primary challenges include its relatively low aqueous solubility and potential for degradation in the gastrointestinal environment.[4][5] Furthermore, its absorption is primarily carrier-mediated in the upper intestine, meaning the formulation must effectively release the drug in this specific region.[6] Optimizing formulations to address these issues can lead to more consistent and enhanced absorption.

Q2: What are the most promising strategies to enhance this compound's oral bioavailability?

There are several key strategies, largely focused on improving its solubility, dissolution rate, and stability:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix to create an amorphous form of the drug, which significantly increases its solubility and dissolution rate.[7][8]

  • Nanoparticle-Based Systems: Encapsulating this compound into nanocarriers, such as Solid Lipid Nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation, improve its solubility, and enhance its uptake across the intestinal mucosa.[5][9][10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract. This approach keeps the drug in a solubilized state, improving its absorption.[11]

  • Mucoadhesive Formulations: These systems use bioadhesive polymers to prolong the residence time of the dosage form at the site of absorption in the upper intestine, allowing more time for the drug to be absorbed.[12][13][14]

Q3: How do solid dispersions improve the bioavailability of cephalosporins?

Solid dispersions enhance bioavailability primarily by converting the crystalline drug into a higher-energy amorphous state.[7][15] This amorphous form does not need to overcome the crystal lattice energy during dissolution, leading to a much faster dissolution rate and higher apparent solubility. The hydrophilic polymer carrier also improves the wettability of the hydrophobic drug particles. For a related cephalosporin, Cefdinir, this approach led to a 9-fold increase in aqueous solubility and a 6.77-fold increase in oral absorption (AUC) in rats.[16][17][18]

Section 2: Troubleshooting Guides

Issue: My this compound solid dispersion shows poor dissolution improvement.

Possible Cause Solution
Drug Recrystallization The amorphous drug may have converted back to its crystalline form. Confirm the physical state using Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). If recrystallization has occurred, consider using a different polymer with a higher glass transition temperature (Tg) or incorporating a secondary polymer to inhibit crystallization.
Inadequate Polymer Ratio The drug-to-polymer ratio may be too high, leading to incomplete molecular dispersion. Prepare new batches with higher polymer content (e.g., 1:3, 1:5 drug-to-polymer weight ratios) and re-evaluate the dissolution profile.
Improper Solvent Selection The solvent used during preparation (e.g., solvent evaporation method) may not have fully dissolved both the drug and the polymer, leading to a physical mixture rather than a true solid dispersion. Ensure complete dissolution of both components before solvent removal.

Issue: The particle size of my this compound-loaded nanoparticles is too large or inconsistent.

Possible Cause Solution
Insufficient Surfactant Concentration The surfactant concentration may be too low to effectively stabilize the newly formed nanoparticles, leading to aggregation. Increase the surfactant concentration incrementally and monitor the effect on particle size and Polydispersity Index (PDI).
Inadequate Homogenization Energy The energy input during preparation (e.g., sonication or high-pressure homogenization) may be insufficient. Increase the homogenization time, pressure, or amplitude. For hot homogenization methods, ensure the processing temperature is well above the lipid's melting point.
Lipid or Polymer Issues The lipid or polymer used may be unsuitable or impure. Ensure the lipid is fully molten during preparation and consider using a combination of solid and liquid lipids (as in Nanostructured Lipid Carriers, NLCs) to create a less perfect crystal lattice, which can improve drug loading and stability.

Section 3: Data Presentation

The following tables summarize quantitative data from studies on related cephalosporins, which can serve as a benchmark for this compound formulation development.

Table 1: Pharmacokinetic Improvement of Cefdinir via Solid Dispersion [17][18]

Formulation Polymer (1:1 ratio) Increase in Cmax Increase in AUC (Relative Bioavailability)
CSD1HPMC4.30-fold4.30-fold
CSD2CMC-Na6.45-fold6.77-fold
CSD3PVP K303.19-fold3.01-fold
Data from an in vivo study in rats compared to a Cefdinir suspension.

Table 2: Bioavailability Enhancement of Cefixime via Solid Lipid Nanoparticles (SLNs) [19][20]

Formulation Cmax (µg/mL) Tmax (hr) AUC₀₋₂₄ (µg·hr/mL) Relative Bioavailability Increase
Commercial Suspension3.1 ± 0.14.024.5 ± 2.1-
Cefixime-SLN Suspension5.2 ± 0.46.054.1 ± 3.52.20-fold
Cefixime-SLN Capsules4.9 ± 0.36.051.8 ± 2.92.11-fold
Data from an in vivo study in rabbits.

Table 3: Performance of a Model SEDDS Formulation (for Cepharanthine) [11][21][22][23]

Parameter Pure Drug Optimized SEDDS
Dissolution at 30 min ~20%~100%
Particle Size (after emulsification) N/A36.70 nm
Relative Bioavailability (in rats) 100%203.46%
This data for Cepharanthine illustrates the potential of SEDDS for poorly soluble drugs.

Section 4: Experimental Protocols & Visualizations

The following diagram illustrates a general workflow for selecting and optimizing a bioavailability enhancement strategy for this compound.

G cluster_0 Phase 1: Strategy Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: In Vivo Validation A Initial Characterization (Solubility, Permeability) B Formulation Screening (Solid Dispersion, SLN, SEDDS) A->B C In Vitro Dissolution & Drug Release Testing B->C D Optimize Lead Formulation (e.g., Polymer Ratio, Lipid Type) C->D Select best in vitro performer E Physicochemical Characterization (PXRD, DSC, Particle Size) D->E F Ex Vivo Permeation Studies (e.g., Caco-2, Porcine Intestine) E->F G Animal Pharmacokinetic Study (e.g., Rats, Rabbits) F->G Confirm permeation H Data Analysis (Cmax, Tmax, AUC) G->H I Final Formulation Selection H->I

Caption: General workflow for enhancing oral bioavailability.
Protocol 1: Preparation of this compound Solid Dispersion (SD) by Solvent Evaporation

(Adapted from methods for Cefdinir and this compound)[4]

Objective: To prepare a this compound solid dispersion with a hydrophilic polymer (e.g., PVP K-30) to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K-30)

  • Methanol (analytical grade)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and PVP K-30 in the desired weight ratio (start with 1:1, 1:3, and 1:5 w/w for screening).[4]

  • Dissolve the weighed this compound in a suitable volume of methanol in a round-bottom flask using a magnetic stirrer.

  • Gradually add the PVP K-30 to the solution, continuing to stir until it is completely dissolved.

  • Attach the flask to a rotary evaporator. Evaporate the solvent at a controlled temperature (e.g., 40-50°C) and reduced pressure until a solid film or mass is formed on the flask wall.

  • Carefully scrape the solid mass from the flask.

  • Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to ensure complete removal of residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle, then pass it through a fine-mesh sieve (e.g., #100) to ensure uniformity.

  • Store the final product in a desiccator until further characterization (e.g., dissolution testing, PXRD, DSC).

The following diagram illustrates the logical relationship between the components and the final product in the solid dispersion technique.

G cluster_input Inputs cluster_process Process cluster_output Output Drug This compound (Crystalline, Poorly Soluble) Process Solvent Evaporation (Rotary Evaporator) Drug->Process Polymer Hydrophilic Polymer (e.g., PVP K-30) Polymer->Process Solvent Organic Solvent (Methanol) Solvent->Process Output Amorphous Solid Dispersion (Enhanced Solubility & Dissolution) Process->Output Molecular Dispersion

Caption: Logic diagram for the solid dispersion method.
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

(Based on general SLN preparation methods)[10]

Objective: To formulate this compound into SLNs to improve stability and oral absorption.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • High-shear homogenizer or probe sonicator

  • Purified water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid by heating it to approximately 5-10°C above its melting point. Dissolve the accurately weighed this compound in the molten lipid.

  • Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under continuous stirring with a high-shear homogenizer (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to high-energy homogenization. This can be done using a probe sonicator or a high-pressure homogenizer.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles with the drug encapsulated within.

  • The resulting SLN dispersion can be used as a liquid formulation or can be freeze-dried into a powder for incorporation into capsules or tablets.

  • Characterize the formulation for particle size, zeta potential, entrapment efficiency, and drug release.

References

Preventing Cephradine degradation in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of Cephradine in acidic conditions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing rapid degradation. What are the primary factors influencing its stability in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by several factors:

  • pH: this compound is most stable in a pH range of 4 to 5.[1][2] In more acidic or alkaline conditions, the rate of degradation increases.

  • Temperature: The degradation of this compound follows first-order kinetics, and the rate increases with a rise in temperature.[1] It is advisable to store solutions at controlled room temperature or under refrigeration.

  • Light Exposure: Exposure to light can contribute to the degradation of this compound.[1]

  • Concentration: The concentration of this compound can also affect its stability.[3]

  • Excipients and Neutralizing Agents: The choice of neutralizing agents and the presence of other excipients can significantly impact stability.[1][3]

Q2: What is the optimal pH range to maintain the stability of my this compound solution?

A2: The optimal pH range for maximum stability of this compound is between 4 and 5.[1][2] Within this pH range, this compound exists predominantly in its zwitterionic form, which is less susceptible to degradation.[1]

Q3: How can I minimize this compound degradation during my experiments?

A3: To minimize degradation, consider the following:

  • pH Adjustment: Maintain the pH of your solution within the optimal range of 4-5 using a suitable buffer, such as a citrate buffer.[1]

  • Temperature Control: Store your aqueous solutions at a lower temperature, for instance, 5°C, to decrease the degradation rate.[1]

  • Choice of Neutralizing Agent: If a neutralizing agent is required, L-arginine has been shown to result in a more stable solution at a 1% concentration compared to sodium carbonate.[1][3]

  • Solvent Selection: The choice of intravenous diluent can also impact stability. For a 1% this compound-arginine formulation, greater stability was observed in 0.9% sodium chloride injection, lactated Ringer's injection, and Ringer's injection compared to the sodium carbonate formulation.[3]

Q4: What are the primary degradation pathways for this compound in acidic conditions?

A4: In acidic conditions, the primary degradation mechanism for this compound is the hydrolysis of the β-lactam bond.[4][5] Deacetoxycephalosporins like this compound are relatively stable in acid compared to other cephalosporins.[5] For instance, at a pH of 1.0 and a temperature of 35°C, the half-life for the hydrolysis of the β-lactam bond is approximately 25 hours.[5]

Troubleshooting Guides

Problem: Significant loss of this compound potency observed in my assay.

Possible Cause Troubleshooting Steps
Inappropriate pH 1. Measure the pH of your this compound solution. 2. Adjust the pH to the optimal range of 4-5 using a suitable buffer, such as a citrate buffer.[1]
High Storage Temperature 1. Review your storage conditions. 2. Store aqueous solutions at a lower temperature, such as 5°C, to minimize the rate of degradation.[1]
Unsuitable Neutralizing Agent 1. Identify the neutralizing agent used in your formulation. 2. If using sodium carbonate, consider replacing it with L-arginine, which has been shown to improve stability at a 1% concentration.[1][3]
Light Exposure 1. Ensure that your solutions are protected from light by using amber vials or by covering the containers with aluminum foil.

Quantitative Data Summary

Table 1: Stability of 1% this compound Formulations with Different Neutralizing Agents in Various I.V. Diluents

Neutralizing AgentI.V. DiluentStability
1% L-arginine0.9% Sodium Chloride InjectionMore stable than sodium carbonate formulation[3]
1% L-arginineLactated Ringer's InjectionMore stable than sodium carbonate formulation[3]
1% L-arginineRinger's InjectionMore stable than sodium carbonate formulation[3]
1% Sodium Carbonate0.9% Sodium Chloride InjectionLess stable[3]
1% Sodium CarbonateLactated Ringer's InjectionLess stable[3]
1% Sodium CarbonateRinger's InjectionLess stable[3]

Table 2: Potency of this compound Suspension at Different pH Values over 15 Days at Room Temperature

DaypH 4 (%)pH 5 (%)
1109.5106.4
4109.5106.3
6106.3103.2
8102.1101.0
11100.599.5
1594.593.1
Data adapted from a study on the stability of a commercial this compound suspension.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol is a general guideline for inducing the degradation of this compound under acidic conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Treatment: To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Incubation: Keep the mixture at 60°C for 8 hours.

  • Neutralization: After the specified time, cool the solution and neutralize it with 1 M NaOH.

  • Dilution: Dilute the solution to a final concentration of 100 µg/mL with the mobile phase for analysis.[4]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This method can be used to determine the concentration of this compound and monitor its degradation.

  • Apparatus: A High-Performance Liquid Chromatographic system with a UV-Visible detector.

  • Column: Analytical reversed-phase C-8 column (e.g., Luna C-8(2), 5μ, 150 × 4.6 mm).

  • Mobile Phase: A mixture of acetonitrile and monobasic sodium phosphate buffer (pH adjusted to 2.6 with phosphoric acid) in a ratio of 15:85 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 255 nm.

  • Injection Volume: 20 μL.

  • Procedure:

    • Prepare a series of standard solutions of this compound to establish a calibration curve.

    • Prepare test samples by diluting them with the mobile phase to fall within the concentration range of the standard curve.

    • Inject the standard and test solutions into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (indicating degradation products) and a decrease in the peak area of the parent this compound peak.

    • Quantify the amount of remaining this compound in the samples using the calibration curve.[2]

Visualizations

cluster_workflow Experimental Workflow for this compound Stability Testing prep Prepare this compound Solution stress Apply Stress Condition (e.g., Acidic pH, High Temp) prep->stress sample Collect Samples at Time Intervals stress->sample analyze Analyze by HPLC/UV-Spec sample->analyze data Quantify Degradation & Determine Kinetics analyze->data

Caption: Workflow for assessing this compound stability under stress conditions.

cluster_pathway Primary Degradation Pathway of this compound in Acidic Conditions This compound This compound (β-lactam ring intact) hydrolysis Acid-Catalyzed Hydrolysis This compound->hydrolysis H+ intermediate Inactive Intermediate (Opened β-lactam ring) hydrolysis->intermediate H2O products Further Degradation Products intermediate->products

Caption: Acid-catalyzed hydrolysis of this compound's β-lactam ring.

References

Refining Cephradine synthesis to improve yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cephradine synthesis. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ultimately aiming to refine this compound synthesis for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main routes for this compound synthesis are chemical synthesis and enzymatic synthesis.[1][2] The chemical approach is a well-established method that often employs protecting groups and organic solvents.[1] A common chemical method is the mixed anhydride method.[1] Enzymatic synthesis is considered a more environmentally friendly alternative, utilizing enzymes like penicillin acylase to catalyze the coupling of the 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) nucleus with an activated form of a D-(-)-α-2,5-dihydrophenylglycine (DHPG) side chain in an aqueous environment.[1][3]

Q2: What is the most common and critical impurity in this compound synthesis and how can it be minimized?

A2: Cephalexin is the major impurity of concern during this compound synthesis.[2] Its formation is primarily due to the oxidation of the D-dihydrophenylglycine (DHPG) side-chain precursor into phenylglycine (PG).[2] To minimize the formation of Cephalexin, it is recommended to carry out the synthesis under anaerobic conditions.[2][3] The use of high-purity DHPG is also crucial.[2] Chemical synthesis of this compound can result in a product containing about 1.0-1.5% Cephalexin.[3][4]

Q3: How can the color of the final this compound product be improved?

A3: The color and stability of the final this compound product can be enhanced by the addition of sodium bisulphite during the crystallization step.[1]

Q4: What is the role of protecting groups in the chemical synthesis of this compound?

A4: In chemical synthesis, protecting groups are often used to prevent unwanted side reactions at the amino and carboxyl groups of the 7-ADCA and DHPG starting materials.[1][3] However, some methods have been developed to avoid the need for protection of the C4-position carboxyl and C7-position amino groups of 7-ADCA, which can improve the purity of the final product by reducing the introduction of organic bases and silylating agents.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution Expected Outcome
Low Yield Suboptimal Reaction pH: The pH of the reaction mixture is outside the optimal range for the coupling reaction.For enzymatic synthesis, maintain the pH between 6.3 and 8.5.[4] For the mixed anhydride chemical synthesis, the coupling reaction is typically carried out under anhydrous conditions, with pH adjustment occurring during the hydrolysis/deprotection step.Increased conversion of reactants to this compound.
Incorrect Reaction Temperature: The temperature is too high or too low, affecting reaction kinetics or enzyme stability.For the mixed anhydride method, the coupling of the activated side chain with 7-ADCA is performed at a low temperature, around -35°C.[1] For enzymatic synthesis, the optimal temperature can vary depending on the specific enzyme used, but a range of 5°C to 25°C is generally effective.[4]Improved reaction rate and minimized side reactions or enzyme denaturation.
Hydrolysis of Activated Side Chain: In enzymatic synthesis, the activated DHPG ester can be hydrolyzed back to DHPG, competing with the desired acylation of 7-ADCA.Employ an enzyme with a high synthesis-to-hydrolysis (S/H) ratio. Immobilized penicillin acylase has been shown to have an increased S/H ratio.[3]A higher proportion of the activated side chain will react with 7-ADCA, leading to a better yield of this compound.
Low Purity Presence of Cephalexin Impurity: Oxidation of the DHPG side chain to phenylglycine.Perform the synthesis and the activation of DHPG under anaerobic conditions to prevent oxidation.[3]Reduced formation of Cephalexin, leading to a purer final product.
Inefficient Crystallization: Suboptimal conditions during crystallization can lead to poor purification and crystal quality.Optimize crystallization parameters. A dissolving temperature of 15°C and a cooling temperature of 0°C have been shown to be effective.[6] The addition of 1,2-propanediol as an adjuvant can also improve crystal yield and purity.[6]Increased purity of the isolated this compound, with a potential increase in crystal size.
Side Reactions During Chemical Synthesis: The use of reactive reagents can lead to the formation of various byproducts.A method using carbonyldiimidazole to create an active amide from dihydrophenyl glycine sodium dane salt has been reported to produce this compound with good crystallinity and stability.[5] This method also avoids the need for protecting the C4-carboxyl and C7-amino groups of 7-ADCA.[5]A cleaner reaction profile with fewer impurities.

Quantitative Data Summary

Table 1: Impact of Crystallization Conditions on this compound Yield and Purity

ParameterControl ConditionOptimized ConditionReference
Dissolving Temperature>15°C15°C[6]
Initial Crystallization Temp.Not specified30°C[6]
Cooling TemperatureNot specified0°C[6]
AdjuvantNone1,2-propanediol (0.2 volume ratio)[6]
Result
Crystal Yield89.4%92.3%[6]
Crystal Purity90.7%98.2%[6]
Cefalexin Content2.1%0.36%[6]
Average Crystal Size220 µm500 µm[6]

Table 2: Reported Yields for Different Synthesis Methods

Synthesis MethodKey Parameters7-ADCA Conversion RateThis compound YieldReference
Enzymatic SynthesisImmobilized penicillin G acylase from Bacillus megaterium, 25°C, 5 hours81%~87%[7]
Enzymatic SynthesisWild-type acylase from E. coli, immobilizedUp to 68%Not specified[3]
Chemical SynthesisSilylation of 7-ADCA, condensation with mixed anhydride, hydrolysisNot specified88% (overall)[8]

Experimental Protocols

Chemical Synthesis of this compound via Mixed Anhydride Method

This protocol is a representative example of a chemical synthesis route.

  • Preparation of the Mixed Anhydride:

    • Cool a suspension of N-methylacetamide (0.30 moles), D-(-)-α-2,5-dihydrophenylglycine methyl sodium Dane salt (0.987 moles), and gamma-picoline (0.6 mmoles) in dichloromethane (980 ml) to -35°C.[1]

    • Add pivaloyl chloride (0.987 moles) over 30 minutes, ensuring the temperature is maintained at -35°C.[1]

    • Stir the mixture for an additional 2 hours at -35°C to complete the formation of the mixed anhydride.[1]

  • Preparation of the 7-ADCA Solution:

    • In a separate reactor, create a suspension of 7-ADCA (1.0 mole) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mole) in dichloromethane (980 ml).[1]

    • Stir at 20°C until a complete solution is obtained, then cool to -35°C.[1]

  • Coupling Reaction (Acylation):

    • Add the prepared mixed anhydride solution to the 7-ADCA solution while maintaining the temperature at -35°C.[1]

    • Stir the reaction mixture for 3 hours at -35°C.[1]

  • Hydrolysis (Deprotection):

    • Add water (980 ml) and 35% hydrochloric acid (2.0 moles) to the reaction mixture.[1]

    • Raise the temperature to 15°C. This will form a two-phase system.[1]

    • Separate the aqueous phase, which contains the this compound hydrochloride salt, from the organic phase.[3]

Enzymatic Synthesis of this compound

This protocol outlines a typical enzymatic synthesis process.

  • Reactor Setup:

    • Add 22.3 g of 7-ADCA, 0.03 g of EDTA, and 50 g of water to a reactor at 20°C.[1]

    • Adjust the pH to 7.2 with a 25% ammonia solution.[1]

  • Enzymatic Reaction:

    • Dose 46 g of a DHPG-methyl ester (DHPGM) solution into the reactor at a constant rate over 180 minutes.[1]

    • Maintain the pH at 7.2 by adding ammonia solution as needed, and keep the temperature at 20°C.[1]

    • After 60 minutes, add 0.1 g of solid this compound as a seed for crystallization.[1]

  • Reaction Termination and Product Precipitation:

    • After 240 minutes, lower the pH to 6.0 with 25% sulfuric acid to stop the enzymatic reaction and induce the precipitation of the this compound product.[1]

Purification by Crystallization

This protocol describes a method for purifying crude this compound.

  • Dissolution:

    • Dissolve the crude this compound in an aqueous solution with HCl at a temperature of 15°C.[1]

  • Crystallization:

    • Set the initial temperature for crystallization to 30°C.[1]

    • Add 1,2-propanediol as an adjuvant at a volume ratio of 0.2 to the aqueous solution.[1]

    • Cool the solution to 0°C to promote the growth of crystals.[1]

  • Isolation:

    • Isolate the this compound crystals by filtration.[1]

    • Wash the isolated crystals and then dry them.[1]

Visualizations

Chemical_Synthesis_Workflow cluster_MA Mixed Anhydride Preparation (-35°C) cluster_ADCA 7-ADCA Solution Preparation cluster_Coupling Coupling (-35°C) cluster_Hydrolysis Hydrolysis (15°C) DHPG_salt DHPG-Na Dane Salt MA Mixed Anhydride DHPG_salt->MA DCM, N-methylacetamide, γ-picoline Pivaloyl_Cl Pivaloyl Chloride Pivaloyl_Cl->MA Protected_Ceph Protected this compound MA->Protected_Ceph ADCA 7-ADCA ADCA_sol 7-ADCA Solution (-35°C) ADCA->ADCA_sol DCM DBU DBU DBU->ADCA_sol ADCA_sol->Protected_Ceph Ceph_HCl This compound-HCl (Aqueous Phase) Protected_Ceph->Ceph_HCl H₂O, HCl

Caption: Chemical synthesis workflow for this compound via the mixed anhydride method.

Enzymatic_Synthesis_Workflow Start Start: 7-ADCA & EDTA in Water pH_Adjust1 Adjust pH to 7.2 (Ammonia Solution) Start->pH_Adjust1 Reaction Enzymatic Reaction (20°C, pH 7.2) - Dose DHPGM over 180 min - Add Seed Crystal at 60 min pH_Adjust1->Reaction Stop_Precipitate Stop Reaction & Precipitate - Lower pH to 6.0 (H₂SO₄) Reaction->Stop_Precipitate Crude_Ceph Crude this compound Stop_Precipitate->Crude_Ceph Purification_Workflow Crude Crude this compound Dissolve Dissolve in Aqueous HCl (15°C) Crude->Dissolve Crystallize Crystallize - Initial Temp: 30°C - Add 1,2-propanediol - Cool to 0°C Dissolve->Crystallize Isolate Isolate, Wash, & Dry Crystallize->Isolate Pure Pure this compound Crystals Isolate->Pure

References

Troubleshooting guide for Cephradine susceptibility testing errors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for Cephradine susceptibility testing. As this compound itself is rarely tested, this guide focuses on the use of Cefazolin as a surrogate for first-generation cephalosporins, in line with current clinical laboratory practices.

Frequently Asked Questions (FAQs)

Q1: Why is Cefazolin used for this compound susceptibility testing?

A1: Current guidelines from the Clinical and Laboratory Standards Institute (CLSI) do not provide specific interpretive breakpoints for this compound. Instead, a surrogate first-generation cephalosporin, Cefazolin, is tested to infer the susceptibility of bacterial isolates to this compound and other oral cephalosporins. This is particularly common for uncomplicated urinary tract infections (uUTIs) caused by Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[1]

Q2: What are the standard methods for Cefazolin susceptibility testing?

A2: The two most widely accepted and standardized methods are the Kirby-Bauer disk diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Q3: How often should Quality Control (QC) be performed?

A3: Quality control testing should be performed with each new batch of media or disks and at least weekly. QC strains with known susceptibility profiles, such as Escherichia coli ATCC® 25922 and Staphylococcus aureus ATCC® 25923, should be used.

Q4: What should I do if my QC results are out of the acceptable range?

A4: If your QC results fall outside the acceptable ranges, you must investigate the cause before reporting any results. The investigation should systematically review all potential sources of error, including inoculum preparation, media quality, antibiotic disk or solution integrity, and incubation conditions. All experimental results obtained since the last successful QC should be considered invalid, and re-testing is necessary.

Troubleshooting Guide for Cefazolin Susceptibility Testing Errors

This guide addresses common issues encountered during Cefazolin susceptibility testing.

Observed Problem Potential Cause(s) Recommended Corrective Action(s)
Zone of inhibition too small for QC strain 1. Inoculum too heavy.2. Deterioration of Cefazolin in disks.3. Agar depth too thick.4. Incorrect incubation temperature (too high).5. Presence of divalent cations (Ca²⁺, Mg²⁺) in the Mueller-Hinton Agar (MHA) for certain organisms.1. Adjust inoculum turbidity to match a 0.5 McFarland standard.2. Ensure proper storage of disks at -20°C or below and check the expiration date.3. Prepare MHA to a uniform depth of 4 mm.4. Verify incubator temperature is at 35 ± 2°C.5. Use a new lot of MHA that meets QC criteria.
Zone of inhibition too large for QC strain 1. Inoculum too light.2. Cefazolin disks have a higher potency than stated.3. Agar depth too thin.4. Incorrect incubation temperature (too low).1. Adjust inoculum turbidity to match a 0.5 McFarland standard.2. Use a new lot of Cefazolin disks.3. Prepare MHA to a uniform depth of 4 mm.4. Verify incubator temperature is at 35 ± 2°C.
No zone of inhibition 1. Use of a resistant QC strain by mistake.2. Cefazolin disks have no antibiotic.3. Inoculum is a mixed culture.1. Verify the identity of the QC strain.2. Use a new lot of Cefazolin disks.3. Re-isolate the test organism to ensure a pure culture.
MIC value too high for QC strain 1. Inoculum too heavy.2. Incorrect antibiotic dilution series.3. Contamination of the microplate wells.1. Standardize the inoculum to the correct concentration (approximately 5 x 10⁵ CFU/mL in the well).2. Verify the preparation of the Cefazolin dilutions.3. Ensure aseptic technique during plate inoculation.
MIC value too low for QC strain 1. Inoculum too light.2. Incorrect antibiotic dilution series.1. Standardize the inoculum to the correct concentration.2. Verify the preparation of the Cefazolin dilutions.

Data Presentation: Interpretive Criteria for Cefazolin

The following tables provide the CLSI interpretive criteria for Cefazolin susceptibility testing.

Table 1: Cefazolin Interpretive Criteria for Enterobacterales (Systemic Infections)

MethodDisk ContentSusceptibleIntermediateResistant
Disk Diffusion (Zone Diameter in mm) 30 µg≥ 1815-17≤ 14
MIC (µg/mL) -≤ 24≥ 8

Breakpoints are based on a dosage regimen of 2 g administered every 8 hours.[2][3]

Table 2: Cefazolin Interpretive Criteria for Enterobacterales (Uncomplicated Urinary Tract Infections - as a surrogate for oral cephalosporins) *

MethodDisk ContentSusceptibleResistant
Disk Diffusion (Zone Diameter in mm) 30 µg≥ 15≤ 14
MIC (µg/mL) -≤ 16≥ 32

*Applies to E. coli, K. pneumoniae, and P. mirabilis only.[1]

Table 3: Cefazolin Quality Control Ranges

Quality Control StrainMethodDisk ContentAcceptable Range
Escherichia coli ATCC® 25922 Disk Diffusion30 µg21-27 mm
MIC-1-4 µg/mL
Staphylococcus aureus ATCC® 25923 Disk Diffusion30 µg21-29 mm
MIC-0.25-1 µg/mL

Experimental Protocols

Kirby-Bauer Disk Diffusion Method
  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies from an 18-24 hour culture on a non-selective agar plate.

    • Transfer the colonies to a tube with 4-5 mL of sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure a confluent lawn of growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Cefazolin Disk:

    • Using sterile forceps, place a 30 µg Cefazolin disk onto the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar. Do not move the disk once it has been placed.

  • Incubation:

    • Invert the plate and incubate at 35 ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

    • Interpret the result as susceptible, intermediate, or resistant based on the established breakpoints.

Broth Microdilution Method for MIC Determination
  • Preparation of Cefazolin Dilutions:

    • Prepare serial twofold dilutions of Cefazolin in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. A typical concentration range is 0.125 to 64 µg/mL.

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension as described in the disk diffusion protocol.

    • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Dispense the diluted inoculum into each well of the microtiter plate containing the Cefazolin dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

    • Cover the plate and incubate at 35 ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of Cefazolin at which there is no visible growth (turbidity).

Visualizations

experimental_workflow_disk_diffusion cluster_prep Preparation cluster_inoculation Inoculation cluster_testing Testing cluster_analysis Analysis prep_colonies Select 3-5 Colonies prep_suspension Create Bacterial Suspension prep_colonies->prep_suspension prep_standardize Standardize to 0.5 McFarland prep_suspension->prep_standardize inoc_swab Swab MHA Plate prep_standardize->inoc_swab inoc_dry Dry Plate (3-5 min) inoc_swab->inoc_dry test_disk Apply Cefazolin Disk (30 µg) inoc_dry->test_disk test_incubate Incubate (16-20h at 35°C) test_disk->test_incubate analysis_measure Measure Zone Diameter (mm) test_incubate->analysis_measure analysis_interpret Interpret using Breakpoints analysis_measure->analysis_interpret

Caption: Workflow for Cefazolin susceptibility testing using the disk diffusion method.

troubleshooting_ast cluster_investigation Investigation Steps start QC Results Out of Range? check_inoculum Inoculum Density Correct? start->check_inoculum Yes report Report Results start->report No check_media Media (MHA/CAMHB) OK? (pH, depth, expiry) check_inoculum->check_media check_disks Antibiotic Disks/Solutions OK? (storage, expiry) check_media->check_disks check_incubation Incubation Correct? (temp, time, atmosphere) check_disks->check_incubation check_qc_strain QC Strain Viable & Pure? check_incubation->check_qc_strain retest Retest QC & Patient Samples check_qc_strain->retest After Corrective Action retest->start Still Out?

Caption: Troubleshooting decision tree for out-of-range QC results in AST.

References

Technical Support Center: Improving the Dissolution Rate of Cephradine Tablets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the enhancement of Cephradine tablet dissolution rates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its dissolution rate a concern? A1: this compound is a first-generation cephalosporin antibiotic used to treat various bacterial infections.[1][2] It is known to have solubility challenges, which can lead to a slow dissolution rate from solid dosage forms like tablets.[3] A slow dissolution rate can result in incomplete drug release and potentially reduced bioavailability, impacting the therapeutic efficacy of the drug.

Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound? A2: While the specific BCS classification for this compound is not definitively stated in the provided results, its known solubility challenges suggest it may fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][3] For comparison, Cefdinir, another cephalosporin, is classified as BCS Class IV, highlighting the solubility issues common to this drug class.[4][5]

Q3: What are the primary strategies to improve the dissolution rate of poorly soluble drugs like this compound? A3: The main strategies focus on enhancing solubility and promoting rapid tablet disintegration. Key techniques include:

  • Use of Superdisintegrants: Incorporating agents that facilitate the rapid breakup of the tablet matrix.[6][7]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve its wettability and dissolution.[4][8][9]

  • Particle Size Reduction (Micronization): Increasing the surface area of the drug particles to enhance the dissolution rate.[9][10]

  • Nanotechnology Approaches: Utilizing techniques like nanoencapsulation to protect the drug and improve bioavailability.[11][12]

Q4: How do I select an appropriate dissolution medium for this compound tablets? A4: The choice of medium should simulate physiological conditions and be able to discriminate between different formulations. For immediate-release tablets, it is recommended to test in multiple media, such as:

  • pH 1.2 (simulated gastric fluid)[3]

  • pH 4.5 (acetate buffer)[3]

  • pH 6.8 (simulated intestinal fluid)[3] The USP monograph for this compound Tablets specifies 900 mL of 0.12 N hydrochloric acid as the medium.[13]

Troubleshooting Guide

Issue 1: My this compound tablet shows slow or incomplete disintegration.

  • Possible Cause 1: Inadequate Superdisintegrant Concentration.

    • Solution: The concentration of the superdisintegrant (e.g., croscarmellose sodium, sodium starch glycolate, crospovidone) may be too low. Typically, concentrations of 2-5% w/w are effective.[3][14] Incrementally increase the concentration and evaluate the impact on disintegration time and dissolution.

  • Possible Cause 2: Improper Incorporation of Superdisintegrant.

    • Solution: In wet granulation processes, the method of incorporating the superdisintegrant is crucial. For many formulations, incorporating the superdisintegrant both intragranularly and extragranularly, or solely extragranularly, is more effective than only intragranular incorporation.[3][15]

  • Possible Cause 3: Excessive Binder Concentration.

    • Solution: A high concentration of binder can create a hard tablet matrix that resists disintegration.[3] Re-evaluate and potentially lower the binder concentration, ensuring tablet hardness and friability remain within acceptable limits.

  • Possible Cause 4: Excessive Compression Force.

    • Solution: Over-compressing the tablets reduces porosity and hinders water penetration, delaying disintegration.[3] Reduce the compression force and monitor the effect on tablet properties.

Issue 2: The tablet disintegrates, but the drug dissolution rate is still low.

  • Possible Cause 1: Poor Intrinsic Solubility of this compound.

    • Solution: Disintegration alone may not be sufficient if the drug particles themselves do not dissolve readily.[3] Employ solubility enhancement techniques. Creating a solid dispersion with a hydrophilic polymer like Polyvinylpyrrolidone (PVP) K-30 can transform the crystalline drug into a more soluble amorphous state.[3][8]

  • Possible Cause 2: Formation of Drug Agglomerates.

    • Solution: After disintegration, fine drug particles can clump together, reducing the effective surface area for dissolution.[3] Consider incorporating a wetting agent or formulating with a hydrophilic carrier to prevent agglomeration.

  • Possible Cause 3: Gelling of Superdisintegrant.

    • Solution: Some superdisintegrants, like sodium starch glycolate, can form a viscous gel at higher concentrations, which can impede drug release.[3][7] If this is suspected, consider switching to a non-gelling superdisintegrant like crospovidone or using a lower concentration of the gelling agent.[7]

  • Possible Cause 4: Ionic Interaction with Superdisintegrant.

    • Solution: this compound is a cationic drug. Anionic superdisintegrants like croscarmellose sodium and sodium starch glycolate can potentially interact with it, slowing dissolution.[14] The non-ionic superdisintegrant, crospovidone, has been shown to improve the dissolution of cationic drugs as it does not engage in these ionic interactions.[6][7][14]

Data Presentation: Formulation Variables

The following tables summarize key formulation variables and their typical ranges for enhancing this compound dissolution.

Table 1: Superdisintegrant Concentrations for Direct Compression

SuperdisintegrantTypeTypical Concentration (% w/w)Notes
Croscarmellose SodiumAnionic2 - 5%Effective, but potential for ionic interaction with cationic drugs.[14]
Sodium Starch GlycolateAnionic2 - 8% (Optimal ~4%)Can form a viscous gel at higher concentrations.[3][7]
CrospovidoneNon-ionic2 - 5%Often provides the fastest dissolution for cationic drugs due to lack of ionic interaction.[6][14]

Table 2: Drug-to-Polymer Ratios for Solid Dispersions (Solvent Evaporation)

Hydrophilic PolymerTypical Drug:Polymer Ratios (w/w)Expected Outcome
PVP K-301:1, 1:3, 1:5Increased amorphous character and enhanced dissolution.[3]
HPMC1:1Significant improvement in solubility and dissolution.[8]
CMC-Na1:1Markedly increased oral absorption and bioavailability in rat models for similar drugs.[8]

Visualizations

A troubleshooting workflow can help diagnose dissolution problems systematically.

G start_node Low this compound Dissolution Rate decision_node decision_node start_node->decision_node Evaluate Tablet Disintegration process_node process_node sub_solution_node1 Increase Superdisintegrant Conc. (2-5% w/w) process_node->sub_solution_node1 Optimize Formulation sub_solution_node2 Optimize Superdisintegrant Incorporation Method sub_solution_node3 Reduce Binder Concentration sub_solution_node4 Reduce Compression Force decision_node->process_node Disintegration is Slow process_node2 Enhance Drug Solubility decision_node->process_node2 Disintegration is Fast solution_node solution_node sub_solution_node sub_solution_node solution_node1 Prepare Solid Dispersion (e.g., with PVP K-30) process_node2->solution_node1 Primary Method sub_solution_node5 Switch to Non-ionic Superdisintegrant (Crospovidone) process_node2->sub_solution_node5 Secondary Checks sub_solution_node6 Add Wetting Agent sub_solution_node7 Reduce Drug Particle Size

Caption: Troubleshooting workflow for low this compound dissolution.

The following diagram illustrates a typical workflow for preparing and evaluating this compound solid dispersions.

G A 1. Weigh this compound & Hydrophilic Polymer (e.g., PVP K-30) B 2. Dissolve Drug & Polymer in a Suitable Solvent (e.g., Methanol) A->B C 3. Solvent Evaporation (Rotary Evaporator) B->C D 4. Drying (Vacuum Oven) C->D E 5. Pulverize & Sieve the Dried Mass D->E F 6. Characterize Solid Dispersion (PXRD, DSC, FTIR) E->F G 7. Formulate into Tablets (with other excipients) F->G H 8. Perform In Vitro Dissolution Testing G->H

Caption: Experimental workflow for the solid dispersion method.

Experimental Protocols

Protocol 1: Preparation of Tablets by Direct Compression

  • Objective: To prepare this compound tablets with a superdisintegrant to achieve rapid disintegration.

  • Materials:

    • This compound

    • Superdisintegrant (e.g., Croscarmellose Sodium, 4% w/w)

    • Microcrystalline Cellulose (Filler)

    • Magnesium Stearate (Lubricant, 1% w/w)

  • Equipment:

    • Sieve

    • Blender (e.g., V-blender)

    • Tablet Press

  • Procedure:

    • Accurately weigh all ingredients as per the desired formulation.[3]

    • Pass all powders through a suitable mesh screen (e.g., #60 mesh) to ensure uniformity and de-lump.

    • Place the this compound, superdisintegrant, and microcrystalline cellulose into a blender.

    • Mix for a specified time (e.g., 15 minutes) to achieve a homogenous blend.[3]

    • Add the magnesium stearate to the powder blend and mix for a shorter duration (e.g., 2-3 minutes).[3] Avoid over-mixing.

    • Compress the final blend into tablets using a tablet press with appropriate tooling to a target hardness.

    • Evaluate the prepared tablets for hardness, friability, disintegration time, and in vitro dissolution profile.

Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation

  • Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

  • Materials:

    • This compound

    • Polyvinylpyrrolidone K-30 (PVP K-30)

    • Methanol (or other suitable solvent)

  • Equipment:

    • Round-bottom flask

    • Rotary evaporator

    • Vacuum oven

    • Mortar and pestle, Sieve

  • Procedure:

    • Accurately weigh this compound and PVP K-30 in a desired ratio (e.g., 1:1, 1:3, or 1:5 w/w).[3]

    • Dissolve the this compound and PVP K-30 in a suitable volume of methanol in a round-bottom flask with stirring.[3]

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent at a controlled temperature (e.g., 40-50°C) under reduced pressure until a solid mass forms on the flask wall.[3]

    • Scrape the solid mass from the flask.

    • Dry the resulting solid dispersion in a vacuum oven (e.g., at 40°C for 24 hours) to remove residual solvent.[3]

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve.[3]

    • Store the prepared solid dispersion in a desiccator until further analysis and formulation.

Protocol 3: In Vitro Dissolution Testing (USP Apparatus 2)

  • Objective: To determine the in vitro dissolution rate of this compound from a formulated tablet.

  • Equipment & Materials:

    • USP Dissolution Apparatus 2 (Paddle Method)

    • Dissolution Vessels

    • UV-Vis Spectrophotometer or HPLC

    • Dissolution Medium: 900 mL of 0.12 N HCl (or other justified medium like pH 6.8 phosphate buffer).[3][13]

  • Procedure:

    • Set the dissolution bath temperature to 37 ± 0.5°C.[3]

    • De-aerate the dissolution medium.

    • Add 900 mL of the dissolution medium to each vessel.

    • Set the paddle speed to a specified rpm (e.g., 75 rpm per USP monograph).[3][13]

    • Place one tablet in each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).[3]

    • Immediately replace the withdrawn sample volume with fresh, pre-warmed medium.

    • Filter the samples promptly through a suitable filter (e.g., 0.45 µm).

    • Analyze the samples for this compound concentration using a validated analytical method (e.g., UV spectrophotometry at ~255 nm or HPLC).[13]

    • Calculate the cumulative percentage of drug dissolved at each time point.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Cephradine in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Cephradine, a first-generation cephalosporin antibiotic, in plasma samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The choice of analytical methodology can significantly impact the reliability and efficiency of these studies. This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the determination of this compound in human plasma. The information presented is collated from published, peer-reviewed research to aid in the selection of the most appropriate method for your research needs.

Method Performance Comparison

The following tables summarize the key performance parameters of validated HPLC-UV and LC-MS/MS methods for the analysis of this compound in plasma. These parameters are essential for evaluating a method's reliability, sensitivity, and accuracy.

Table 1: HPLC-UV Method Validation Parameters
ParameterReported Value(s)Reference(s)
Linearity Range0.2 - 30.0 µg/mL[1]
Lower Limit of Quantification (LLOQ)0.2 µg/mL[1]
Accuracy-4.1% bias at LLOQ[1]
Intra-assay Precision (%RSD)4.9% at LLOQ[1]
Inter-assay Precision (%RSD)Negligible[1]
RecoveryNot explicitly stated
Table 2: LC-MS/MS Method Validation Parameters
ParameterReported Value(s)Reference(s)
Linearity Range0.05 - 50 µg/mL[2]
Correlation Coefficient (r²)> 0.996[2]
Lower Limit of Quantification (LLOQ)0.05 µg/mL[2]
Accuracy87.92% to 111.16%[2]
Precision (%CV)< 9.36%[2]
RecoveryNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are generalized experimental protocols for the HPLC-UV and LC-MS/MS methods based on the reviewed literature.

HPLC-UV Method Protocol

This method relies on the separation of this compound from plasma components using a reversed-phase HPLC system, followed by detection using a UV spectrophotometer.

1. Sample Preparation (Protein Precipitation)

  • To a 200 µL aliquot of human plasma, add a suitable internal standard (e.g., cephaloridine).

  • Add a protein precipitating agent, such as perchloric acid or trichloroacetic acid.[1][2]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions

  • Column: Polymeric reversed-phase PLRP-S column or a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][3]

  • Mobile Phase: An isocratic mixture of a buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 3.4) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 88:12 (v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at 260 nm.[1]

  • Injection Volume: 20 µL.

LC-MS/MS Method Protocol

This highly sensitive and selective method utilizes liquid chromatography for separation and tandem mass spectrometry for detection and quantification.

1. Sample Preparation (Protein Precipitation)

  • To a plasma sample, add an internal standard (e.g., cefaclor).[2]

  • Precipitate the plasma proteins using an organic solvent like acetonitrile or trichloroacetic acid.[2]

  • Vortex the mixture vigorously.

  • Centrifuge to separate the precipitated proteins.

  • Transfer the supernatant to a clean tube for injection.

2. Chromatographic Conditions

  • Column: A suitable column such as a CN column.[2]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile, water, and formic acid (e.g., 25:75:0.1, v/v/v).[2]

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transitions:

    • This compound: m/z 350.0 → 90.8[2]

    • Internal Standard (Cefaclor): m/z 368.1 → 106.0[2]

Bioanalytical Method Validation Workflow

The validation of a bioanalytical method is a critical process to ensure the reliability of the data generated. The following diagram illustrates the logical workflow of the key steps involved in this process.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_2 Sample Analysis Dev Method Optimization Selectivity Selectivity Dev->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Recovery Recovery Precision->Recovery Stability Stability Recovery->Stability LLOQ LLOQ Stability->LLOQ Analysis Routine Sample Analysis LLOQ->Analysis

Caption: Workflow for bioanalytical method validation.

Conclusion

Both HPLC-UV and LC-MS/MS methods have been successfully validated and applied for the determination of this compound in human plasma. The choice between the two methods will depend on the specific requirements of the study.

The LC-MS/MS method offers superior sensitivity with a lower LLOQ, making it more suitable for studies requiring the detection of low concentrations of this compound.[2] It also provides greater selectivity, which can be advantageous when dealing with complex plasma matrices.

The HPLC-UV method, while less sensitive, is a robust and cost-effective alternative that is well-suited for studies where higher concentrations of this compound are expected.[1] The instrumentation is more widely available in many laboratories.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the study's objectives, the required sensitivity, the available resources, and the regulatory requirements. This guide provides the foundational data and protocols to make an informed decision.

References

A Comparative Efficacy Analysis of Cephradine and Cefaclor for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the in vitro and in vivo performance of the cephalosporin antibiotics Cephradine and Cefaclor reveals key differences in their antibacterial potency and pharmacokinetic profiles. This guide synthesizes available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals in the field of infectious diseases.

Cefaclor, a second-generation cephalosporin, generally demonstrates superior in vitro antibacterial activity against a range of common pathogens when compared to the first-generation cephalosporin, this compound. This enhanced potency is a critical consideration in the development of new antibacterial agents. However, pharmacokinetic studies indicate that Cefaclor is absorbed and eliminated more rapidly, resulting in lower serum levels and urinary recovery, a factor attributed to its chemical instability. This guide will delve into the quantitative data supporting these findings, outline the experimental methodologies used, and visualize the fundamental mechanisms of action.

In Vitro Efficacy: A Quantitative Comparison

The in vitro antibacterial efficacy of this compound and Cefaclor has been evaluated using standardized methods such as the agar dilution technique to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative in vitro activity of these two cephalosporins against key Gram-positive and Gram-negative bacteria.

Table 1: Comparative In Vitro Activity (MIC) of this compound and Cefaclor against Gram-Negative Bacteria

BacteriumThis compound (µg/mL)Cefaclor (µg/mL)
Escherichia coli (Mean MIC)8.1 ± 4.22.2 ± 1.4
Proteus mirabilis (Mean MIC)8.1 ± 4.22.2 ± 1.4
Klebsiella pneumoniaeCefaclor is more activeThis compound is less active

Data for E. coli and P. mirabilis from a study on urinary tract infection isolates[1]. Data for K. pneumoniae indicates a qualitative superiority of Cefaclor[2].

Table 2: Comparative In Vitro Activity of this compound and Cefaclor against Gram-Positive Bacteria

BacteriumThis compoundCefaclor
Staphylococcus aureusCefaclor is more activeThis compound is less active

Qualitative data indicates Cefaclor's superior activity against S. aureus[2].

Pharmacokinetic Properties: A Tale of Two Cephalosporins

Pharmacokinetic studies in healthy volunteers have highlighted significant differences in the absorption, distribution, metabolism, and excretion of this compound and Cefaclor.

Table 3: Comparative Pharmacokinetic Parameters

ParameterThis compoundCefaclor
Absorption Well absorbedRapidly absorbed
Elimination Slower eliminationMore rapid elimination
Serum Levels Higher serum levelsLower serum levels
Urinary Recovery Higher urinary recoveryLower urinary recovery

These differences are attributed to the greater chemical instability of Cefaclor.

Clinical Efficacy: Insights from Clinical Trials

Direct head-to-head clinical trials comparing this compound and Cefaclor for specific infections are limited. However, studies comparing each to other antibiotics provide context for their clinical utility.

  • Urinary Tract Infections: In a study of urinary tract infections caused by E. coli and P. mirabilis, the in vitro data demonstrated the superior activity of Cefaclor over this compound[1].

  • Respiratory Tract Infections: Cefaclor has been shown to be effective in treating respiratory tract infections[3].

  • Skin and Soft Tissue Infections: Both first and second-generation cephalosporins are utilized for skin and soft tissue infections[4].

Mechanism of Action: Targeting the Bacterial Cell Wall

Both this compound and Cefaclor are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of PBP-mediated cross-linking weakens the cell wall, leading to cell lysis and bacterial death.

Cephalosporin Mechanism of Action Mechanism of Action of this compound and Cefaclor cluster_bacterium Bacterial Cell cluster_effect Effect of Cephalosporins Bacterial_Cell_Wall Bacterial Cell Wall (Peptidoglycan) PBPs Penicillin-Binding Proteins (PBPs) PBPs->Bacterial_Cell_Wall Maintains integrity Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Catalyzes final step Cephalosporins This compound / Cefaclor (Beta-Lactam Antibiotics) Cephalosporins->PBPs Binds to Inhibition Inhibition of PBP Activity Cephalosporins->Inhibition Weakened_Cell_Wall Weakened Cell Wall Inhibition->Weakened_Cell_Wall Cell_Lysis Cell Lysis and Bacterial Death Weakened_Cell_Wall->Cell_Lysis Agar Dilution Workflow Workflow for Agar Dilution MIC Testing Start Start Prepare_Stock Prepare Antibiotic Stock Solutions Start->Prepare_Stock Serial_Dilute Perform Serial Dilutions Prepare_Stock->Serial_Dilute Incorporate_Agar Incorporate into Molten Agar Serial_Dilute->Incorporate_Agar Inoculate_Plates Inoculate Agar Plates Incorporate_Agar->Inoculate_Plates Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Read_MIC Read MIC Results Incubate->Read_MIC End End Read_MIC->End

References

Cephradine's Cross-Reactivity Profile with Beta-Lactam Antibiotics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The potential for allergic cross-reactivity among β-lactam antibiotics is a critical consideration in both clinical practice and drug development. This guide provides an objective comparison of Cephradine, a first-generation cephalosporin, and its cross-reactivity with other beta-lactam antibiotics, supported by experimental data and detailed methodologies. The primary determinant for this cross-reactivity is now understood to be the structural similarity of the R1 side chain, rather than the shared β-lactam ring itself.[1][2][3]

This compound shares an identical R1 side chain with ampicillin and other first-generation cephalosporins like cephalexin, placing it in a group with a higher potential for cross-reactivity with these specific agents.[4][5] Conversely, the risk of cross-reactivity with second, third, and fourth-generation cephalosporins, which have dissimilar side chains, is minimal to negligible.[1][6][7]

Quantitative Analysis of Cross-Reactivity

While extensive head-to-head studies for this compound against all other beta-lactams are limited, a significant body of evidence allows for a clear understanding of its cross-reactivity patterns. The data, largely derived from studies on aminopenicillins and first-generation cephalosporins with identical R1 side chains, is summarized below.

Antibiotic Class Specific Antibiotic(s) Shared Side Chain with this compound Observed Cross-Reactivity Rate/Risk References
Aminopenicillins Ampicillin, AmoxicillinIdentical (with Ampicillin) or Similar (with Amoxicillin) R1 Side ChainHigh. In ampicillin/amoxicillin allergic patients, the risk of reacting to first-generation cephalosporins is significantly increased. Odds Ratio (OR) for first-gen cephalosporins: 4.8.[7][8] Cross-reactivity can be as high as 20-40% in patients with a confirmed IgE-mediated allergy.[9][2][4][6][7][8][9]
First-Generation Cephalosporins Cephalexin, CefadroxilIdentical or Similar R1 Side ChainHigh. Due to identical R1 side chains, significant cross-reactivity is expected.[2][5] One study noted that in 252 patients with immediate hypersensitivity to penicillin, 38% reacted to cephalosporins with similar side chains.[9][1][2][5][9]
Second-Generation Cephalosporins Cefuroxime, CefaclorDissimilar R1 Side Chains (e.g., Cefuroxime). Cefaclor shares similarities.Low to Moderate. Negligible risk with agents like Cefuroxime (OR: 1.1).[7] Caution is advised with Cefaclor due to some structural similarities.[1][1][6][7]
Third & Fourth-Generation Cephalosporins Ceftriaxone, Ceftazidime, CefepimeDissimilar R1 Side ChainsVery Low/Negligible. The risk is not significantly different from the baseline risk in non-allergic patients (OR: 0.5).[1][8][1][6][7][8]
Carbapenems Imipenem, MeropenemDissimilar StructureVery Low. In patients with a confirmed IgE-mediated penicillin allergy, the rate of cross-reactivity is less than 1%.[10][10][11]
Monobactams AztreonamDissimilar StructureNone. Aztreonam is generally considered safe for patients with beta-lactam allergies, with the notable exception of patients allergic to Ceftazidime, as they share an identical R1 side chain.[3][4][3][4][12]

Experimental Protocols for Assessment

The evaluation of beta-lactam cross-reactivity involves a combination of in vivo and in vitro tests designed to detect the presence of drug-specific IgE antibodies.

In Vivo Diagnostic Tests

In vivo tests are the gold standard for diagnosing immediate-type hypersensitivity but must be conducted by trained professionals in a setting equipped to handle severe allergic reactions.

  • Skin Prick Testing (SPT):

    • Purpose: To detect the presence of drug-specific IgE antibodies on cutaneous mast cells.[5]

    • Methodology: A small drop of the antibiotic solution at a non-irritating concentration is applied to the skin (typically the forearm). A sterile lancet is used to lightly prick the skin through the drop. A positive control (histamine) and a negative control (saline) are used alongside.[5]

    • Interpretation: A positive result is the formation of a wheal and flare at the test site, typically within 15-20 minutes, that is larger than the negative control.

  • Intradermal Testing (IDT):

    • Purpose: A more sensitive method used when SPT results are negative but suspicion of allergy remains high.[5]

    • Methodology: A small volume (e.g., 0.02-0.05 mL) of a more dilute, non-irritating concentration of the antibiotic solution is injected into the dermis to create a small bleb.[5]

    • Interpretation: A positive result is defined as an increase in the bleb's diameter by at least 3 mm, accompanied by redness, within 15-20 minutes.[5]

  • Drug Provocation Test (DPT) / Graded Challenge:

    • Purpose: Considered the definitive test to confirm or rule out hypersensitivity when skin tests are negative.

    • Methodology: The patient is administered the drug in gradually increasing doses, starting with 1/100th or 1/10th of the therapeutic dose, at fixed intervals (e.g., 30-60 minutes) under close medical supervision.[5][13]

    • Interpretation: The absence of any allergic reaction after the full therapeutic dose confirms tolerance. The onset of symptoms like urticaria, angioedema, or respiratory distress confirms hypersensitivity.[5][13]

In Vitro Diagnostic Tests

In vitro tests are used as complementary diagnostics and are particularly useful when skin testing is contraindicated.

  • Specific IgE (sIgE) Immunoassays (e.g., ELISA, RAST):

    • Purpose: To quantify the level of circulating IgE antibodies specific to a particular beta-lactam.

    • Methodology: These assays, such as the Radioallergosorbent Test (RAST) or Enzyme-Linked Immunosorbent Assay (ELISA), involve incubating the patient's serum with the drug antigen bound to a solid phase. If specific IgE is present, it binds to the antigen and is subsequently detected by a labeled anti-IgE antibody.[11][14][15]

    • Interpretation: Elevated levels of drug-specific IgE suggest sensitization. However, the sensitivity of these tests can be low, leading to false negatives.[11][14]

  • Basophil Activation Test (BAT):

    • Purpose: A functional assay that measures the activation of basophils (a type of white blood cell) in response to an allergen.

    • Methodology: The patient's whole blood is incubated with the suspect antibiotic. The activation of basophils is then measured by detecting the expression of specific cell surface markers (like CD63) using flow cytometry.

    • Interpretation: An increased percentage of activated basophils compared to a negative control indicates an IgE-mediated sensitization to the drug.

Visualizing Key Pathways and Processes

experimental_workflow cluster_0 Initial Assessment cluster_1 In Vivo Testing cluster_2 In Vitro Testing (Complementary) cluster_3 Diagnosis & Outcome history Patient History of Beta-Lactam Allergy spt Skin Prick Test (SPT) with Culprit & Alternative Beta-Lactams history->spt invitro Specific IgE Assay / BAT history->invitro If skin test contraindicated idt Intradermal Test (IDT) spt->idt If SPT Negative allergic Allergic spt->allergic If SPT Positive dpt Drug Provocation Test (DPT) idt->dpt If IDT Negative idt->allergic If IDT Positive tolerant Tolerant dpt->tolerant No Reaction dpt->allergic Reaction Occurs ig_e_pathway cluster_0 Sensitization Phase (First Exposure) cluster_1 Elicitation Phase (Re-Exposure) antigen Beta-Lactam Antigen (e.g., this compound) apc Antigen Presenting Cell (APC) Engulfs Antigen antigen->apc th2 T-Helper 2 Cell (Th2) Activation apc->th2 bcell B-Cell Stimulation th2->bcell plasma Plasma Cell Differentiation bcell->plasma ige Drug-Specific IgE Production plasma->ige mast_sens IgE Binds to Mast Cells ige->mast_sens crosslink Antigen Cross-links IgE on Mast Cell re_exposure Re-Exposure to Same Beta-Lactam re_exposure->crosslink degran Mast Cell Degranulation crosslink->degran mediators Release of Histamine, Leukotrienes, etc. degran->mediators symptoms Allergic Symptoms (Urticaria, Anaphylaxis) mediators->symptoms

References

A Comparative Guide to Confirming the Purity of Cephradine Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of a reference standard is paramount in pharmaceutical research and development, ensuring the accuracy and reliability of analytical data. This guide provides a comparative overview of key analytical techniques for confirming the purity of Cephradine reference standards. It includes detailed experimental protocols and presents data in a clear, comparative format to aid researchers in selecting the most appropriate methods for their needs.

Introduction to this compound and the Importance of Purity

This compound is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1][2] As a reference standard, its purity must be rigorously established to serve as a reliable benchmark for the quantification of this compound in pharmaceutical formulations and biological samples. Impurities can affect the standard's potency and may introduce variability in analytical results, ultimately impacting drug safety and efficacy.

Comparison of Analytical Methodologies

The confirmation of a this compound reference standard's purity is typically achieved through a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative analysis of this compound and its impurities.[3] Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the identification and structural elucidation of the main component and any present impurities. UV-Vis Spectroscopy offers a simpler, more accessible method for quantitative determination.

Table 1: Comparison of Key Analytical Techniques for this compound Purity Assessment
Technique Principle Information Provided Strengths Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.Quantitative purity (area %), presence of related substance impurities.High precision and accuracy, robust and widely available.Requires reference standards for impurity identification.
LC-MS/MS Separation by HPLC followed by mass analysis of the parent ion and its fragments.Quantitative purity, molecular weight confirmation, impurity identification and structural information.[4]High sensitivity and selectivity, definitive identification of impurities.[5]More complex instrumentation and data analysis.
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural elucidation of the main component and impurities, detection of non-chromophoric impurities.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to MS, requires higher sample concentrations.
UV-Vis Spectroscopy Measurement of the absorption of ultraviolet and visible light by the sample.Quantitative determination of this compound concentration.[1]Simple, rapid, and cost-effective.[1]Non-specific, susceptible to interference from impurities that absorb at the same wavelength.

Experimental Workflows and Protocols

A comprehensive assessment of a this compound reference standard involves a multi-step workflow to ensure a thorough evaluation of its purity.

G cluster_0 Sample Handling cluster_1 Purity Assessment cluster_2 Data Analysis & Reporting reception Receive this compound Reference Standard storage Store under specified conditions (e.g., 2-8°C) reception->storage hplc HPLC-UV for Quantitative Purity storage->hplc lcms LC-MS for Impurity Identification storage->lcms nmr NMR for Structural Confirmation storage->nmr analysis Integrate Data from all techniques hplc->analysis lcms->analysis nmr->analysis purity_assignment Assign Purity Value analysis->purity_assignment coa Generate Certificate of Analysis purity_assignment->coa

Caption: Workflow for this compound Reference Standard Purity Confirmation.

Experimental Protocol: HPLC-UV Purity Determination

This protocol is based on established methods for this compound analysis.[3][6]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[6]

  • Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate adjusted to a specific pH) and an organic modifier like methanol or acetonitrile.[6]

  • Flow Rate: Typically around 1.0 mL/min.[6]

  • Detection Wavelength: UV detection is often performed at 220 nm or 254 nm.[6]

  • Sample Preparation:

    • Reference Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration.

    • Test Solution: Prepare the sample to be tested at the same concentration as the reference solution.

  • Analysis: Inject equal volumes of the reference and test solutions into the chromatograph. Record the chromatograms and integrate the peak areas.

  • Calculation of Purity: The purity of the test sample is calculated by comparing the area of the main peak in the test solution to that in the reference solution, taking into account the areas of any impurity peaks. The percentage of any specific impurity, such as cephalexin, can also be determined.[7]

Table 2: Hypothetical Purity Assessment Data for a this compound Reference Standard
Analytical Method Parameter Measured Result Notes
HPLC-UV Purity (Area %)99.85%Main peak area relative to total peak area.
Cephalexin content0.10%A known related substance.
Other impurities0.05%Sum of other impurity peaks.
LC-MS Molecular Weight349.1098 m/zConsistent with the theoretical mass of this compound [M+H]⁺.
Impurity IdentificationImpurity A (m/z 214.24) and Impurity G identified.Structures confirmed by MS/MS fragmentation.
qNMR Purity (mole/mole)99.8%Determined against a certified internal standard.
Loss on Drying Water Content0.15%Important for calculating purity on an anhydrous basis.
Overall Purity Assigned Purity 99.7% Calculated on an anhydrous basis, considering all data.

Signaling Pathway Context: Mechanism of Action

While not directly related to purity testing, understanding the biological context of a reference standard is crucial. This compound, like other β-lactam antibiotics, acts by inhibiting bacterial cell wall synthesis.

G ceph This compound pbp Penicillin-Binding Proteins (PBPs) ceph->pbp Binds to transpeptidation Transpeptidation (Cell Wall Cross-linking) pbp->transpeptidation Inhibits lysis Bacterial Cell Lysis transpeptidation->lysis Leads to

Caption: Simplified Mechanism of Action of this compound.

Conclusion

Confirming the purity of a this compound reference standard requires a multi-faceted analytical approach. While HPLC-UV provides robust quantitative data on purity and related substances, orthogonal methods such as LC-MS and NMR are essential for definitive identification of impurities and structural confirmation. The combination of these techniques ensures a comprehensive characterization of the reference standard, leading to greater accuracy and reliability in pharmaceutical analysis and research. Researchers should select the appropriate combination of methods based on their specific requirements and the intended use of the reference standard.

References

Validating Cephradine's Mechanism of Action: A Comparative Guide Based on Genetic Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mechanism of action of Cephradine, a first-generation cephalosporin antibiotic. By integrating findings from genetic studies and comparative in vitro activity data, we offer a comprehensive resource for understanding and further investigating this established antibacterial agent.

Unveiling the Established Mechanism of Action

This compound, like other β-lactam antibiotics, executes its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1] Its primary target is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[1] Peptidoglycan provides structural integrity to the bacterial cell wall, and its inhibition leads to cell lysis and death. The β-lactam ring of this compound mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors, allowing it to bind to the active site of PBPs and inhibit their enzymatic activity.[1]

Genetic Studies: Corroborating the Target and Unveiling Resistance

Genetic studies provide powerful evidence to validate the mechanism of action of an antibiotic. For this compound and other cephalosporins, this validation largely comes from the study of resistance mechanisms.

Mutations in Penicillin-Binding Protein (PBP) Genes:

The most direct genetic evidence supporting the role of PBPs as the target of this compound comes from the analysis of mutations in the genes encoding these proteins. Bacteria that develop resistance to cephalosporins often harbor mutations in their PBP genes. These mutations can alter the structure of the PBP active site, reducing its affinity for β-lactam antibiotics and thereby diminishing the drug's efficacy.

For instance, studies on Streptococcus agalactiae have shown that specific mutations in the pbp2x and pbp1a genes are associated with reduced susceptibility to cephalosporins.[2] Similarly, in Staphylococcus aureus, mutations in pbp4 have been shown to mediate high-level resistance to new-generation cephalosporins.[3] While these studies do not always use this compound specifically, the principle of cross-resistance within the cephalosporin class strongly suggests that mutations in PBP genes are a key mechanism of resistance to this compound as well. The deletion of the pbp4 gene in resistant S. aureus strains has been shown to restore susceptibility to a range of β-lactam drugs, providing direct genetic proof of its role in resistance.[3]

Gene Expression Profiling in Response to this compound:

Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, offer a broader view of the cellular response to an antibiotic. A study on Clostridioides difficile exposed to this compound revealed the upregulation of several genes.[4] Notably, a putative heterodimeric ABC transporter was consistently upregulated upon exposure to this compound and other cephalosporins, suggesting a potential efflux-based resistance mechanism.[4] While not directly validating the primary mechanism of action, this type of genetic study helps to understand the secondary responses and potential resistance pathways that bacteria employ to counteract the effects of the drug.

Comparative In Vitro Activity

To contextualize the efficacy of this compound, it is essential to compare its in vitro activity with that of other antibiotics. The minimum inhibitory concentration (MIC) is a key metric for this comparison, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

AntibioticOrganismMIC50 (µg/mL)MIC90 (µg/mL)
This compound Staphylococcus aureus64512
CefazolinStaphylococcus aureus1.3 (GM MIC)2
CephalexinStaphylococcus aureus--
CefaclorStaphylococcus aureus--
This compound Escherichia coli--
CefazolinEscherichia coli--
CephalexinEscherichia coli--
CefaclorEscherichia coli--

MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. GM MIC refers to the Geometric Mean MIC. Data for Cephalexin and Cefaclor against these specific organisms was not available in the provided search results. A study reported Cefazolin to be 6.12 times more active than this compound against E. coli, though specific MIC values were not provided.[5]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antibiotic against a specific bacterium.

1. Preparation of Antibiotic Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent at a concentration of at least 1000 µg/mL.[6] Sterilization can be achieved by membrane filtration.

2. Preparation of Antibiotic Dilutions:

  • Perform serial two-fold dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[6]

3. Inoculum Preparation:

  • From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Dispense 100 µL of the diluted inoculum into each well of the microtiter plate containing the antibiotic dilutions.

  • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubate the plate at 35 ± 2°C in ambient air for 16-20 hours.

5. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[6]

Gene Expression Analysis by RNA-Seq

This protocol outlines the general steps for analyzing changes in gene expression in bacteria upon treatment with this compound.

1. Bacterial Culture and Treatment:

  • Grow the bacterial strain of interest in a suitable broth medium to the exponential growth phase.

  • Expose the culture to a sub-inhibitory concentration of this compound. An untreated culture should be run in parallel as a control.[4]

2. RNA Extraction:

  • Harvest the bacterial cells from both the treated and control cultures.

  • Extract total RNA using a commercially available RNA extraction kit, following the manufacturer's instructions.

3. Library Preparation and Sequencing:

  • Deplete ribosomal RNA (rRNA) from the total RNA samples.

  • Construct sequencing libraries from the rRNA-depleted RNA.

  • Perform high-throughput sequencing of the prepared libraries.

4. Data Analysis:

  • Align the sequencing reads to the reference genome of the bacterium.

  • Quantify the expression level of each gene.

  • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the this compound-treated sample compared to the control.

Visualizing the Mechanism and Experimental Logic

cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_drug This compound Action UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_pentapeptide MurC-F Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase (PBP) CellWall Cross-linked Cell Wall Peptidoglycan->CellWall Transpeptidase (PBP) This compound This compound This compound->Peptidoglycan Inhibits This compound->CellWall Inhibits cluster_validation Genetic Validation Workflow Hypothesis Hypothesis: This compound targets PBPs Experiment1 Experiment 1: Sequence PBP genes of resistant and susceptible strains Hypothesis->Experiment1 Experiment2 Experiment 2: Gene knockout of a PBP gene Hypothesis->Experiment2 Result1 Result 1: Mutations found in PBP genes of resistant strains Experiment1->Result1 Result2 Result 2: Knockout strain shows increased susceptibility Experiment2->Result2 Conclusion Conclusion: Genetic evidence supports that PBPs are the target of this compound Result1->Conclusion Result2->Conclusion cluster_mic Broth Microdilution Experimental Workflow Start Start PrepareAntibiotic Prepare serial dilutions of this compound Start->PrepareAntibiotic PrepareInoculum Prepare standardized bacterial inoculum Start->PrepareInoculum Inoculate Inoculate microtiter plate PrepareAntibiotic->Inoculate PrepareInoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadResults Visually assess for growth and determine MIC Incubate->ReadResults End End ReadResults->End

References

A Comparative Analysis of the Nephrotoxic Profiles of Cephradine and Gentamicin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data reveals a stark contrast in the nephrotoxic potential of the cephalosporin antibiotic Cephradine and the aminoglycoside Gentamicin. While Gentamicin is a well-documented nephrotoxin, inducing significant renal damage in preclinical studies, this compound appears to have a minimal to negligible impact on kidney function and structure.

This guide provides a detailed comparison of the nephrotoxicity of this compound and Gentamicin, drawing upon available experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the renal safety profiles of these two widely used antibiotics.

Executive Summary of Comparative Nephrotoxicity

Experimental evidence strongly indicates that Gentamicin poses a significant risk of nephrotoxicity, characterized by acute tubular necrosis, elevated serum creatinine and blood urea nitrogen (BUN) levels, and oxidative stress. In contrast, preclinical toxicology studies on this compound have not demonstrated significant signs of nephrotoxicity, even at high doses administered over extended periods.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from animal studies investigating the nephrotoxicity of this compound and Gentamicin.

Table 1: Effects of this compound on Renal Function and Histopathology in Animal Models

SpeciesDosageDurationKey FindingsReference
Rats160, 480, or 1,600 mg/kg/day (intraperitoneal)4 weeksNo clinical, biochemical, gross, or micropathological changes indicative of nephrotoxicity were observed.[1][1]
Dogs80, 240, or 800 mg/kg/day (intravenous)4 weeksNo signs of nephrotoxicity were reported.[1][1]
Monkeys60, 180, or 600 mg/kg/day (intravenous)2 weeksNo signs of nephrotoxicity were observed.[1][1]
Rats100 to 1,000 mg/kg/day (oral)26 weeksNo drug-related teratogenic changes or significant signs of nephrotoxicity were noted.[1][1]

Table 2: Effects of Gentamicin on Renal Function and Histopathology in Animal Models

SpeciesDosageDurationSerum CreatinineBlood Urea Nitrogen (BUN)Histopathological FindingsReference
Rats (Fischer 344)40 mg/kg/day10 daysProgressive increaseProgressive increaseProgressive renal proximal tubular necrosis.[2][2]
Rats (Sprague Dawley)100 mg/kg/day7 daysSignificant increaseSignificant increaseSevere distal tubular degeneration and necrosis, presence of casts, cellular debris, and interstitial nephritis.[3][3]
Mice100 mg/kg/day (intraperitoneal)8 daysSignificant increaseSignificant increaseSevere degeneration of kidney proximal tubule cells.[4][4]
Rats (Wistar)30, 40, and 50 mg/kg10 daysNot significantly different from controlNot significantly different from controlNecrosis in the contortus tubule and Bowman's capsule.[5][5]
Mice (C57BL/6)80 mg/kg/day (intraperitoneal)7 daysIncreased from 0.2 mg/dl to 0.6 mg/dlSignificantly increasedKidney tubular injury, brush border disruption, tubular dilation, and cast formation.[6][6]

Experimental Protocols

Assessment of Nephrotoxicity in Animal Models

A generalized experimental protocol for assessing drug-induced nephrotoxicity in rodent models involves the following steps:

  • Animal Model: Male Wistar or Sprague-Dawley rats, or mouse strains such as C57BL/6 are commonly used.

  • Drug Administration: The test compound (this compound or Gentamicin) is administered at various doses, typically via intraperitoneal or intravenous injection, for a specified duration. A control group receives a vehicle (e.g., saline).

  • Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight is recorded regularly.

  • Sample Collection: Blood samples are collected at baseline and at the end of the study to measure serum creatinine and BUN levels. Urine may also be collected to analyze for biomarkers of kidney injury.

  • Histopathology: At the end of the study, animals are euthanized, and the kidneys are harvested. The kidneys are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination to assess for tubular necrosis, inflammation, and other pathological changes.

Mechanisms of Nephrotoxicity and Signaling Pathways

The mechanisms underlying the nephrotoxicity of this compound and Gentamicin differ significantly, which likely explains their contrasting renal safety profiles.

Gentamicin-Induced Nephrotoxicity

Gentamicin is actively taken up by the proximal tubule cells of the kidney.[7] Its toxicity is primarily mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis and necrosis of the tubular epithelial cells.[8]

Gentamicin_Nephrotoxicity_Pathway Gentamicin Gentamicin PTC Proximal Tubule Cell Gentamicin->PTC Uptake Mitochondria Mitochondria PTC->Mitochondria ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Damage Apoptosis_Necrosis Apoptosis & Necrosis Mitochondrial_Damage->Apoptosis_Necrosis Tubular_Injury Tubular Injury & Renal Dysfunction Apoptosis_Necrosis->Tubular_Injury

Gentamicin-induced nephrotoxicity signaling pathway.

This compound and Cephalosporin-Related Nephrotoxicity

While some older cephalosporins, like cephaloridine, have been shown to cause nephrotoxicity through accumulation in proximal tubule cells and subsequent oxidative stress, studies on this compound have not demonstrated this effect.[1][9] The mechanism for cephaloridine-induced nephrotoxicity involves transport into the tubular cells via organic anion transporters, leading to high intracellular concentrations and subsequent lipid peroxidation and mitochondrial damage.[9] However, the available data suggests that this compound does not share this nephrotoxic liability.

Cephradine_Nephrotoxicity_Pathway This compound This compound PTC Proximal Tubule Cell This compound->PTC No_Significant_Accumulation No Significant Intracellular Accumulation PTC->No_Significant_Accumulation No_Nephrotoxicity No Significant Nephrotoxicity Observed No_Significant_Accumulation->No_Nephrotoxicity

Proposed pathway for this compound in renal cells.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of drug-induced nephrotoxicity.

Experimental_Workflow cluster_Phase1 Animal Grouping and Dosing cluster_Phase2 In-life Monitoring and Sample Collection cluster_Phase3 Endpoint Analysis cluster_Phase4 Data Analysis and Comparison Group_Control Control Group (Vehicle) Monitoring Daily Clinical Observation & Body Weight Group_Control->Monitoring Group_this compound This compound Group Group_this compound->Monitoring Group_Gentamicin Gentamicin Group Group_Gentamicin->Monitoring Blood_Collection Blood Sampling (Baseline & Terminal) Monitoring->Blood_Collection Histopathology Kidney Histopathology Monitoring->Histopathology Biochemistry Serum Creatinine & BUN Analysis Blood_Collection->Biochemistry Data_Analysis Statistical Analysis & Comparative Assessment Biochemistry->Data_Analysis Histopathology->Data_Analysis

Experimental workflow for comparative nephrotoxicity studies.

Conclusion

Based on the available experimental data, this compound exhibits a significantly safer renal profile compared to Gentamicin. While Gentamicin is a potent nephrotoxin, causing demonstrable kidney damage in animal models, this compound has not been associated with similar adverse renal effects in preclinical safety studies. This stark difference in nephrotoxic potential is a critical consideration for clinicians and researchers in the selection and development of antimicrobial agents. Further head-to-head comparative studies would be beneficial to definitively quantify the relative renal safety of these two antibiotics.

References

A Comparative Guide to the Validation of a Cephradine Resistance Screening Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a traditional phenotypic Cephradine resistance screening assay with a genotypic method. It includes detailed experimental protocols, quantitative performance data, and visual workflows to assist in the selection and validation of the most appropriate assay for your research needs.

Introduction to this compound and Resistance Mechanisms

This compound is a first-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Bacterial resistance to this compound and other β-lactam antibiotics is primarily driven by two mechanisms:

  • Enzymatic Degradation: The production of β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. A common example is the blaZ gene in Staphylococcus aureus.

  • Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of the antibiotic. The classic example is the mecA gene in Methicillin-Resistant Staphylococcus aureus (MRSA), which encodes for a low-affinity PBP2a.

This guide will compare a conventional phenotypic screening method (Broth Microdilution) for determining this compound susceptibility with a genotypic method (Polymerase Chain Reaction - PCR) for detecting the presence of key resistance genes.

Comparison of Screening Methodologies

The choice between phenotypic and genotypic screening assays involves a trade-off between directly measuring the resistance phenotype and the speed and specificity of detecting the genetic determinants of resistance.

ParameterPhenotypic Assay (Broth Microdilution)Genotypic Assay (PCR)
Principle Measures the minimum inhibitory concentration (MIC) of this compound required to inhibit visible bacterial growth.Detects the presence or absence of specific antibiotic resistance genes (e.g., blaZ, mecA).
Turnaround Time 18-24 hours (requires overnight incubation).2-4 hours.
Throughput High (can be automated in 96-well plates).Moderate to High (depends on instrumentation).
Information Provided Quantitative MIC value, indicating the level of resistance.Qualitative (presence/absence of a gene). Does not always correlate with the level of expressed resistance.
Cost per Sample Generally lower.Higher initial instrument cost, but reagent costs can be comparable at scale.
Detection of Novel Resistance Can detect resistance regardless of the underlying genetic mechanism.Can only detect known, targeted resistance genes.

Performance Data: Phenotypic vs. Genotypic Assays

The following tables summarize the performance of phenotypic methods in predicting the presence of resistance genes, which is a common approach for validating these assays. The data is based on studies of β-lactam resistance in Staphylococcus aureus.

Table 1: Performance of Broth Microdilution MIC for Predicting blaZ Gene Presence in S. aureus

Performance MetricValueReference
Accuracy 82% - 93%[1]
Sensitivity 49% - 93%[1]
Specificity Not explicitly stated, but can be inferred to be high.
Note: The wide range in sensitivity highlights that some β-lactamase-producing isolates may still appear susceptible by MIC testing alone.

Table 2: Performance of Phenotypic Assays for Predicting mecA Gene Presence in S. aureus

Phenotypic MethodPerformance MetricValueReference
Cefoxitin Disk Diffusion Sensitivity 90.2%[2]
Specificity Not explicitly stated, but used as the initial screen.[2]
Oxacillin E-strip Sensitivity 98%[2]
Specificity 91%[2]
Note: Cefoxitin is a commonly used surrogate for predicting mecA-mediated resistance. The data shows high but not perfect correlation, indicating that discordant results can occur.

Experimental Protocols

Phenotypic Assay: Broth Microdilution for this compound MIC

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.

1. Materials:

  • This compound reference standard powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate in pure culture (18-24 hours growth)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

2. Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Preparation: a. Prepare a stock solution of this compound. b. Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate to achieve a desired concentration range (e.g., 0.125 to 64 µg/mL). c. Include a growth control well (inoculated broth, no antibiotic) and a sterility control well (uninoculated broth).

4. Inoculation and Incubation: a. Dispense 100 µL of the standardized bacterial inoculum into each well. b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Genotypic Assay: PCR for blaZ and mecA Detection

This protocol describes the detection of the blaZ and mecA resistance genes.

1. Materials:

  • Bacterial isolate

  • DNA extraction kit

  • PCR primers specific for blaZ and mecA

  • Taq DNA polymerase and dNTPs

  • PCR thermocycler

  • Gel electrophoresis equipment and DNA stain

  • Positive and negative control DNA

2. DNA Extraction: a. Culture the bacterial isolate overnight. b. Extract genomic DNA from the bacterial culture using a commercial DNA extraction kit according to the manufacturer's instructions.

3. PCR Amplification: a. Prepare a PCR master mix containing Taq polymerase, dNTPs, forward and reverse primers for the target gene (blaZ or mecA), and PCR buffer. b. Add the extracted DNA template to the master mix. Include a positive control (DNA from a known resistant strain) and a negative control (no DNA). c. Perform PCR amplification in a thermocycler using an appropriate cycling program (denaturation, annealing, and extension steps).

4. Detection of PCR Products: a. Load the PCR products onto an agarose gel. b. Perform gel electrophoresis to separate the DNA fragments by size. c. Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. d. The presence of a band of the expected size indicates a positive result for the resistance gene.

Visualizing Workflows and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Phenotypic Assay Workflow A Isolate Colony B Prepare 0.5 McFarland Suspension A->B C Inoculate Microtiter Plate with this compound Dilutions B->C D Incubate 16-20h at 35°C C->D E Read MIC D->E

Phenotypic Assay Workflow

G cluster_1 Genotypic Assay Workflow F Isolate Colony G DNA Extraction F->G H PCR with Specific Primers (e.g., blaZ, mecA) G->H I Gel Electrophoresis H->I J Detect Gene Presence I->J

Genotypic Assay Workflow

G cluster_0 Resistance Mechanisms This compound This compound Action PBP Penicillin-Binding Proteins (PBPs) This compound->PBP inhibits CellWall Cell Wall Synthesis PBP->CellWall catalyzes Lysis Bacterial Cell Lysis CellWall->Lysis inhibition leads to BetaLactamase β-Lactamase Production (e.g., blaZ) BetaLactamase->this compound inactivates AlteredPBP Altered PBP (e.g., mecA) AlteredPBP->this compound prevents binding

This compound Mechanism of Action and Resistance

Conclusion

Both phenotypic and genotypic assays have distinct advantages and limitations for screening this compound resistance.

  • Phenotypic assays , such as broth microdilution, provide a direct measure of resistance and are essential for determining the concentration of an antibiotic required to inhibit an organism. However, they are slower and may not elucidate the specific resistance mechanism.

  • Genotypic assays , like PCR, are rapid and highly specific for known resistance determinants.[3] They are invaluable for epidemiological studies and for rapid infection control decisions. Their primary limitation is the inability to detect novel or uncharacterized resistance mechanisms, and the presence of a resistance gene does not always perfectly correlate with phenotypic resistance.

A comprehensive approach to resistance screening may involve using rapid genotypic tests for initial screening and epidemiological surveillance, with phenotypic methods used to confirm resistance and provide quantitative data to guide therapy. The choice of assay should be validated for its intended purpose and the specific pathogens being investigated.

References

A Comparative Analysis of the In-Vitro Activity of Cephradine and Other First-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

First-generation cephalosporins, including cephradine, cefazolin, cephalexin, and cefadroxil, represent a critical class of antibiotics in the clinical management of various bacterial infections. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bactericidal activity. This guide provides a detailed comparison of the in-vitro activity of this compound with other prominent first-generation cephalosporins, supported by quantitative data, experimental protocols, and visual representations of key processes to aid researchers, scientists, and drug development professionals in their understanding of these antimicrobial agents.

Quantitative Comparison of In-Vitro Activity

The in-vitro efficacy of an antibiotic is most commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a bacterium. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of this compound and other first-generation cephalosporins against common Gram-positive and Gram-negative bacteria.

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus (Methicillin-Susceptible)This compound3.4 (mean)Data not available
Cefazolin0.50.5
Cephalexin24
Cefadroxil24
Staphylococcus epidermidisThis compound2.8 (mean)Data not available
CefazolinData not availableData not available
Cephalexin2.8 (mean)Data not available
CefadroxilData not availableData not available
Gram-Negative Bacteria
Escherichia coliThis compoundData not availableData not available
CefazolinData not availableData not available
CephalexinData not availableData not available
CefadroxilData not available16
Klebsiella pneumoniaeThis compoundData not availableData not available
CefazolinData not availableData not available
CephalexinData not availableData not available
CefadroxilData not availableData not available
Proteus mirabilisThis compoundData not availableData not available
CefazolinData not availableData not available
CephalexinData not availableData not available
CefadroxilData not availableData not available

Data Interpretation: Against methicillin-susceptible Staphylococcus aureus (MSSA), cefazolin demonstrates the highest in-vitro potency with the lowest MIC values.[1][2][3] Cephalexin and cefadroxil exhibit similar and good activity against MSSA.[1][2][3] For this compound, mean MIC values suggest comparable activity to cephalexin against S. aureus and S. epidermidis.[4]

Data for Gram-negative bacteria is more limited in comparative studies. However, it is generally accepted that first-generation cephalosporins have activity against E. coli, K. pneumoniae, and P. mirabilis.[5][6][7] One study reported an MIC90 of 16 µg/ml for cefadroxil against E. coli.[8] It has also been noted that cefaclor, another cephalosporin, was more active against these Gram-negative species than cefadroxil, with cephalothin showing intermediate activity.[9]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in-vitro activity of antimicrobial agents. The two primary methods are broth dilution and agar dilution, with the broth microdilution method being the most common.

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plate is incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Materials:

  • First-generation cephalosporin powders (this compound, Cefazolin, Cephalexin, Cefadroxil)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains (e.g., ATCC quality control strains)

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Aseptically prepare stock solutions of each cephalosporin at a high concentration (e.g., 1000 µg/mL) in a suitable solvent.

    • Filter-sterilize the stock solutions.

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the antibiotic to the first well of each row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation:

    • Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading of Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antibiotic in which there is no visible growth.

Visualizing Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Antibiotic Stock Solution dilution Serial Dilution of Antibiotic in Microplate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension inoculum->add_inoculum dilution->add_inoculum incubation Incubate at 35°C for 16-20 hours add_inoculum->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Workflow for Broth Microdilution MIC Determination.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

First-generation cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. The following diagram illustrates this signaling pathway.

Cephalosporin_Mechanism cephalosporin First-Generation Cephalosporin pbp Penicillin-Binding Proteins (PBPs) cephalosporin->pbp Binds to transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) pbp->transpeptidation Inhibits cell_wall Bacterial Cell Wall Synthesis transpeptidation->cell_wall is a key step in lysis Cell Lysis and Bacterial Death cell_wall->lysis Inhibition leads to

Mechanism of Action of First-Generation Cephalosporins.

References

Navigating the Cephalosporin Maze: A Comparative Analysis of Cephradine's Structure via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A definitive confirmation of the chemical structure of the first-generation cephalosporin antibiotic, Cephradine, is crucial for drug development, quality control, and understanding its mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique, provides a detailed fingerprint of a molecule's structure. However, a comprehensive, publicly available dataset of experimental ¹H and ¹³C NMR data for this compound to facilitate a direct comparative analysis with structurally similar antibiotics is surprisingly scarce.

This guide endeavors to provide a framework for such a comparison, outlining the necessary experimental protocols and data presentation formats. Despite an exhaustive search of scientific literature and spectral databases, complete experimental ¹H and ¹³C NMR data for this compound, as well as for the common cephalosporins Cefalexin and Cefazolin, remains elusive in the public domain. The available information often consists of predicted spectra, data from complexed molecules, or analyses focused on quantification rather than full structural elucidation.

This limitation prevents a direct, data-driven comparison in this publication. However, the following sections detail the standardized methodologies and ideal data presentation that researchers and drug development professionals can utilize once such experimental data is obtained.

The Blueprint for Structural Confirmation: Experimental Protocol

A standardized protocol is essential for acquiring high-quality, comparable NMR data. The following outlines a typical procedure for the structural confirmation of this compound and its alternatives.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound, Cefalexin, and Cefazolin to confirm their chemical structures and for comparative analysis.

Materials:

  • This compound reference standard

  • Cefalexin reference standard

  • Cefazolin reference standard

  • Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the cephalosporin reference standard.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16-32 scans).

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals and determine the multiplicity (e.g., singlet, doublet, triplet, multiplet) and coupling constants (J-values) for each signal.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A sufficient number of scans (typically several thousand) will be required to achieve an adequate signal-to-noise ratio.

    • Process the spectrum similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent signal (DMSO-d₆ at 39.52 ppm).

Picturing the Process: The NMR Workflow

The logical flow of confirming a chemical structure using NMR spectroscopy can be visualized as a straightforward process.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Confirmation Sample Weigh and Dissolve Cephalosporin Standard 1H_NMR Acquire 1H NMR Spectrum Sample->1H_NMR 13C_NMR Acquire 13C NMR Spectrum Sample->13C_NMR Process_Spectra Fourier Transform, Phase & Baseline Correction 1H_NMR->Process_Spectra 13C_NMR->Process_Spectra Analyze_Spectra Assign Peaks, Determine Multiplicity & J-Coupling Process_Spectra->Analyze_Spectra Compare_Data Compare Experimental Data with Known Structure Analyze_Spectra->Compare_Data Confirmation Structure Confirmed Compare_Data->Confirmation

Caption: Workflow for Chemical Structure Confirmation using NMR Spectroscopy.

Visualizing the Target: The Chemical Structure of this compound

A clear representation of the molecule is fundamental to interpreting its NMR spectra.

Caption: Chemical Structure of this compound.

The Data-Driven Comparison: A Template for Analysis

Once experimental data is procured, a clear and structured presentation is paramount for effective comparison. The tables below serve as templates for organizing the ¹H and ¹³C NMR data for this compound and its structural analogs.

Table 1: Comparative ¹H NMR Data (Chemical Shift δ, Multiplicity, Coupling Constant J)

Proton Assignment This compound (δ, mult., J Hz) Cefalexin (δ, mult., J Hz) Cefazolin (δ, mult., J Hz)
e.g., H-2Data UnavailableData UnavailableData Unavailable
e.g., H-6Data UnavailableData UnavailableData Unavailable
e.g., H-7Data UnavailableData UnavailableData Unavailable
e.g., CH₃Data UnavailableData UnavailableData Unavailable
e.g., Side Chain ProtonsData UnavailableData UnavailableData Unavailable

Table 2: Comparative ¹³C NMR Data (Chemical Shift δ)

Carbon Assignment This compound (δ) Cefalexin (δ) Cefazolin (δ)
e.g., C-2Data UnavailableData UnavailableData Unavailable
e.g., C-3Data UnavailableData UnavailableData Unavailable
e.g., C-4Data UnavailableData UnavailableData Unavailable
e.g., C=O (β-lactam)Data UnavailableData UnavailableData Unavailable
e.g., C=O (carboxyl)Data UnavailableData UnavailableData Unavailable
e.g., CH₃Data UnavailableData UnavailableData Unavailable
e.g., Side Chain CarbonsData UnavailableData UnavailableData Unavailable

Conclusion

While the direct comparison of experimental NMR data for this compound, Cefalexin, and Cefazolin is currently hampered by the lack of publicly available, comprehensive datasets, this guide provides the necessary framework for researchers to conduct such an analysis. The detailed experimental protocol ensures the acquisition of high-quality, comparable data. The structured tables and visualizations offer a clear and effective means of presenting and interpreting the results. The confirmation of the precise chemical structure of this compound and the understanding of its subtle differences from other cephalosporins through NMR spectroscopy are invaluable for ensuring drug quality, advancing research, and ultimately contributing to the development of more effective antibiotic therapies. The scientific community would greatly benefit from the open sharing of such fundamental experimental data.

Safety Operating Guide

Navigating the Disposal of Cephradine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of pharmaceutical compounds like Cephradine. For researchers, scientists, and drug development professionals, a clear and compliant disposal protocol is essential to minimize risks and adhere to regulatory standards. Improper disposal of antibiotics such as this compound can lead to environmental contamination and contribute to the development of antibiotic-resistant bacteria.[1][2] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste in a laboratory setting.

Immediate Safety and Logistical Information

This compound should be managed as a non-hazardous pharmaceutical waste, unless it has been mixed with a substance that would classify it as hazardous. The cornerstone of proper disposal is the strict segregation of this compound waste from the general waste stream. It is crucial to prevent this compound from entering drains, sewers, or waterways.[3][4] All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[2][5]

Quantitative Data for Handling and Disposal

While specific quantitative disposal limits for this compound are not broadly established, the following table summarizes key parameters for its safe handling and disposal based on safety data sheets and pharmaceutical waste guidelines.

ParameterValue / Instruction
Waste Classification Non-hazardous pharmaceutical waste (unless mixed with hazardous substances).
Primary Disposal Method High-temperature incineration through a licensed waste management facility.[2]
Alternative Disposal Waste immobilization (encapsulation or inertization) followed by landfill.
Storage Conditions Store in a dry, cool, well-ventilated place in a tightly sealed and clearly labeled container.[3]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1][6]
Spill Cleanup Absorb with inert material (e.g., vermiculite, sand) and collect in a designated waste container. Avoid creating dust.[2][4]

Experimental Protocols for this compound Disposal

The following protocols provide detailed methodologies for managing different types of this compound waste generated in a laboratory setting.

Protocol 1: Institutional/Laboratory Disposal of Bulk and Contaminated Materials

This protocol is the standard and recommended procedure for research institutions and drug development facilities.

Methodology:

  • Segregation: Collect all materials contaminated with this compound, including unused product, expired stock, contaminated labware (e.g., vials, gloves, bench paper), and prepared solutions.[1]

  • Containerization: Place all this compound waste into a designated, leak-proof, and clearly labeled container.[3][4] The container should be suitable for pharmaceutical waste and kept closed when not in use.[1][3]

  • Labeling: Affix a hazardous waste or pharmaceutical waste label to the container as required by your institution's Environmental Health and Safety (EHS) department. The label should clearly identify the contents.

  • Storage: Store the sealed container in a designated satellite accumulation area. This area should be secure and away from incompatible materials.[1]

  • Pickup and Disposal: Once the container is full or the accumulation time limit is reached, arrange for a waste pickup through your institution's EHS department.[2] The waste will be transported by a licensed contractor for disposal, typically via incineration.[1][2]

Protocol 2: Spill Cleanup and Disposal

Immediate and correct cleanup of a this compound spill is crucial to ensure safety and prevent environmental release.

Methodology:

  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated.[3][4]

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, eye protection, and a lab coat.[5] For significant spills, respiratory protection may be necessary.[7]

  • Containment: Prevent the substance from entering drains or waterways.[1][3][4]

  • Cleanup (Solid Spills): Carefully sweep or scoop the solid material, avoiding dust formation.[4] Place the collected powder into a designated waste container for disposal.[4]

  • Cleanup (Liquid Spills): Absorb the solution with an inert, non-combustible material like vermiculite, sand, or earth.[2] Do not use paper towels for large spills of solutions with oxidizing materials.[2]

  • Final Disposal: Place all contaminated materials, including the absorbent and cleaning supplies, into the designated pharmaceutical waste container and manage it according to Protocol 1.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory environment.

Cephradine_Disposal_Workflow cluster_0 start This compound Waste Generated (Unused product, contaminated labware, etc.) ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate from General Waste ppe->segregate container Place in Designated, Labeled, Leak-Proof Pharmaceutical Waste Container segregate->container storage Store Sealed Container in Satellite Accumulation Area container->storage ehs_pickup Request Waste Pickup from EHS storage->ehs_pickup incineration Disposal via Licensed Contractor (High-Temperature Incineration) ehs_pickup->incineration spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->container

Caption: Logical workflow for the institutional disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cephradine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cephradine, a cephalosporin antibiotic. Following these procedural steps and utilizing the recommended personal protective equipment (PPE) will minimize risks and ensure operational integrity.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protection. The following table summarizes the recommended PPE based on various Safety Data Sheets (SDS).

Protection Type Equipment Specific Recommendations & Remarks
Eye/Face Protection Safety goggles with side-shields, safety glasses, or a full-face shield.Must conform to EN 166 (EU) or NIOSH (US) standards. The choice depends on the potential for splashes or dust generation.[1][2][3][4]
Skin Protection Impervious gloves (e.g., nitrile), lab coat, full protection suit.Gloves must be inspected before use and satisfy EU Directive 89/686/EEC and the EN 374 standard.[1][2] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[1][5] For high-energy operations or risk of significant exposure, a full suit may be necessary.[6]
Respiratory Protection A full-face respirator, self-contained breathing apparatus (SCBA), or a suitable respirator with a particle filter (EN 143).To be used if exposure limits are exceeded, if irritation or other symptoms are experienced, in case of inadequate ventilation, or during spill cleanup.[1][5][6] The filter class must be appropriate for the contaminant concentration.[6]

Note: No occupational exposure limits have been established for this compound.[2][3] Therefore, it is crucial to handle it with care, assuming a potential for pharmacological effects upon occupational exposure.[4]

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical for safety and to maintain the integrity of the substance.

Preparation and Handling
  • Ventilation: Always handle this compound in a well-ventilated area.[1][5] For laboratory operations, consider using a local exhaust ventilation or a ventilated enclosure.[4]

  • Avoid Dust and Aerosol Formation: Take measures to prevent the generation of dust and aerosols.[1][3]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[6] Wash hands thoroughly after handling and before breaks.[2][7]

  • Equipment: Use non-sparking tools to prevent fire hazards from electrostatic discharge.[1]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5]

  • Temperature: Recommended storage temperatures can vary, with some sources suggesting 2-8°C, while others provide guidance for longer-term storage in solvent at -20°C or -80°C.[2][3] Always refer to the manufacturer's specific instructions.

  • Incompatibilities: Store apart from foodstuff containers and incompatible materials such as strong oxidizing agents.[1][4]

Disposal Plan
  • Waste Classification: It is the responsibility of the user to determine if the waste meets the criteria for hazardous waste at the time of disposal.[4]

  • Containers: Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations.[4][5] Do not mix with other waste.[2]

  • Unused Material: Unused this compound should be disposed of in an appropriate treatment and disposal facility.[1]

  • Contaminated Packaging: Empty containers may retain product residue and should be handled as if they were full.[4]

Emergency Protocols: Spills and Exposure

Immediate and appropriate action is crucial in the event of a spill or accidental exposure to this compound.

Spill Management Protocol
  • Evacuate and Secure: Evacuate personnel from the immediate area and keep people away from and upwind of the spill.[3][7] Eliminate all potential ignition sources.[6]

  • Ventilate: Ensure the area is well-ventilated.[6]

  • Personal Protection: Responders must wear appropriate PPE, including a self-contained breathing apparatus or a full-face respirator with HEPA filters for spill cleanup.[4][6]

  • Containment: Prevent further leakage or spillage and avoid discharge into drains, water courses, or onto the ground.[3][4]

  • Cleanup:

    • For dry spills, avoid generating dust.[4] Sweep or vacuum up the spillage and collect it in a suitable, closed container for disposal.[4]

    • For liquid spills, absorb with an inert material such as sand, diatomaceous earth, or universal binding agents.[6]

  • Decontamination: Clean the contaminated area and surfaces thoroughly with water or alcohol to remove residual contamination.[3][4][6]

Exposure Response Protocol
Exposure Route Immediate Action
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration (avoiding mouth-to-mouth resuscitation if the substance was ingested or inhaled) and seek immediate medical attention.[1][3]
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] If skin irritation or a rash occurs, get medical help.[1][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek prompt medical attention.[3]
Ingestion Rinse the mouth with water.[1] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[1] Call a physician or Poison Control Center immediately.[1]

Visualizing Safety Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operating procedure and the emergency response for a spill.

G Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_start Start assess_risk Conduct Risk Assessment prep_start->assess_risk Begin Process don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_risk->don_ppe check_vent Verify Proper Ventilation don_ppe->check_vent weigh_handle Weigh/Handle this compound (Avoid Dust Generation) check_vent->weigh_handle clean_surface Clean Work Surfaces weigh_handle->clean_surface doff_ppe Doff PPE Correctly clean_surface->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Waste per Regulations wash_hands->dispose_waste prep_end End dispose_waste->prep_end

Caption: Workflow for routine handling of this compound.

G Emergency Protocol for this compound Spill spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor/Safety Officer spill->alert don_ppe Don Emergency PPE (e.g., Respirator, Full Suit) evacuate->don_ppe alert->don_ppe contain Contain Spill (Prevent Spread) don_ppe->contain cleanup Clean Up Spill (Absorb/Sweep) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose report Document and Report Incident dispose->report

Caption: Logical steps for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.